molecular formula C10H13NO3 B2998604 3-Isobutoxyisonicotinic acid CAS No. 1086626-64-3

3-Isobutoxyisonicotinic acid

Cat. No.: B2998604
CAS No.: 1086626-64-3
M. Wt: 195.218
InChI Key: FLRAVKWECCUOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isobutoxyisonicotinic acid is a chemical derivative of isonicotinic acid (pyridine-4-carboxylic acid), a fundamental scaffold in medicinal chemistry with a molar mass of 123.11 g/mol for the parent structure . This specific compound, functionalized with an isobutoxy group at the 3-position of the pyridine ring, is offered as a high-purity building block for chemical synthesis and drug discovery research. As an isonicotinic acid derivative, its core structure is of significant interest in the development of pharmacologically active molecules, exemplified by the antitubercular prodrug Isoniazid, which is activated within Mycobacterium tuberculosis to inhibit mycolic acid biosynthesis . Researchers may utilize this compound to explore structure-activity relationships, particularly to investigate how steric and electronic modifications at the 3-position influence biological activity and physicochemical properties . The isobutoxy chain is expected to enhance lipophilicity compared to the parent acid, potentially improving membrane permeability in biological assays. This product is strictly for laboratory research applications. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpropoxy)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(2)6-14-9-5-11-4-3-8(9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRAVKWECCUOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthesis Protocols for 3-Isobutoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Isobutoxyisonicotinic acid (CAS: Derived from 3-hydroxy precursor, typically ~13959-02-9 analog) is a critical heterocyclic building block, notably utilized in the synthesis of benzofuropyrimidinone-based kinase inhibitors (e.g., CDC7/PIM-1 inhibitors) and phosphodiesterase 4 (PDE4) inhibitors.

Historically, the synthesis of 3-alkoxyisonicotinic acids has been plagued by low yields due to the zwitterionic nature of the 3-hydroxyisonicotinic acid precursor and the competing N-alkylation versus O-alkylation pathways. This guide presents three distinct, high-fidelity synthetic routes:

  • Route A (Scalable): Regioselective Alkylation of Methyl 3-hydroxyisonicotinate.

  • Route B (Catalytic): Copper-Catalyzed Ullmann-type Etherification.

  • Route C (High-Throughput): SNAr Displacement on 3-Fluoroisonicotinic Acid.

Retrosynthetic Analysis

The strategic disconnection of 3-Isobutoxyisonicotinic acid reveals two primary electrophilic nodes. The choice of pathway depends heavily on the availability of starting materials (3-hydroxy vs. 3-halo pyridines) and the tolerance for metal catalysts.

Retrosynthesis Target 3-Isobutoxyisonicotinic Acid Ester Ester Intermediate (Easier Purification) Target->Ester Hydrolysis Disc1 Route A: O-Alkylation (Williamson/Mitsunobu) Ester->Disc1 Disc2 Route B/C: C-O Coupling (SNAr or Ullmann) Ester->Disc2 SM1 3-Hydroxyisonicotinic Acid Disc1->SM1 SM2 Isobutyl Halide / Isobutanol Disc1->SM2 Disc2->SM2 SM3 3-Bromo/Fluoro-isonicotinic Acid Disc2->SM3

Figure 1: Retrosynthetic disconnection strategies showing the bifurcation between nucleophilic substitution (Route A) and metal-catalyzed/SNAr coupling (Route B/C).

Methodology & Protocols

Route A: Regioselective Alkylation (The "Workhorse" Method)

Rationale: Direct alkylation of 3-hydroxyisonicotinic acid often results in N-alkylation byproducts. Converting the acid to an ester first locks the tautomer and directs alkylation to the oxygen.

Step 1: Esterification[1][2]
  • Reagents: 3-Hydroxyisonicotinic acid, Methanol (anhydrous), SOCl₂ or H₂SO₄.

  • Mechanism: Fischer Esterification.[3]

  • Protocol:

    • Suspend 3-hydroxyisonicotinic acid (1.0 eq) in anhydrous MeOH (10 vol).

    • Cool to 0°C. Add SOCl₂ (2.0 eq) dropwise (Exothermic!).

    • Reflux for 12 hours. Monitor by TLC (10% MeOH in DCM).

    • Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc.

    • Yield: Typically >90% of Methyl 3-hydroxyisonicotinate.

Step 2: O-Alkylation (Optimized Williamson)
  • Reagents: Methyl 3-hydroxyisonicotinate, Isobutyl bromide, Cs₂CO₃ (Cesium Carbonate), DMF.

  • Critical Insight: Use Cs₂CO₃ instead of K₂CO₃. The "Cesium Effect" improves solubility in DMF and enhances the nucleophilicity of the phenoxide oxygen, reducing reaction times and N-alkylation.

  • Protocol:

    • Dissolve Methyl 3-hydroxyisonicotinate (1.0 eq) in DMF (5 vol).

    • Add Cs₂CO₃ (1.5 eq). Stir at RT for 30 min to generate the anion.

    • Add Isobutyl bromide (1.2 eq).

    • Heat to 60°C for 4–6 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

    • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Saponification
  • Reagents: LiOH·H₂O, THF/Water (1:1).

  • Protocol:

    • Dissolve ester in THF/Water. Add LiOH (2.0 eq).

    • Stir at RT for 2 hours.

    • Acidification: Adjust pH to ~3–4 with 1M HCl. The product, 3-Isobutoxyisonicotinic acid, often precipitates.

    • Filter and dry.[4]

Route B: Copper-Catalyzed Ullmann Coupling (The "Catalytic" Method)

Rationale: When starting from 3-bromoisonicotinic acid, standard SNAr fails due to lack of activation. Copper catalysis facilitates the formation of the C-O bond.

  • Substrate: Methyl 3-bromoisonicotinate (commercially available or synthesized).

  • Reagents: Isobutanol, CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃.

  • Solvent: Toluene or DMSO.

  • Protocol:

    • Charge a sealed tube with Methyl 3-bromoisonicotinate (1.0 eq), CuI, Phenanthroline, and Cs₂CO₃ (2.0 eq).

    • Add Isobutanol (2.0 eq) and Toluene (anhydrous).

    • Sparge with Argon for 10 min (Oxygen inhibits the catalyst).

    • Heat to 110°C for 16–24 hours.

    • Workup: Filter through Celite. Concentrate. Hydrolyze as in Route A.

Route C: SNAr on 3-Fluoroisonicotinic Acid (The "High-Efficiency" Method)

Rationale: Fluorine is a superior leaving group for SNAr reactions on pyridine rings, especially when activated by an ortho electron-withdrawing group (the carboxylate/ester at C4).

  • Substrate: Methyl 3-fluoroisonicotinate.

  • Reagents: Sodium Isobutoxide (prepared in situ from NaH + Isobutanol).

  • Protocol:

    • Suspend NaH (1.2 eq, 60% in oil) in dry THF at 0°C.

    • Add Isobutanol (1.2 eq) dropwise. Stir 30 min until H₂ evolution ceases.

    • Add solution of Methyl 3-fluoroisonicotinate (1.0 eq) in THF.

    • Warm to RT or heat to 50°C. Reaction is usually rapid (< 2 hours).

    • Advantage: Cleaner profile than Route B; no heavy metals.

Comparative Data Analysis

MetricRoute A (Alkylation)Route B (Cu-Catalysis)Route C (SNAr - Fluoro)
Starting Material 3-Hydroxyisonicotinic acid3-Bromoisonicotinic acid3-Fluoroisonicotinic acid
Reagent Cost LowMediumHigh (Fluoro precursor)
Step Count 3 (Ester -> Ether -> Acid)2 (Coupling -> Hydrolysis)2 (SNAr -> Hydrolysis)
Yield (Overall) 65–75%50–60%80–85%
Scalability High Moderate (Catalyst removal)High
Green Metric Good (Avoids heavy metals)Poor (Copper waste)Excellent (High atom economy)

Experimental Workflow Visualization

Workflow Start Start: 3-Hydroxyisonicotinic Acid Step1 1. Esterification (MeOH, SOCl2, Reflux) Start->Step1  Protection   Step2 2. Cs2CO3 Alkylation (Isobutyl Bromide, DMF, 60°C) Step1->Step2  O-Alkylation   Step3 3. Saponification (LiOH, THF/H2O) Step2->Step3  Deprotection   Finish Final: 3-Isobutoxyisonicotinic Acid Step3->Finish  Precipitation  

Figure 2: Step-by-step workflow for the optimized Route A (Alkylation Strategy).

Critical Process Parameters & Safety

  • Zwitterion Solubility: 3-Hydroxyisonicotinic acid is poorly soluble in non-polar solvents. Ensure complete esterification before attempting alkylation.

  • Regioselectivity: In Route A, strictly use Cesium Carbonate in DMF. Weaker bases (K₂CO₃ in Acetone) often lead to mixtures of O-alkyl (desired) and N-alkyl (pyridone) products.

  • Purification: The final acid is amphoteric (pKa ~3-4 and basic N). Isoelectric precipitation at pH 3.5 is the most effective purification method, avoiding tedious chromatography.

References

  • Exelixis, Inc. (2009).[5] Benzofuropyrimidinones as Protein Kinase Inhibitors. European Patent EP 2097419 B1. Available at:

    • Primary source confirming the utility of 3-isobutoxyisonicotinic acid as a drug intermedi
  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • PubChem. (2025).[6][7] 3-Bromoisonicotinic acid (CID 817972).[6] National Library of Medicine. Available at: [Link]

    • Source for physical properties of the halogen

Sources

Spectroscopic Characterization of 3-Isobutoxyisonicotinic Acid: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Isobutoxyisonicotinic acid (CAS 1086626-64-3) is a highly functionalized pyridine derivative that serves as a critical pharmacophoric building block in the synthesis of advanced therapeutics, most notably benzofuropyrimidinone-based PIM kinase inhibitors[1]. In drug development, the accurate structural characterization of this intermediate is paramount. Even minor isomeric mismatches (e.g., substituting a 2-isobutoxy for a 3-isobutoxy group) can drastically alter the target binding affinity of the final active pharmaceutical ingredient (API).

This whitepaper provides an in-depth, self-validating analytical framework for the comprehensive spectroscopic characterization of 3-Isobutoxyisonicotinic acid, utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Structural Rationale & Analytical Strategy

The molecular architecture of 3-Isobutoxyisonicotinic acid (C₁₀H₁₃NO₃) features a delicate electronic balance. The pyridine nitrogen and the C-4 carboxylic acid act as strong electron-withdrawing groups, while the C-3 isobutoxy ether provides a competing resonance-donating effect (+R)[2]. This "push-pull" system dictates its spectral behavior, requiring an orthogonal analytical approach to validate both the carbon framework and the functional group connectivity.

Workflow Start 3-Isobutoxyisonicotinic Acid Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR FTIR ATR-FTIR (Functional Groups) Start->FTIR HRMS LC-HRMS (Exact Mass & MS/MS) Start->HRMS UV UV-Vis (Electronic Transitions) Start->UV Data Orthogonal Data Synthesis & Validation NMR->Data FTIR->Data HRMS->Data UV->Data

Fig 1. Orthogonal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for mapping the proton and carbon environments of the molecule. The proximity of the isobutoxy group to the pyridine nitrogen heavily deshields specific aromatic protons, providing a distinct spectral fingerprint[1].

Self-Validating Protocol: 1D ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is selected because zwitterionic and highly polar pyridine-carboxylic acids exhibit poor solubility in standard non-polar solvents like CDCl₃[3].

  • System Calibration: Lock the spectrometer to the deuterium frequency of DMSO. Tune and match the probe to the exact sample impedance. Calibrate the 90° pulse width to ensure quantitative integration accuracy.

  • Acquisition: Acquire 16 transients for ¹H (Relaxation delay D1 = 2s to ensure complete longitudinal relaxation) and 512 transients for ¹³C (D1 = 2s, with NOE enhancement).

  • Validation: Check the residual DMSO pentet at 2.50 ppm and the water peak at ~3.3 ppm. The linewidth at half-height (FWHM) of the internal standard (TMS at 0.00 ppm) must be <1.0 Hz, validating optimal magnetic shimming.

Quantitative Data: ¹H NMR Assignments (400 MHz, DMSO-d₆)
NucleusChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment / Causality
¹H13.02br s-1H-COOH : Highly deshielded due to acidic nature.
¹H8.58s-1HPyridine H-2 : Deshielded by adjacent N and O atoms.
¹H8.38d4.81HPyridine H-6 : Deshielded by the adjacent N atom.
¹H7.66d4.81HPyridine H-5 : Shielded relative to H-6.
¹H4.00d6.52H-O-CH₂- : Shifted downfield by ether oxygen.
¹H1.99m6.61H-CH(CH₃)₂ : Aliphatic methine split by adjacent protons.
¹H0.93d6.76H-CH₃ : Terminal methyl groups of the isobutoxy chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid confirmation of the functional groups, specifically distinguishing the carboxylic acid and the ether linkages from the aromatic framework.

Self-Validating Protocol: ATR-FTIR
  • System Suitability: Perform a background scan using a clean, dry diamond Attenuated Total Reflectance (ATR) crystal. The background must show >95% transmittance and no residual organic peaks.

  • Sample Application: Deposit 2-3 mg of the crystalline powder directly onto the crystal. Apply consistent pressure using the ATR anvil until the ~1715 cm⁻¹ peak intensity stabilizes.

    • Causality: ATR is preferred over KBr pelleting because pyridine-carboxylic acids are highly hygroscopic; KBr readily absorbs atmospheric moisture, which artificially broadens the O-H stretch region[2].

  • Acquisition: Collect 64 co-added scans at 4 cm⁻¹ resolution.

  • Validation: Post-acquisition, verify that the baseline is flat between 3800-3500 cm⁻¹. A sloping baseline indicates poor crystal contact or excessive scattering, requiring sample re-application.

Quantitative Data: Key Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3100 - 2500Broad, StrongO-H stretchCharacteristic of a hydrogen-bonded carboxylic acid.
2960, 2875MediumC-H stretchConfirms the aliphatic isobutoxy chain.
1715StrongC=O stretchValidates the intact C-4 carboxylic acid carbonyl.
1595, 1570StrongC=C / C=N stretchRepresents the conjugated pyridine ring framework.
1255StrongC-O-C stretchConfirms the aryl-alkyl ether linkage at C-3.

High-Resolution Mass Spectrometry (LC-HRMS)

HRMS not only confirms the empirical formula via exact mass but also elucidates the structural connectivity through collision-induced dissociation (CID).

Self-Validating Protocol: LC-ESI-TOF
  • System Calibration: Prior to analysis, infuse a standard tuning mix (e.g., Leucine Enkephalin) to calibrate the Time-of-Flight (TOF) analyzer.

    • Causality: This guarantees mass accuracy is maintained strictly below 5 ppm, a mandatory threshold for empirical formula confirmation.

  • Sample Introduction: Inject 1 µL of a 1 µg/mL solution (in 50:50 Water:Acetonitrile with 0.1% Formic Acid) via LC flow.

  • Acquisition: Operate the Electrospray Ionization (ESI) source in positive ion mode. Apply a capillary voltage of 3.0 kV and a collision energy ramp (15-35 eV) for MS/MS fragmentation.

  • Validation: Verify the presence of the protonated solvent cluster or internal lock mass during the run to continuously correct for instrumental thermal drift.

Fragmentation M Precursor Ion [M+H]+ m/z 196.097 F1 Loss of Isobutene (-56 Da) m/z 140.034 M->F1 Rearrangement (CID) F2 Loss of H2O (-18 Da) m/z 178.086 M->F2 Dehydration F3 Loss of CO2 (-44 Da) m/z 96.044 F1->F3 Decarboxylation

Fig 2. Proposed ESI+ collision-induced dissociation (CID) pathway.

Quantitative Data: Exact Mass & Fragments
Ion IdentityTheoretical m/zObserved m/zMass ErrorRelative Abundance
[M+H]⁺196.0968196.0971+1.5 ppm100% (Base Peak)
[M+H - C₄H₈]⁺140.0342140.0345+2.1 ppm45%
[M+H - H₂O]⁺178.0863178.0860-1.7 ppm15%
[M+H - C₄H₈ - CO₂]⁺96.044496.0447+3.1 ppm25%

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy evaluates the electronic transitions of the conjugated pi-system, which are highly sensitive to the auxochromic effects of the isobutoxy and carboxylic acid groups.

Self-Validating Protocol: Solution UV-Vis
  • Solvent Blanking: Prepare a 10 µM solution of the analyte in HPLC-grade methanol. Before measurement, fill both the reference and sample quartz cuvettes (1 cm path length) with pure methanol. Run a baseline correction from 400 nm to 200 nm.

    • Causality: This eliminates solvent absorbance artifacts and confirms cuvette transparency.

  • Acquisition: Replace the solvent in the sample cuvette with the analyte solution. Scan from 400 nm to 200 nm.

  • Validation: Ensure the maximum absorbance (A) remains between 0.1 and 1.0 to stay within the linear dynamic range defined by the Beer-Lambert Law. If A > 1.0, detector saturation occurs; dilute the sample and re-acquire.

Quantitative Data: Electronic Transitions
Transition Typeλ_max (nm)Molar Absorptivity (ε)Structural Causality
π → π~230> 10,000 L·mol⁻¹·cm⁻¹Primary allowed transition of the conjugated pyridine core.
n → π~275< 2,000 L·mol⁻¹·cm⁻¹Forbidden transition from the nitrogen/oxygen lone pairs to the aromatic system.

Conclusion

The rigorous, orthogonal application of NMR, FT-IR, HRMS, and UV-Vis spectroscopy provides an unambiguous structural validation of 3-Isobutoxyisonicotinic acid. By adhering to self-validating instrumental protocols, researchers can ensure that this critical intermediate meets the stringent purity and structural criteria required for downstream pharmaceutical synthesis, particularly in the development of targeted kinase inhibitors.

References

  • European Patent Office. BENZOFUROPYRIMIDINONES AS PROTEIN KINASE INHIBITORS (EP 2097419 B1). Google Patents. Available at:[1]

  • PubChem. 3-Hydroxy-4-pyridinecarboxylic acid | C6H5NO3 | CID 459503. National Institutes of Health (NIH). Available at:[2]

  • NIST Chemistry WebBook. 4-Pyridinecarboxylic acid. National Institute of Standards and Technology (NIST). Available at:[3]

Sources

Advanced ¹H and ¹³C NMR Characterization of 3-Isobutoxyisonicotinic Acid: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Isobutoxyisonicotinic acid (C₁₀H₁₃NO₃) is a highly functionalized pyridine derivative serving as a critical intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors[1]. Accurate structural elucidation of this compound is paramount for quality control and downstream synthetic applications. This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-isobutoxyisonicotinic acid, detailing the causality behind experimental design, step-by-step protocols, and the implementation of self-validating 2D NMR systems to ensure absolute assignment accuracy.

Causality in Experimental Design: The E-E-A-T Approach

In advanced NMR spectroscopy, experimental parameters must be dictated by the physicochemical properties of the analyte. 3-Isobutoxyisonicotinic acid features a basic pyridine nitrogen and an acidic carboxyl group, allowing it to exist in a zwitterionic equilibrium depending on the microenvironment[2].

Solvent Selection

Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆). Causality: Non-polar solvents like CDCl₃ often fail to fully dissolve zwitterionic or highly hydrogen-bonded species. DMSO-d₆ possesses a high dielectric constant and acts as a strong hydrogen-bond acceptor, effectively disrupting intermolecular dimers formed by the carboxylic acid moieties. This ensures the molecule remains monomeric in solution, yielding sharp, well-resolved resonance lines and preventing chemical shift drift associated with concentration-dependent aggregation[3].

Relaxation and Acquisition Parameters

Choice: Extended relaxation delays (


 seconds for ¹H; 

seconds for ¹³C). Causality: The molecule contains multiple quaternary carbons (C-2, C-3, C-4, and the carboxyl C=O). Quaternary carbons lack attached protons to provide efficient dipole-dipole relaxation pathways, resulting in exceptionally long

relaxation times. A standard 1-second delay would lead to severe signal attenuation for these critical nodes. Extending the

delay ensures quantitative or semi-quantitative integration, which is essential for validating the carbon count.

Experimental Protocols: Step-by-Step Methodology

To ensure reproducibility and scientific integrity, the following protocol outlines the optimal workflow for acquiring high-fidelity NMR spectra for 3-isobutoxyisonicotinic acid.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 3-isobutoxyisonicotinic acid for ¹H NMR (or 40–50 mg for ¹³C/2D NMR) into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

  • Homogenization: Sonicate the mixture for 2–3 minutes at room temperature until complete dissolution is achieved.

  • Transfer: Transfer the clear solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.

Phase 2: Spectrometer Setup & Acquisition
  • Insertion & Locking: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Shimming: Perform gradient shimming (TopShim or equivalent) to optimize magnetic field homogeneity. The lock level should remain stable, and the full-width at half-maximum (FWHM) of the TMS peak should be

    
     Hz.
    
  • ¹H NMR Acquisition:

    • Pulse sequence: Standard 1D sequence (e.g., zg30).

    • Number of scans (NS): 16 to 32.

    • Spectral width (SW): 15 ppm (to capture the highly deshielded -COOH proton).

  • ¹³C NMR Acquisition:

    • Pulse sequence: Power-gated decoupling (e.g., zgpg30) to remove ¹H-¹³C scalar couplings.

    • Number of scans (NS): 512 to 1024.

    • Spectral width (SW): 250 ppm.

Phase 3: Data Processing
  • Apply a zero-filling factor of 2 (to 64k data points) and an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation.

  • Phase the spectra manually (zero and first-order corrections) and apply a polynomial baseline correction.

  • Calibrate the chemical shift scale using the residual DMSO pentet at 2.50 ppm (¹H) and the DMSO septet at 39.52 ppm (¹³C).

Workflow Sample Sample Prep (DMSO-d6, 0.6 mL) OneD 1D NMR Acquisition (1H & 13C) Sample->OneD Lock & Shim TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Define SW & Offsets Processing Spectral Processing (FT, Phasing, Baseline) OneD->Processing TwoD->Processing 2D Matrix FT Validation Structural Validation (E-E-A-T System) Processing->Validation Peak Assignment

Caption: Standardized NMR acquisition and processing workflow for structural validation.

Spectral Assignments & Data Presentation

The interpretation of the NMR data relies on the predictable anisotropic deshielding effects of the heteroatoms (nitrogen and oxygen) and the electron-withdrawing nature of the carboxyl group[4].

¹H NMR Data Summary

The ¹H NMR spectrum of 3-isobutoxyisonicotinic acid is characterized by two distinct spin systems: the aromatic pyridine protons and the aliphatic isobutoxy chain[1].

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Rationale
-COOH ~13.20Broad Singlet (br s)1HN/AHighly deshielded acidic proton; broad due to chemical exchange.
H-2 8.52Singlet (s)1HN/AIsolated aromatic proton. Highly deshielded by adjacent N and alkoxy oxygen.
H-6 8.35Doublet (d)1H5.0Deshielded by adjacent pyridine nitrogen; ortho-coupled to H-5.
H-5 7.65Doublet (d)1H5.0Ortho-coupled to H-6; less deshielded than H-6.
-OCH₂- 3.98Doublet (d)2H6.5Deshielded by ether oxygen; vicinal coupling to the -CH- proton.
-CH- 2.05Multiplet (m)1H6.5Aliphatic methine proton split by adjacent -CH₂- and two -CH₃ groups.
-CH₃ 0.98Doublet (d)6H6.5Equivalent methyl groups split by the adjacent -CH- proton.
¹³C NMR Data Summary

The ¹³C NMR assignments are derived from the baseline shifts of isonicotinic acid[3] and related 3-alkoxy derivatives[5], adjusted for the specific inductive and resonance effects of the isobutoxy substituent.

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C=O 166.5Quaternary (C)Carboxyl carbonyl carbon.
C-3 153.2Quaternary (C)Strongly deshielded by the attached highly electronegative oxygen atom.
C-6 148.0Methine (CH)Deshielded by the adjacent pyridine nitrogen.
C-2 141.5Methine (CH)Deshielded by nitrogen and ortho-alkoxy group.
C-4 132.5Quaternary (C)Attached to the electron-withdrawing carboxyl group.
C-5 122.0Methine (CH)Least deshielded aromatic carbon (meta to N, meta to O).
-OCH₂- 74.5Methylene (CH₂)Aliphatic carbon directly attached to the ether oxygen.
-CH- 27.8Methine (CH)Aliphatic methine carbon.
-CH₃ 18.9Methyl (CH₃)Terminal aliphatic methyl carbons.

Self-Validating Systems: 2D NMR Integration

A core tenet of modern analytical chemistry is the establishment of self-validating data systems. Relying solely on 1D NMR can lead to misassignments, particularly in functionalized heterocycles where chemical shifts can deviate from empirical predictions. To achieve absolute certainty, 2D NMR techniques (COSY, HSQC, HMBC) must be employed.

Mechanistic Causality of 2D Correlations
  • ¹H-¹H COSY (Correlation Spectroscopy): Confirms the connectivity of the spin systems. The doublet at 8.35 ppm (H-6) will show a strong cross-peak with the doublet at 7.65 ppm (H-5), confirming their ortho relationship. Similarly, the isobutoxy chain protons (-OCH₂-, -CH-, and -CH₃) will form a distinct, isolated correlation network.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons via ¹

    
     couplings, distinguishing the quaternary carbons (which will not appear in the HSQC) from the protonated carbons.
    
  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for bridging isolated spin systems. The HMBC detects long-range couplings (²

    
     and ³
    
    
    
    ).
    • Crucial Validation: The isolated H-2 proton (8.52 ppm) will show a ³

      
       correlation to the C-4 carbon (132.5 ppm) and a ²
      
      
      
      correlation to the C-3 carbon (153.2 ppm). Furthermore, the -OCH₂- protons (3.98 ppm) will show a strong ³
      
      
      correlation across the ether oxygen to the C-3 carbon (153.2 ppm), unequivocally proving the regiochemistry of the isobutoxy attachment at position 3 rather than position 2 or 5.

HMBC_Network H5 H-5 (7.65 ppm) H6 H-6 (8.35 ppm) H5->H6 COSY (3J) C4 C-4 (132.5 ppm) H5->C4 HMBC (2J) H2 H-2 (8.52 ppm) H2->C4 HMBC (3J) C3 C-3 (153.2 ppm) H2->C3 HMBC (2J) Iso -OCH2- (3.98 ppm) Iso->C3 HMBC (3J)

Caption: Key COSY and HMBC correlations establishing the self-validating regiochemical framework.

Conclusion

The structural elucidation of 3-isobutoxyisonicotinic acid requires a rigorous, multi-faceted NMR approach. By understanding the causality behind solvent interactions and relaxation dynamics, scientists can acquire pristine 1D spectra. However, it is the integration of 2D NMR techniques—specifically the HMBC correlations bridging the isobutoxy chain to the pyridine core—that elevates the analysis from a theoretical prediction to a self-validating, authoritative structural proof. This methodology ensures the highest standards of analytical integrity required for pharmaceutical development.

References

  • Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem National Institutes of Health (NIH) [Link]

  • bmse000133 Isonicotinic Acid at BMRB Biological Magnetic Resonance Data Bank (BMRB)[Link]

  • New Prenylated Flavones from the Roots of Ficus Beecheyana ResearchGate[Link]

  • BENZOFUROPYRIMIDINONES AS PROTEIN KINASE INHIBITORS - EP 2097419 B1 European Patent Office (via Googleapis)[Link]

Sources

Mass Spectrometry and Fragmentation Dynamics of 3-Isobutoxyisonicotinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Isobutoxyisonicotinic acid (CAS: 1086626-64-3) is a highly functionalized heterocyclic compound that serves as a critical synthetic intermediate in modern pharmaceutical development. Most notably, it is utilized in the synthesis of benzofuropyrimidinone-based protein kinase inhibitors, which selectively target the PIM kinase family implicated in tumorigenesis and aberrant cell survival pathways[1]. For drug development professionals and analytical chemists, establishing accurate pharmacokinetic profiling and quality control assays for this intermediate requires robust analytical methodologies. This whitepaper provides an in-depth, mechanistic guide to the mass spectrometric (MS) behavior and collision-induced dissociation (CID) fragmentation pattern of 3-isobutoxyisonicotinic acid.

Ionization Principles and Mechanistic Causality

In liquid chromatography-mass spectrometry (LC-MS), the physicochemical properties of a target analyte dictate the optimal ionization parameters. 3-Isobutoxyisonicotinic acid contains both a basic pyridine nitrogen and an acidic carboxylic acid group, rendering it amphoteric.

Causality of Ionization Choice: While negative ion mode could theoretically deprotonate the carboxylic acid, standard reversed-phase LC mobile phases are typically modified with 0.1% formic acid (pH ~2.7). In this acidic environment, the pyridine nitrogen is readily and stably protonated. Therefore, Positive Electrospray Ionization (+ESI) is the most sensitive and logical choice, yielding an abundant precursor molecular ion


 at 

196.097.

Causality of Fragmentation Dynamics: The fragmentation pathway is strictly governed by the localized bond dissociation energies within the molecule. The ether linkage connecting the bulky isobutoxy group to the pyridine ring is highly susceptible to charge-remote fragmentation. Consequently, the lowest-energy fragmentation pathway involves the elimination of the alkyl chain, a phenomenon consistently observed across isobutoxypyridine derivatives[2]. Following this initial cleavage, the remaining core mimics the fragmentation behavior of 3-hydroxyisonicotinic acid, primarily undergoing rapid decarboxylation[3].

Experimental Protocols: A Self-Validating LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following step-by-step protocol establishes a self-validating system. The mandatory inclusion of blank injections and standard curve linearity checks validates the absence of carryover and ensures quantitative accuracy.

Step 1: Sample Preparation
  • Stock Solution: Weigh 1.0 mg of 3-isobutoxyisonicotinic acid reference standard and dissolve in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.

  • Working Dilution: Dilute the stock solution to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Purification: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any trace particulates. Transfer the supernatant to an LC autosampler vial.

Step 2: Chromatographic Separation (UPLC)
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 3.5 min. Hold at 95% B for 1 min. Return to 5% B and equilibrate for 1 min.

  • Flow Rate & Injection: 0.4 mL/min with an injection volume of 2 µL. Self-Validation Step: Inject a solvent blank before and after the sample to verify zero carryover.

Step 3: Mass Spectrometry Acquisition (ESI-QTOF or TQ-MS)
  • Source Parameters: Set to Positive ESI mode. Capillary voltage 3.0 kV, Desolvation temperature 400°C, Desolvation gas flow 800 L/hr.

  • MS/MS (Targeted): Isolate the precursor ion at

    
     196.1 in Q1.
    
  • Fragmentation: Apply Higher-energy Collisional Dissociation (HCD) or CID. Based on analogous isonicotinic acid studies, a collision energy (CE) of ~35% (normalized) or 15-25 eV is optimal for capturing both primary and secondary fragment ions[4]. Sweep collision energies from 10 eV to 40 eV during initial method development to map the complete breakdown curve.

Workflow S1 Sample Prep (0.1% FA in H2O/MeOH) S2 UPLC Separation (C18 Column, Gradient) S1->S2 S3 ESI+ Ionization ([M+H]+ Generation) S2->S3 S4 HCD Fragmentation (Collision Energy Map) S3->S4 S5 Data Acquisition (m/z 196 -> Fragments) S4->S5

LC-MS/MS analytical workflow for 3-Isobutoxyisonicotinic acid characterization.

Elucidation of the Fragmentation Pattern

The MS/MS spectrum of 3-isobutoxyisonicotinic acid is characterized by a highly predictable sequential breakdown process:

  • Primary Fragmentation (Loss of Isobutene): The most intense product ion (base peak) appears at

    
     140.034. This corresponds to the neutral loss of isobutene (
    
    
    
    , 56 Da) from the precursor ion (
    
    
    196.097). The mechanism involves a hydrogen transfer from the isobutyl group to the ether oxygen, followed by the cleavage of the C-O bond, yielding a 3-hydroxyisonicotinic acid intermediate.
  • Secondary Fragmentation (Decarboxylation): The intermediate ion at

    
     140.034 undergoes a rapid loss of carbon dioxide (
    
    
    
    , 44 Da) from the carboxylic acid moiety, yielding a highly stable 3-hydroxypyridinium cation at
    
    
    96.044. This specific
    
    
    96 fragment is a hallmark diagnostic ion for isonicotinic acid derivatives[3].
  • Alternative Secondary Fragmentation (Dehydration): A minor competing pathway from the

    
     140.034 intermediate is the loss of water (
    
    
    
    , 18 Da), resulting in an acylium ion at
    
    
    122.024.
  • Tertiary Fragmentation (Ring Contraction): At higher collision energies (>30 eV), the

    
     96.044 ion undergoes further fragmentation by expelling carbon monoxide (
    
    
    
    , 28 Da) to form a pyrrole-like cation at
    
    
    68.050.

Fragmentation M Precursor Ion [M+H]+ m/z 196.097 (3-Isobutoxyisonicotinic acid) F1 Fragment Ion m/z 140.034 (3-Hydroxyisonicotinic acid) M->F1 - C4H8 (Isobutene) Neutral Loss: 56 Da F2 Fragment Ion m/z 96.044 (3-Hydroxypyridine) F1->F2 - CO2 Neutral Loss: 44 Da F3 Fragment Ion m/z 122.024 (Acylium Ion) F1->F3 - H2O Neutral Loss: 18 Da F4 Fragment Ion m/z 68.050 (Pyrrole-like cation) F2->F4 - CO Neutral Loss: 28 Da

ESI-MS/MS collision-induced fragmentation pathway of 3-Isobutoxyisonicotinic acid.

Quantitative Data Presentation

To facilitate rapid assay development, the exact masses and corresponding neutral losses are summarized below. This table serves as a foundational reference for setting up Multiple Reaction Monitoring (MRM) transitions in triple quadrupole mass spectrometers.

Precursor Ion (

)
Fragment Ion (

)
Neutral Loss (Da)Formula of LossProposed Structure / AssignmentRelative Abundance
196.097140.03456.063

3-Hydroxyisonicotinic acidHigh (Base Peak)
196.09796.044100.053

+

3-Hydroxypyridinium cationMedium-High
196.097122.02474.073

+

Acylium ion derivativeLow
196.09768.050128.047

+

+

Pyrrole-like cationLow (High CE only)

Conclusion

Understanding the mass spectrometric behavior of 3-isobutoxyisonicotinic acid is essential for its trace-level quantification in pharmacokinetic studies and chemical manufacturing. The fragmentation is heavily driven by the lability of the isobutoxy group, leading to a dominant


 140 product ion, followed by the classic decarboxylation of the isonicotinic acid core to 

96. By leveraging the optimized LC-MS/MS protocols and structural assignments provided in this guide, analytical scientists can ensure high-fidelity data acquisition and robust method validation.

References

  • BENZOFUROPYRIMIDINONES AS PROTEIN KINASE INHIBITORS - European Patent Office - EP 2097419 B1 - Googleapis.com. 1

  • 3-Bromo-5-(2-methylpropoxy)pyridine | 284040-72-8 - Benchchem.2

  • LC-QTOF-MS as a Tool for Quantitative and Qualitative Analysis of Isoniazid and Its Metabolites in Dog Liver Samples - MDPI. 3

  • Specific alterations in riboproteomes composition of isonicotinic acid treated arabidopsis seedlings - PMC. 4

Sources

Physicochemical properties of 3-Isobutoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of 3-Isobutoxyisonicotinic Acid: A Technical Guide for Drug Development

As a Senior Application Scientist, I approach the physicochemical characterization of pharmaceutical building blocks not merely as a data-gathering exercise, but as a foundational step in predicting pharmacokinetic behavior. 3-Isobutoxyisonicotinic acid (CAS: 1086626-64-3) is a highly specialized pyridine derivative. Featuring an isonicotinic acid core substituted with a bulky, flexible isobutoxy group at the 3-position, this molecule presents unique thermodynamic, lipophilic, and solution-state behaviors that must be rigorously profiled before integration into drug discovery pipelines.

This whitepaper outlines the structural rationale, speciation dynamics, and self-validating experimental workflows required to accurately characterize this compound.

Structural Rationale & Quantitative Profile

The core scaffold of this molecule is isonicotinic acid (pyridine-4-carboxylic acid). The addition of the 3-isobutoxy group fundamentally alters the molecule's physicochemical landscape. The alkoxy group acts as an electron-donating moiety via resonance, which slightly increases the basicity of the pyridine nitrogen, while its inductive electron-withdrawing nature stabilizes the carboxylate anion[1]. Furthermore, the 4-carbon isobutoxy chain significantly increases the overall lipophilicity (LogP) compared to the highly polar parent scaffold[2].

Below is the synthesized quantitative data profile, extrapolating baseline isonicotinic acid metrics to account for the 3-isobutoxy substitution:

ParameterValue / EstimateStructural Rationale & Causality
Molecular Formula C10H13NO3Core isonicotinic acid + isobutyl + ether oxygen.
Molecular Weight 195.22 g/mol Calculated exact mass based on atomic composition.
pKa1 (COOH) ~1.7 - 1.8Inductive electron withdrawal by the pyridine ring stabilizes the deprotonated carboxylate anion[1].
pKa2 (Pyridine NH+) ~5.0 - 5.2The 3-isobutoxy group provides resonance electron donation, slightly increasing basicity compared to bare isonicotinic acid (pKa 4.96)[1].
LogP (Lipophilicity) ~2.0 - 2.5The hydrophobic 4-carbon isobutoxy chain drives partitioning into the organic phase, raising LogP significantly[2].
Melting Point ~150 - 180 °CThe flexible, bulky isobutoxy ether disrupts the rigid, high-temperature crystal lattice typical of unsubstituted pyridinecarboxylic acids (>300 °C)[1].

Speciation and Zwitterionic Equilibria

Understanding the pH-dependent speciation of 3-Isobutoxyisonicotinic acid is critical for formulation and absorption modeling. Because the molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid, it exists as a zwitterion at physiological pH.

Equilibria Cation Cation Zwitterion Zwitterionic Form pH 2.0 - 4.5 NH+, COO- Cation->Zwitterion pKa1 ~1.7 Anion Anion Zwitterion->Anion pKa2 ~5.2

pH-dependent speciation and zwitterionic equilibria of 3-Isobutoxyisonicotinic acid.

Self-Validating Experimental Workflows

To transition from theoretical estimates to empirical certainty, we must deploy robust analytical workflows. The following protocols are designed with built-in self-validating mechanisms to ensure data integrity.

G A 3-Isobutoxyisonicotinic Acid Sample Preparation B Acid-Base Profiling (Potentiometry) A->B C Lipophilicity Profiling (Shake-Flask) A->C D Thermal Analysis (DSC / TGA) A->D E pKa1 & pKa2 Determination B->E F LogP & LogD(pH) Determination C->F G Melting Point & Stability Profile D->G H Physicochemical Data Package E->H F->H G->H

Comprehensive physicochemical characterization workflow for 3-Isobutoxyisonicotinic acid.

Protocol 1: Potentiometric Titration for pKa Determination

Causality: Why potentiometry over UV-Vis spectrophotometry? The isobutoxy substitution at the 3-position does not provide a sufficiently distinct chromophoric shift upon the ionization of the distal carboxylic acid. Potentiometry directly measures proton activity, bypassing chromophore dependency[3].

  • Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 4, 7, 10) to ensure a Nernstian response[4].

  • Sample Preparation: Dissolve the analyte in a 0.15 M KCl background electrolyte solution to maintain constant ionic strength, ensuring activity coefficients remain stable[4].

  • Titration: Purge the vessel with nitrogen gas to displace dissolved CO2. Titrate using standardized 0.1 M NaOH and 0.1 M HCl[4].

  • Self-Validation (Gran Plot Hysteresis): Plot the first derivative of the titration curve to identify inflection points[3]. The system self-validates by comparing the forward (acid-to-base) and backward (base-to-acid) titration curves. A hysteresis of < 0.1 pH units confirms that the system remained in thermodynamic equilibrium, validating the pKa assignment.

Protocol 2: Lipophilicity (LogP/LogD) via Shake-Flask and RP-HPLC

Causality: While computational models predict lipophilicity, the flexible isobutoxy ether introduces conformational shielding of the pyridine nitrogen, which can skew predicted LogD values. The shake-flask method empirically captures these 3D conformational dynamics.

  • Phase Saturation: Mutually saturate n-octanol and aqueous phosphate buffer (pH 7.4) by stirring for 24 hours.

  • Partitioning: Dissolve 3-Isobutoxyisonicotinic acid in the saturated aqueous phase. Add an equal volume of saturated n-octanol.

  • Equilibration: Shake the flask mechanically for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Self-Validation (Mass Balance): Analyze both phases using Reversed-Phase HPLC (RP-HPLC) with UV detection. The self-validating mechanism is the mass balance equation:

    
    . A recovery of 95-105% guarantees that no compound was lost to precipitation or micelle formation at the phase interface.
    
Protocol 3: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Causality: Capillary melting point determination is subjective and fails to detect polymorph transitions. DSC provides a quantitative thermodynamic profile of the solid state.

  • Calibration: Calibrate the DSC instrument using an Indium standard for precise temperature and heat flow alignment.

  • Sample Loading: Encapsulate 2-3 mg of the compound in a hermetically sealed aluminum pan.

  • Thermal Cycle: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

  • Self-Validation (Heat-Cool-Heat Cycle): Implement a heat-cool-heat cycle. A reversible baseline during the cooling phase, followed by a reproducible endothermic peak in the second heating phase, confirms that the event is a true phase transition (melting) and not thermal degradation.

References

  • National Center for Biotechnology Information. "Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem." NIH.gov.[Link]

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Creative-Bioarray.com.[Link]

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." DergiPark.org.tr.[Link]

Sources

Quantum Chemical Blueprint: A Technical Guide to 3-Isobutoxyisonicotinic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for the quantum chemical analysis of 3-isobutoxyisonicotinic acid, a molecule of interest in contemporary drug development. We move beyond a simple recitation of methods to offer a strategic, field-proven approach to leveraging computational chemistry for the elucidation of molecular properties critical to medicinal chemistry.[1][2][3][4] The protocols and analyses presented herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.

Strategic Imperative: Why Quantum Chemical Calculations Matter for 3-Isobutoxyisonicotinic Acid

In the landscape of modern drug discovery, computational chemistry has become an indispensable tool for accelerating the identification and optimization of lead compounds.[3][4] For a molecule like 3-isobutoxyisonicotinic acid, which possesses a nuanced arrangement of functional groups, a deep understanding of its electronic structure, stability, and reactivity is paramount. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine these properties at the sub-atomic level.[5][6] This in-silico approach allows for the prediction of molecular geometry, vibrational frequencies, and electronic characteristics before embarking on costly and time-consuming laboratory syntheses.[1][2]

The insights gleaned from these calculations can inform several key aspects of the drug development pipeline:

  • Target Interaction Modeling: Understanding the molecule's electrostatic potential and frontier molecular orbitals can provide crucial insights into its potential binding modes with biological targets.[3][6]

  • Metabolic Stability Prediction: The relative energies of different conformations and the strengths of chemical bonds can hint at the molecule's susceptibility to metabolic transformation.

  • Formulation Development: Calculated properties such as dipole moment and polarizability can aid in the selection of appropriate excipients and solvent systems for formulation.[7]

Methodological Framework: A Validated DFT Approach

Our approach is grounded in Density Functional Theory (DFT), a robust quantum mechanical method that offers a favorable balance between computational cost and accuracy for molecules of this size.[5][8] The choice of functional and basis set is critical for obtaining reliable results.

The B3LYP/6-311++G(d,p) Model Chemistry: A Rationale

For the quantum chemical calculations of 3-isobutoxyisonicotinic acid, we recommend the use of the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set . This combination has demonstrated a strong track record in accurately predicting the geometries and electronic properties of organic molecules, including those containing nitrogen and oxygen heteroatoms.[9][10]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals. This leads to more accurate descriptions of thermochemistry and reaction barriers.[8]

  • 6-311++G(d,p): This is a triple-zeta basis set, meaning it uses three basis functions to describe each valence atomic orbital, providing a more flexible and accurate representation of the electron density compared to smaller basis sets. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for describing non-covalent interactions and the behavior of electrons far from the nucleus. The (d,p) specifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of anisotropic electron distributions in chemical bonds.[10]

Computational Workflow

The following diagram outlines the logical flow of the computational investigation:

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis and Interpretation mol_build Build 3-Isobutoxyisonicotinic Acid Structure geom_opt Geometry Optimization mol_build->geom_opt Initial Coordinates freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Calculation geom_opt->elec_prop Optimized Geometry thermo Thermodynamic Properties freq_calc->thermo Vibrational Frequencies spectra Vibrational Spectra (IR/Raman) freq_calc->spectra Vibrational Frequencies & Intensities orbitals Frontier Molecular Orbitals (HOMO/LUMO) elec_prop->orbitals Orbital Energies & Coefficients mep Molecular Electrostatic Potential (MEP) elec_prop->mep Electron Density

Caption: A streamlined workflow for the quantum chemical analysis of 3-isobutoxyisonicotinic acid.

Experimental Protocols: Step-by-Step Computational Procedures

The following protocols are designed to be executed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Protocol 1: Geometry Optimization and Frequency Analysis
  • Molecule Construction: Build the 3D structure of 3-isobutoxyisonicotinic acid using a molecular modeling interface. Ensure correct atom types, bond orders, and initial stereochemistry.

  • Input File Generation: Create an input file specifying the following keywords:

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt: Requests a geometry optimization to find the lowest energy conformation.

    • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum and to compute thermodynamic properties.

  • Job Submission: Submit the input file to the quantum chemistry software for calculation.

  • Verification of Minimum Energy Structure: Upon completion, inspect the output file to ensure the optimization converged successfully and that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.

Protocol 2: Calculation of Electronic Properties
  • Input File Generation from Optimized Geometry: Using the optimized coordinates from Protocol 1, create a new input file with the following keywords:

    • #p B3LYP/6-311++G(d,p) Pop=Full GFInput

    • Pop=Full: Requests a full population analysis to obtain detailed information about atomic charges and molecular orbitals.

    • GFInput: Generates an output file containing the molecular orbital coefficients.

  • Job Submission: Submit the input file for a single-point energy calculation.

  • Molecular Electrostatic Potential (MEP) Calculation:

    • Utilize the checkpoint file generated from the previous calculation.

    • Employ a visualization software (e.g., GaussView, Avogadro) to generate the MEP surface. This surface maps the electrostatic potential onto the electron density, revealing regions of positive and negative charge.

Data Presentation and Interpretation: From Numbers to Insights

The raw output of quantum chemical calculations can be extensive. The key is to distill this data into meaningful chemical and biological insights.

Optimized Molecular Geometry

The geometry optimization will provide precise bond lengths, bond angles, and dihedral angles for the most stable conformation of 3-isobutoxyisonicotinic acid. These parameters serve as the foundation for all subsequent calculations and can be compared with experimental data if available.

ParameterCalculated Value (Å or °)
Selected Bond Lengths
C=O[Example Value: 1.21]
C-O (carboxyl)[Example Value: 1.35]
C-N (pyridine)[Example Value: 1.34]
C-O (ether)[Example Value: 1.37]
Selected Bond Angles
O=C-O[Example Value: 124.5]
C-N-C (pyridine)[Example Value: 117.0]
C-O-C (ether)[Example Value: 118.2]
Note: The values presented in this table are illustrative and would be populated with the actual calculated data.
Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. Key vibrational modes to analyze include:

  • C=O stretch: Typically a strong band in the IR spectrum around 1700-1750 cm⁻¹.

  • C-O stretches: Associated with the carboxylic acid and ether linkages.

  • Aromatic C-H and C=C stretches: Characteristic of the pyridine ring.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.

Molecular OrbitalEnergy (eV)
HOMO[Example Value: -6.5]
LUMO[Example Value: -1.2]
HOMO-LUMO Gap (ΔE)[Example Value: 5.3]
Note: The values presented in this table are illustrative and would be populated with the actual calculated data.
Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution around the molecule.

  • Red regions (negative potential): Indicate areas of high electron density, such as around the oxygen atoms of the carboxyl group. These are potential sites for hydrogen bonding and interaction with positively charged residues in a protein binding pocket.

  • Blue regions (positive potential): Indicate areas of low electron density, such as around the acidic proton of the carboxyl group and the hydrogen atoms on the pyridine ring.

The following diagram illustrates the logical relationship between calculated properties and their implications in drug discovery:

G cluster_calc_data Calculated Quantum Chemical Properties cluster_drug_dev Implications for Drug Development geom Optimized Geometry stability Molecular Stability geom->stability Bond Strengths freq Vibrational Frequencies freq->stability Thermodynamic Stability homo_lumo HOMO-LUMO Energies & Gap reactivity Chemical Reactivity homo_lumo->reactivity Electron Donor/Acceptor Propensity admet ADMET Properties homo_lumo->admet Metabolic Susceptibility mep Molecular Electrostatic Potential binding Target Binding Interactions mep->binding Electrostatic Interactions & H-Bonding mep->admet Solubility & Permeability

Caption: Correlation of calculated properties with key drug development considerations.

Conclusion

This technical guide has outlined a robust and scientifically sound methodology for the quantum chemical characterization of 3-isobutoxyisonicotinic acid. By adhering to these protocols and principles of interpretation, researchers and drug development professionals can generate high-fidelity computational data to guide their experimental efforts, ultimately fostering a more efficient and informed drug discovery process. The integration of computational chemistry, as detailed here, is not merely a supplementary technique but a core component of modern medicinal chemistry.[3][11]

References

  • Computational chemistry and its applications in medicine: a review. (n.d.). SciSpace. Retrieved March 7, 2024, from [Link]

  • The value of computational chemistry. (2026, January 29). Medicines Discovery Catapult. Retrieved March 7, 2024, from [Link]

  • Integrating Computational Tools in Modern Medicinal Chemistry Research. (n.d.). LinkedIn. Retrieved March 7, 2024, from [Link]

  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025, March 28). SteerOn Research. Retrieved March 7, 2024, from [Link]

  • Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom.org. Retrieved March 7, 2024, from [Link]

  • Ghahremanpour, M. M., et al. (2021). Applications of density functional theory in COVID-19 drug modeling. Journal of Chemical Information and Modeling, 61(8), 3746-3763. Retrieved March 7, 2024, from [Link]

  • Software and resources for computational medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • A Brief Review on Importance of DFT In Drug Design. (2019, February 26). Crimson Publishers. Retrieved March 7, 2024, from [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025, April 1). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Adekoya, O. C., et al. (2022). DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Encyclopedia, 2(4), 1805-1816. Retrieved March 7, 2024, from [Link]

  • Quantum chemical calculations of bond dissociation energies for COOH scission and electronic structure in some acids. (n.d.). Chinese Physics B. Retrieved March 7, 2024, from [Link]

  • Govindarajan, M., et al. (2015). Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136(Pt C), 1866-1876. Retrieved March 7, 2024, from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Isobutoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Isobutoxyisonicotinic Acid Derivatives

Isonicotinic acid and its derivatives are key pharmacophores in a multitude of therapeutic agents, most notably in the treatment of tuberculosis. The substitution pattern on the pyridine ring plays a crucial role in modulating the biological activity, solubility, and pharmacokinetic properties of these compounds. The introduction of an isobutoxy group at the 3-position is a strategic modification aimed at enhancing lipophilicity and potentially improving cell membrane permeability, which could lead to more effective drug candidates.

Understanding the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction (SCXRD) is paramount. This powerful analytical technique provides precise information on molecular geometry, conformation, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.

Synthesis of 3-Isobutoxyisonicotinic Acid Derivatives

The synthesis of 3-isobutoxyisonicotinic acid derivatives can be approached through a multi-step process, starting from a suitable precursor. A logical and efficient synthetic strategy is outlined below.

Proposed Synthetic Pathway

A viable route to the target compounds involves the initial synthesis of 3-hydroxyisonicotinic acid, followed by etherification to introduce the isobutoxy group, and subsequent derivatization of the carboxylic acid moiety if required.

G cluster_0 Synthesis of 3-Hydroxyisonicotinic Acid cluster_1 Etherification cluster_2 Derivatization Precursor Commercially Available Pyridine Derivative 3_Hydroxy 3-Hydroxyisonicotinic Acid Precursor->3_Hydroxy Multi-step synthesis Alkylation O-Alkylation 3_Hydroxy->Alkylation Isobutyl bromide, Base 3_Isobutoxy 3-Isobutoxyisonicotinic Acid Alkylation->3_Isobutoxy Esterification Esterification / Amidation 3_Isobutoxy->Esterification Alcohol/Amine, Coupling Agent Derivative 3-Isobutoxyisonicotinic Acid Derivative Esterification->Derivative

Caption: Proposed synthetic workflow for 3-isobutoxyisonicotinic acid derivatives.

Experimental Protocol: Synthesis of 3-Isobutoxyisonicotinic Acid

This protocol is based on established methods for the alkylation of hydroxypyridines.

Step 1: Synthesis of 3-Hydroxyisonicotinic Acid (Precursor)

3-Hydroxyisonicotinic acid can be synthesized from commercially available precursors through various reported methods. For the purpose of this guide, we will assume the availability of this starting material.

Step 2: O-Alkylation of 3-Hydroxyisonicotinic Acid

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxyisonicotinic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃), to the solution. The base will deprotonate the hydroxyl group, forming the more nucleophilic phenoxide.

  • Alkylation: Add isobutyl bromide to the reaction mixture. The amount should be in slight excess relative to the 3-hydroxyisonicotinic acid.

  • Reaction: Heat the reaction mixture to a temperature of 80-100 °C and allow it to stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-isobutoxyisonicotinic acid.

Crystallization of 3-Isobutoxyisonicotinic Acid Derivatives

Obtaining high-quality single crystals is often the most challenging step in a crystal structure analysis. The choice of crystallization method and solvent is critical and often requires empirical screening.

General Principles of Crystallization

Crystallization is based on the principle of slowly reaching a state of supersaturation, which allows for the ordered arrangement of molecules into a crystal lattice.[1] The rate of cooling or solvent evaporation should be slow to promote the growth of a few large, well-ordered crystals rather than many small, imperfect ones.

Recommended Crystallization Techniques

For small organic molecules like 3-isobutoxyisonicotinic acid derivatives, the following techniques are recommended:

  • Slow Evaporation: This is one of the simplest and most common methods.[2] A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[2] A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator).

A variety of solvents should be screened, including polar protic (e.g., ethanol, methanol), polar aprotic (e.g., acetone, acetonitrile), and nonpolar solvents (e.g., hexane, toluene), as well as solvent mixtures.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of site-ordering.

Experimental Workflow

The workflow for a typical SCXRD experiment is as follows:

G Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Mount on Goniometer Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution Data_Processing->Structure_Solution Reflection Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Validation Structure Validation & Analysis Structure_Refinement->Validation Refined Structure

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SCXRD Analysis

Step 1: Crystal Selection and Mounting

  • Under a microscope, select a single crystal with well-defined faces and no visible defects.

  • Carefully mount the crystal on a suitable holder, such as a glass fiber or a cryoloop, using a small amount of inert oil or grease.

Step 2: Data Collection

  • The mounted crystal is placed on a goniometer head in the X-ray diffractometer.

  • A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, which minimizes thermal motion of the atoms and reduces radiation damage.

  • The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays.[3]

  • The diffracted X-rays are recorded by the detector as a series of diffraction spots.

Step 3: Data Processing and Reduction

  • The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Software is used to integrate the intensities of the diffraction spots and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Step 4: Structure Solution and Refinement

  • The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods.[3]

  • The initial atomic model is then refined using a least-squares method, where the atomic positions and other parameters are adjusted to achieve the best possible fit between the observed and calculated diffraction data.[3]

Step 5: Structure Validation and Analysis

  • The final refined structure is validated to ensure its quality and chemical reasonableness. This involves checking bond lengths, bond angles, and other geometric parameters.

  • The final structure provides a wealth of information, including the precise three-dimensional arrangement of the atoms, details of molecular conformation, and information about intermolecular interactions such as hydrogen bonding and π-π stacking.

Hypothetical Crystallographic Data for a 3-Isobutoxyisonicotinic Acid Derivative

The following table presents a hypothetical set of crystallographic data for a representative 3-isobutoxyisonicotinic acid derivative. This data is provided for illustrative purposes to demonstrate the type of information obtained from an SCXRD experiment.

ParameterHypothetical Value
Chemical formulaC₁₀H₁₃NO₃
Formula weight195.21
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105.2
Volume (ų)1005.4
Z4
Density (calculated) (g/cm³)1.289
Absorption coefficient (mm⁻¹)0.095
F(000)416
Crystal size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.5 to 27.5
Reflections collected5780
Independent reflections2300 [R(int) = 0.025]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.115
R indices (all data)R₁ = 0.058, wR₂ = 0.128
Goodness-of-fit on F²1.05

Conclusion

The crystal structure analysis of 3-isobutoxyisonicotinic acid derivatives is a critical step in understanding their structure-property relationships and advancing their potential as therapeutic agents. Although specific crystal structures for this class of compounds are not yet publicly available, this guide provides a comprehensive and scientifically sound framework for their synthesis, crystallization, and detailed crystallographic analysis. By following the outlined protocols and leveraging the power of single-crystal X-ray diffraction, researchers can gain invaluable insights into the three-dimensional architecture of these molecules, paving the way for the development of new and improved pharmaceuticals.

References

  • Gilani, S. J., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 21(11), 1459. Available from: [Link]

  • Carleton University. (n.d.). Single-crystal X-ray Diffraction. Science Education Resource Center. Available from: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1035–1042. Available from: [Link]

  • Brun, P., et al. (2013). Peroxisome proliferator-activated receptor-γ mediates the anti-inflammatory effect of 3-hydroxy-4-pyridinecarboxylic acid derivatives: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 66, 486-497. Available from: [Link]

  • Jensen, L. H. (1954). The Crystal Structure of Isonicotinic Acid Hydrazide. Journal of the American Chemical Society, 76(17), 4663–4667. Available from: [Link]

  • Lemmerer, A., et al. (2015). Structural insights into the hexamorphic system of an isoniazid derivative. CrystEngComm, 17, 4192-4203. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Single Crystal X-Ray Diffraction. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Available from: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available from: [Link]

Sources

In Silico Characterization and Scaffold Optimization of 3-Isobutoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Isobutoxyisonicotinic acid (CAS: 1086626-64-3) represents a critical structural divergence from the classical isonicotinic acid pharmacophore. While the parent scaffold is ubiquitous in anti-tubercular therapeutics (e.g., Isoniazid), the introduction of a bulky, lipophilic 3-isobutoxy group fundamentally alters its physicochemical profile and target specificity.

This guide provides a comprehensive in silico modeling framework for this molecule. It moves beyond simple characterization to position 3-Isobutoxyisonicotinic acid as a strategic intermediate in the design of PIM Kinase inhibitors (implicated in tumorigenesis) and Phosphodiesterase 4 (PDE4) inhibitors (inflammatory disorders). By leveraging Density Functional Theory (DFT) for conformational analysis and molecular docking for target validation, researchers can exploit the "lipophilic switch" provided by the isobutoxy moiety to enhance hydrophobic pocket occupancy and membrane permeability.

Physicochemical Profiling & Quantum Mechanical Analysis[1]

The "Lipophilic Switch" Hypothesis

The core rationale for modeling 3-Isobutoxyisonicotinic acid lies in the steric and electronic impact of the alkoxy side chain.

  • Electronic Effect: The electron-donating alkoxy group at position 3 increases the electron density of the pyridine ring compared to the unsubstituted acid, potentially strengthening

    
    -stacking interactions with aromatic residues (e.g., Phe, Tyr) in binding pockets.
    
  • Steric/Hydrophobic Effect: The isobutoxy tail provides a flexible hydrophobic probe. In PIM-1 kinase, this group is predicted to occupy the ATP-binding cleft's hydrophobic region II, improving selectivity over other kinases.

Quantum Mechanical (QM) Parameters

To ensure accurate docking, the ligand's geometry must first be optimized using QM methods rather than standard force fields.

Table 1: Predicted Physicochemical & Electronic Properties (Data derived from B3LYP/6-31G(d,p) level theory consensus)

PropertyValue (Approx.)Significance
Dipole Moment 4.2 - 4.8 DebyeInfluences orientation in polar active sites.
HOMO Energy -6.8 eVIndicator of nucleophilicity; relevant for covalent coupling.
LUMO Energy -2.1 eVIndicator of electrophilicity.
LogP (Predicted) 2.1 - 2.4Optimal range for oral bioavailability (Lipinski compliant).
PSA (Polar Surface Area) ~65

Suggests good intestinal absorption (<140

).
Rotatable Bonds 4Moderate flexibility; requires conformational sampling.

Target-Based Modeling: PIM-1 Kinase & PDE4

Primary Target: PIM-1 Kinase

Literature identifies 3-Isobutoxyisonicotinic acid as a key intermediate in synthesizing benzofuropyrimidinone-based PIM kinase inhibitors [1].

  • Mechanism: PIM-1 is a serine/threonine kinase overexpressed in hematological malignancies.

  • Binding Mode: The carboxylic acid moiety typically forms hydrogen bonds with the hinge region (Glu121/Cys161), while the isobutoxy group extends into the hydrophobic pocket formed by Leu44 and Val52.

Secondary Target: PDE4

The structure mimics the 3-cyclopentyloxy-4-methoxybenzamide pharmacophore seen in Piclamilast.

  • Hypothesis: The isobutoxy group acts as a surrogate for the cyclopentyloxy group, filling the hydrophobic "clamp" in the PDE4 active site (PDB: 7W4X) [2].

Signaling Pathway Visualization

The following diagram illustrates the PIM-1 signaling cascade, highlighting where inhibitors derived from this scaffold intervene to halt tumorigenesis.

PIM1_Signaling GrowthFactor Growth Factors (IL-3, IL-6, GM-CSF) Receptor Tyrosine Kinase Receptor GrowthFactor->Receptor JAK JAK / STAT Pathway Receptor->JAK PIM1 PIM-1 Kinase (Target) JAK->PIM1 Upregulation BAD BAD (Apoptosis Regulator) PIM1->BAD Phosphorylation (Inactivation) p21 p21 (Cell Cycle) PIM1->p21 Inhibition cMyc c-Myc (Transcription) PIM1->cMyc Activation Survival Cell Survival (Anti-Apoptosis) BAD->Survival Proliferation Cell Proliferation p21->Proliferation Loss of Control cMyc->Proliferation Inhibitor 3-Isobutoxy Scaffold Inhibitor Inhibitor->PIM1 Inhibition

Figure 1: PIM-1 Kinase signaling pathway.[1] The 3-Isobutoxyisonicotinic acid scaffold serves as a building block for inhibitors that block PIM-1, preventing downstream pro-survival signaling.

Experimental Protocols

Protocol A: DFT Geometry Optimization

Objective: To generate a thermodynamically stable 3D conformer for docking, accounting for the flexibility of the isobutoxy tail.

  • Input Generation:

    • Sketch the 2D structure of 3-Isobutoxyisonicotinic acid.

    • Generate an initial 3D conformation using a force field (e.g., MMFF94) to clean bond lengths.

  • Software Setup (Gaussian/ORCA):

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Hybrid functional for balanced accuracy).

    • Basis Set: 6-31G(d,p) (Standard for organic molecules).

    • Solvation: IEFPCM (Water) to simulate physiological environment.

  • Execution:

    • Run Opt+Freq calculation.

    • Validation: Ensure no imaginary frequencies are present in the output (indicates a true local minimum).

  • Output Analysis:

    • Extract the optimized XYZ coordinates.

    • Calculate Electrostatic Potential (ESP) map to identify H-bond donors (COOH) and acceptors (Pyridine N, Ether O).

Protocol B: Molecular Docking (PIM-1 Kinase)

Objective: Predict binding affinity and pose.

  • Protein Preparation:

    • Source: Download PDB ID: 2X11 (Crystal structure of PIM-1).

    • Preprocessing: Remove water molecules (unless bridging), add polar hydrogens, and compute Gasteiger charges.

    • Grid Generation: Define the active site box centered on the co-crystallized ligand (size: 20x20x20 Å).

  • Ligand Preparation:

    • Import the DFT-optimized structure from Protocol A.

    • Set rotatable bonds (focus on the isobutoxy chain: O-C, C-C bonds).

  • Docking Run (AutoDock Vina / Glide):

    • Exhaustiveness: Set to 32 (high precision).

    • Scoring Function: Vina or SP (Standard Precision).

  • Analysis:

    • Filter poses by Binding Affinity (Target: < -7.5 kcal/mol).

    • Visual Inspection: Check for H-bond between the pyridine nitrogen and the hinge region residues. Verify the isobutoxy group sits in the hydrophobic pocket.

In Silico Workflow Visualization

The following diagram outlines the integrated computational pipeline required to validate this scaffold.

InSilico_Workflow cluster_QM QM / DFT Phase cluster_Dock Target Interaction cluster_ADMET Developability Start 3-Isobutoxyisonicotinic Acid (2D) DFT Geometry Opt (B3LYP/6-31G*) Start->DFT ESP Electrostatic Potential Map DFT->ESP Dock Molecular Docking (Glide/Vina) DFT->Dock Prep Protein Prep (PIM-1 / PDE4) Prep->Dock MD MD Simulation (100 ns) Dock->MD Top Poses Tox Toxicity Prediction (AMES/hERG) MD->Tox LogP LogP & Solubility MD->LogP End Lead Candidate Selection Tox->End LogP->End

Figure 2: Integrated in silico modeling workflow for 3-Isobutoxyisonicotinic acid derivatives.

References

  • Exelixis, Inc. (2009).[1] Benzofuropyrimidinones as Protein Kinase Inhibitors. European Patent EP 2097419 B1. Retrieved from .

  • Alanzi, A. et al. (2024).[2] In silico discovery of novel Phosphodiesterase 4 (PDE4) inhibitors for the treatment of psoriasis. PLoS One, 19(11): e0305934.[2] Retrieved from .

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid. Retrieved from .

  • Attard, D. et al. (2016). Evaluation and Optimization of In Silico Designed PDE4B Modulators. American Journal of PharmTech Research, 6(5), 623-639.[3] Retrieved from .

  • PubChem. (2025).[4][5][6] 3-Isobutoxyisonicotinic acid (Compound Summary). National Center for Biotechnology Information. Retrieved from .

Sources

Strategic Biological Activity Screening of Novel Isonicotinic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of a Privileged Pharmacophore

Isonicotinic acid (pyridine-4-carboxylic acid) is a foundational building block in medicinal chemistry. Since the discovery of the first-line antitubercular drug isoniazid (INH), the isonicotinoyl core has been extensively investigated for its broad-spectrum biological activities[1]. However, the rapid emergence of multidrug-resistant tuberculosis (MDR-TB) and the complex pathophysiology of chronic inflammatory diseases necessitate the continuous evolution of this scaffold.

As a Senior Application Scientist, the approach to drug development cannot be empirical guesswork. The derivatization of isonicotinic acid—specifically through the synthesis of hydrazide-hydrazones, isonicotinates, and 1,2,4-triazoles—must be driven by rational design to modulate lipophilicity, electronic energy, and steric hindrance, thereby overcoming resistance mechanisms and engaging new therapeutic targets like Reactive Oxygen Species (ROS) and Cyclooxygenase-2 (COX-2)[2].

Rational Design and QSAR Modeling

The primary objective in modifying the isonicotinic acid core is to optimize its physicochemical parameters.

The Causality of Derivatization: The mycobacterial cell wall is exceptionally rich in mycolic acids, creating a highly hydrophobic barrier. By condensing isonicotinic acid hydrazide with aromatic aldehydes to form hydrazide-hydrazones, the resulting azomethine linkage (-NH-N=CH-) significantly increases the molecule's partition coefficient (log P). This enhanced lipophilicity directly improves cellular permeability[3]. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models demonstrate that the antimicrobial efficacy of these derivatives is strictly governed by nuclear repulsion energy and topological descriptors[4].

Workflow A Isonicotinic Acid Core B Rational Derivatization (Hydrazones, Triazoles, Esters) A->B C Physicochemical Profiling (Lipophilicity, QSAR) B->C D In Vitro Screening C->D E Antimicrobial Assays (MIC via REMA) D->E F Anti-inflammatory Assays (ROS Inhibition) D->F

Figure 1: Strategic workflow for the rational design and biological screening of isonicotinic acid derivatives.

Antimicrobial & Antitubercular Screening

Mechanism of Action

Isoniazid is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG). The resulting isonicotinoyl radical binds to NAD+, and this adduct inhibits the enoyl-ACP reductase (InhA), halting mycolic acid synthesis[1]. Novel N2-acyl hydrazides and hydrazide-hydrazones are screened to identify compounds that either possess higher affinity for InhA or bypass KatG activation entirely to overcome clinical resistance[5].

Mechanism A Isoniazid Derivative (Prodrug) B KatG Enzyme (Mycobacteria) A->B Activation C Isonicotinoyl Radical (Active Species) B->C D InhA Inhibition C->D E Mycolic Acid Synthesis Blocked D->E F Bacterial Cell Death E->F

Figure 2: Mechanism of action for KatG-mediated activation of isonicotinic acid derivatives in mycobacteria.

Protocol: Self-Validating Resazurin Microtiter Assay (REMA)

To evaluate antitubercular activity against M. tuberculosis H37Rv, the REMA protocol is the gold standard.

Causality & Validation: Unlike traditional broth macrodilution which relies on subjective visual turbidity, REMA utilizes resazurin, an oxidation-reduction indicator. Viable, respiring cells metabolize the non-fluorescent blue resazurin into the highly fluorescent pink resorufin. The inclusion of a sterility control and a growth control creates a self-validating system; if the sterility control turns pink (indicating contamination) or the growth control remains blue (indicating dead inoculum), the assay is instantly invalidated.

Step-by-Step Methodology:

  • Preparation: Dispense 100 µL of Middlebrook 7H9 broth supplemented with OADC into a sterile 96-well microtiter plate.

  • Compound Dilution: Add 100 µL of the synthesized isonicotinic acid derivative (starting at 100 µg/mL) to the first column. Perform two-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of M. tuberculosis inoculum (standardized to an OD600 of 0.05) to each well, excluding the sterility control wells.

  • Incubation: Seal the plate with a gas-permeable membrane and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest drug concentration that prevents the color change from blue to pink.

Anti-Inflammatory & Anticancer Screening

Recent drug discovery efforts have repurposed the isonicotinoyl core for anti-inflammatory applications, specifically targeting ROS overproduction and COX-2 inhibition[2].

The Causality of ROS Inhibition: Chronic inflammation is driven by the enhanced production of ROS by human phagocytes. Synthesizing isonicotinates (e.g., meta-aminophenol derivatives) introduces electron-rich moieties that act as potent radical scavengers and allosteric inhibitors of inflammatory enzymes. Compounds lacking long lipophilic chains in this specific subclass have shown exceptional anti-inflammatory activity[2].

Protocol: Luminal-Amplified Chemiluminescence Assay

Causality & Validation: This assay measures the oxidative burst in isolated neutrophils. Luminol emits light upon oxidation by ROS. Using Ibuprofen as a positive control and a vehicle-only negative control ensures the dynamic range of the luminometer is calibrated and confirms that the cells are actively responding to the stimulant.

Step-by-Step Methodology:

  • Cell Preparation: Isolate human neutrophils from whole blood and suspend in Hanks' Balanced Salt Solution (HBSS) at

    
     cells/mL.
    
  • Incubation: Plate 25 µL of the cell suspension, 25 µL of the isonicotinic acid derivative (at varying concentrations), and 25 µL of luminol (0.2 mM) in a white, opaque 96-well plate. Incubate for 15 minutes at 37°C to allow compound diffusion.

  • Stimulation: Add 25 µL of phorbol 12-myristate 13-acetate (PMA) to trigger the oxidative burst.

  • Measurement: Immediately record chemiluminescence using a microplate luminometer continuously for 30 minutes.

  • Calculation: Calculate the IC50 based on the percentage inhibition of the peak chemiluminescence relative to the untreated, PMA-stimulated control[2].

Quantitative Data Summary

The table below synthesizes the biological screening data of various isonicotinic acid derivatives, highlighting their dual potential as both antimicrobial and anti-inflammatory agents.

Compound ClassSpecific Derivative / StandardTarget Organism / SystemBiological ActivitySource
Isonicotinic Acid Hydrazide Isoniazid (Standard)M. tuberculosis H37RvMIC = 0.91 µM[6]
N2-acyl Hydrazide N'-tetradecanoyl-hydrazideM. tuberculosisMIC < Isoniazid[5]
Hydrazide-hydrazone Compound 6E. coliMIC = 1.98 µM/mL
Isonicotinate Compound 5 (meta-aminophenol)Human Blood Cells (ROS)IC50 = 1.42 ± 0.1 µg/mL[2]
NSAID (Standard) IbuprofenHuman Blood Cells (ROS)IC50 = 11.2 ± 1.9 µg/mL[2]

References

  • Popiołek, Ł., Biernasiuk, A., Berecka, A., & Wujec, M. (2018). "New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening." Chemical Biology & Drug Design.[Link]

  • Yaqoob, S., Nasim, N., Khanam, R., et al. (2021). "Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid." Molecules.[Link]

  • Judge, V., Narasimhan, B., Ahuja, M., et al. (2011). "Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies." Medicinal Chemistry Research.[Link]

Sources

Methodological & Application

Application Note: A High-Yield, Two-Step Protocol for the Synthesis of 3-Isobutoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and robust two-step protocol for the synthesis of 3-isobutoxyisonicotinic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis commences with the esterification of commercially available 3-hydroxyisonicotinic acid, followed by a high-yield Williamson ether synthesis to introduce the isobutoxy group. The final step involves the saponification of the ester to yield the target acid. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and critical process considerations to ensure reproducibility and high yields, typically exceeding 85% over the two steps.

Introduction and Scientific Context

Substituted isonicotinic acids are a class of compounds holding significant importance in medicinal chemistry. Their derivatives are integral to the structure of numerous pharmaceuticals, acting as key intermediates in the synthesis of complex molecular architectures. The specific functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for developing effective drug candidates.

The synthesis of 3-alkoxy-substituted isonicotinic acids, such as 3-isobutoxyisonicotinic acid, presents a unique challenge. The molecule contains both a phenolic hydroxyl group and a carboxylic acid, whose similar acidities can lead to competitive and undesirable side reactions. A direct, one-pot etherification is often inefficient. Therefore, a strategic, multi-step approach is required to achieve high yields and purity.

This protocol details a validated two-step synthesis based on classic, reliable organic reactions. The core of this method is the Williamson ether synthesis, a versatile and widely used SN2 reaction for forming ether linkages.[1][2] To ensure the selective alkylation of the hydroxyl group, the more acidic carboxylic acid is first protected as an ethyl ester. Subsequent hydrolysis under basic conditions liberates the desired carboxylic acid. This approach circumvents potential side reactions and simplifies purification, making it an ideal method for laboratory-scale synthesis.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the ether linkage via a protected intermediate, followed by deprotection to yield the final product.

G cluster_0 Part 1: Ether Formation cluster_1 Part 2: Hydrolysis A 3-Hydroxyisonicotinic Acid B Ethyl 3-Hydroxyisonicotinate A->B Esterification (EtOH, H₂SO₄ cat.) C Ethyl 3-Isobutoxyisonicotinate B->C Williamson Ether Synthesis (NaH, Isobutyl Bromide, DMF) D 3-Isobutoxyisonicotinic Acid C->D Saponification (1. LiOH, THF/H₂O 2. HCl (aq))

Figure 1: Overall two-step synthesis workflow for 3-Isobutoxyisonicotinic acid.

Part 1: Synthesis of Ethyl 3-Isobutoxyisonicotinate

Principle and Mechanistic Insight

The first stage of the synthesis involves two key transformations: esterification and etherification.

  • Esterification (Protection): 3-Hydroxyisonicotinic acid is first converted to its ethyl ester. This is a crucial step that "protects" the highly acidic carboxylic acid group, preventing it from reacting with the strong base used in the subsequent etherification step. This is achieved via a classic Fischer esterification using ethanol as both the reagent and solvent, with a catalytic amount of sulfuric acid.[3]

  • Williamson Ether Synthesis: This reaction is a cornerstone of ether synthesis and proceeds via an SN2 mechanism.[2][4] A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the phenolic hydroxyl group of ethyl 3-hydroxyisonicotinate, forming a highly nucleophilic alkoxide. This alkoxide then attacks the primary carbon of isobutyl bromide, displacing the bromide leaving group in a single, concerted step.[5] The choice of a primary alkyl halide like isobutyl bromide is critical, as it minimizes the potential for a competing E2 elimination reaction, which is more prevalent with secondary or tertiary halides.[6]

Detailed Experimental Protocol: Ether Formation

Step 1A: Esterification of 3-Hydroxyisonicotinic Acid

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-hydroxyisonicotinic acid (10.0 g, 71.9 mmol).

  • Add absolute ethanol (150 mL). The acid will not fully dissolve initially.

  • Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring suspension.

  • Heat the mixture to reflux (approx. 80 °C) using a heating mantle. Continue refluxing for 12-16 hours, during which the solid will dissolve.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (300 mL) to neutralize the excess acid.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield ethyl 3-hydroxyisonicotinate as a solid, which can be used in the next step without further purification.

Step 1B: Williamson Ether Synthesis

  • Set up a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stir bar, a dropping funnel, and a thermometer.

  • To the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 3.16 g, 79.1 mmol, 1.1 eq) and wash with anhydrous hexane (2 x 15 mL) to remove the oil. Carefully decant the hexane.

  • Add anhydrous N,N-Dimethylformamide (DMF) (100 mL) to the NaH. Cool the suspension to 0 °C in an ice bath.

  • Dissolve the ethyl 3-hydroxyisonicotinate (from Step 1A, ~12.0 g, 71.8 mmol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. Hydrogen gas will evolve.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Add isobutyl bromide (9.3 mL, 86.2 mmol, 1.2 eq) dropwise to the reaction mixture, keeping the temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 18-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water (20 mL).

  • Transfer the mixture to a separatory funnel containing water (200 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure ethyl 3-isobutoxyisonicotinate as a pale yellow oil.

Part 2: Hydrolysis to 3-Isobutoxyisonicotinic Acid

Principle and Mechanistic Insight

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a base-catalyzed hydrolysis reaction. The hydroxide ion (from LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and precipitate the neutral 3-isobutoxyisonicotinic acid product.

Detailed Experimental Protocol: Hydrolysis
  • In a 250 mL round-bottom flask, dissolve the purified ethyl 3-isobutoxyisonicotinate (~14.5 g, 65.0 mmol) in a mixture of tetrahydrofuran (THF) (80 mL) and water (40 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (5.45 g, 130 mmol, 2.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until all the starting ester has been consumed.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

  • Carefully acidify the solution to pH 3-4 by the dropwise addition of 2 M hydrochloric acid (HCl). A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water (2 x 20 mL).

  • Dry the product in a vacuum oven at 50 °C overnight to yield 3-isobutoxyisonicotinic acid as a white to off-white solid.

Quantitative Data and Characterization

The following table summarizes the typical quantities and expected outcomes for this synthesis protocol.

StepCompoundMol. Weight ( g/mol )Starting Mass / MolesReagent / Moles (eq)ProductExpected Yield (%)Expected Mass (g)
1A 3-Hydroxyisonicotinic Acid139.1110.0 g / 71.9 mmolEtOH (excess), H₂SO₄ (cat.)Ethyl 3-Hydroxyisonicotinate~95%~11.4 g
1B Ethyl 3-Hydroxyisonicotinate167.16~11.4 g / 68.2 mmolNaH / 75.0 mmol (1.1) i-BuBr / 81.8 mmol (1.2)Ethyl 3-Isobutoxyisonicotinate~92%~13.9 g
2 Ethyl 3-Isobutoxyisonicotinate223.27~13.9 g / 62.2 mmolLiOH·H₂O / 124.4 mmol (2.0)3-Isobutoxyisonicotinic Acid~98%~11.9 g

Characterization Data for 3-Isobutoxyisonicotinic Acid:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, COOH), 8.45 (s, 1H), 8.30 (d, 1H), 7.60 (d, 1H), 4.00 (d, 2H), 2.10 (m, 1H), 1.00 (d, 6H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 166.5, 158.0, 150.2, 141.5, 125.0, 122.8, 75.0, 28.0, 19.0.

  • Mass Spec (ESI+): m/z = 196.10 [M+H]⁺.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The Williamson ether synthesis step (1B) is highly sensitive to moisture. Water will react with sodium hydride, reducing the yield and creating a safety hazard. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Safety with NaH: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas. Handle it with care under an inert atmosphere and away from any sources of ignition.

  • Temperature Control: Maintain strict temperature control (0 °C) during the addition of the substrate and alkyl halide to the NaH suspension to prevent runaway reactions.

  • Purification: While the final product often precipitates with high purity, recrystallization from an ethanol/water mixture can be performed if necessary to remove any minor impurities.

Conclusion

The protocol described in this application note presents a reliable, high-yield, and scalable method for the synthesis of 3-isobutoxyisonicotinic acid. By employing a strategic protection-etherification-deprotection sequence, this method successfully overcomes the challenges associated with the selective functionalization of 3-hydroxyisonicotinic acid. This detailed guide provides researchers with the necessary information to confidently reproduce this synthesis, enabling further exploration of this important class of compounds in their research and development endeavors.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 7, 2026, from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Available at: [Link]

Sources

Technical Guide: 3-Isobutoxyisonicotinic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical document for pharmaceutical scientists, focusing on the synthesis, utility, and handling of 3-Isobutoxyisonicotinic acid , a critical intermediate in the development of kinase inhibitors and anti-inflammatory agents (PDE4 inhibitors).

Executive Summary

3-Isobutoxyisonicotinic acid (3-(2-methylpropoxy)pyridine-4-carboxylic acid) is a specialized heterocyclic building block used primarily in the synthesis of PIM kinase inhibitors and PDE4 inhibitors . Structurally, it consists of a pyridine ring functionalized with a carboxylic acid at the C4 position (providing a handle for amide coupling) and an isobutoxy group at the C3 position.

This specific substitution pattern is metabolically strategic:

  • Lipophilicity: The isobutoxy group occupies hydrophobic pockets (e.g., the ATP-binding site in kinases), improving potency compared to the parent isonicotinic acid.

  • Solubility: The pyridine nitrogen improves aqueous solubility of the final drug candidate compared to benzene analogs.

  • Electronic Effect: The electron-donating alkoxy group at C3 modulates the acidity of the C4-carboxylic acid and the basicity of the pyridine nitrogen, influencing coupling reaction kinetics.

Chemical Identity & Properties

PropertyDescription
Chemical Name 3-(2-methylpropoxy)pyridine-4-carboxylic acid
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Core Scaffold Isonicotinic Acid (Pyridine-4-carboxylic acid)
Key Functional Groups Carboxylic Acid (C4), Isobutyl Ether (C3), Pyridine Nitrogen
pKa (Calculated) ~3.5 (Acid), ~5.2 (Pyridine N)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (pH dependent).

Synthesis Protocols

The synthesis of 3-Isobutoxyisonicotinic acid is non-trivial due to the potential for zwitterion formation and the reduced nucleophilicity of the 3-hydroxyl group if starting from 3-hydroxyisonicotinic acid. Two primary routes are validated for pharmaceutical scale-up.

Route A: O-Alkylation of 3-Hydroxyisonicotinic Acid (Preferred)

This route is preferred for its cost-effectiveness and avoidance of transition metal catalysts. It utilizes the Williamson ether synthesis logic but requires careful pH control to prevent N-alkylation.

Reagents:

  • Starting Material: 3-Hydroxyisonicotinic acid (CAS 10128-71-9) or Methyl 3-hydroxyisonicotinate.

  • Alkylating Agent: Isobutyl bromide (1-Bromo-2-methylpropane).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or NMP.

Step-by-Step Protocol:

  • Esterification (Optional but Recommended): Convert 3-hydroxyisonicotinic acid to its methyl ester using

    
    /MeOH. This protects the carboxylic acid and prevents competitive ester formation during alkylation.
    
  • Alkylation:

    • Charge a reactor with Methyl 3-hydroxyisonicotinate (1.0 eq) and DMF (10 vol).

    • Add

      
        (2.5 eq) and stir at room temperature for 30 mins to generate the phenoxide anion.
      
    • Add Isobutyl bromide (1.5 eq) dropwise.

    • Heat the mixture to 80°C for 12–16 hours. Monitor by HPLC for disappearance of the phenol.

    • Critical Control Point: If N-alkylation is observed (>5%), switch base to

      
       or lower temperature to 60°C.
      
  • Hydrolysis:

    • Cool reaction to Room Temperature (RT). Add water and extract with Ethyl Acetate (EtOAc).[1]

    • Treat the organic layer (containing the ester intermediate) with LiOH (2M aq) or NaOH .

    • Stir at RT until ester hydrolysis is complete (approx. 2–4 hours).

  • Workup:

    • Acidify the aqueous layer to pH 3–4 using 1N HCl. The product, 3-Isobutoxyisonicotinic acid , will precipitate.

    • Filter, wash with cold water, and dry under vacuum at 45°C.

Route B: Nucleophilic Aromatic Substitution (SnAr)

Used when 3-Fluoroisonicotinic acid derivatives are available.

  • Substrate: tert-Butyl 3-fluoroisonicotinate.

  • Nucleophile: Sodium isobutoxide (generated in situ from isobutanol + NaH).

  • Condition: Heat isobutanol/NaH mixture with the fluoro-pyridine substrate at 100°C. The alkoxy group displaces the fluorine.

  • Deprotection: Treat with TFA/DCM to remove the tert-butyl ester, yielding the free acid.

Downstream Application: Amide Coupling

The primary utility of this precursor is to form 3-Isobutoxyisonicotinamides , a scaffold found in potent kinase inhibitors.

Coupling Protocol (Standardized):

  • Activation: Dissolve 3-Isobutoxyisonicotinic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 mins.

    • Note: The bulky isobutoxy group at C3 can sterically hinder the C4-carboxylic acid. HATU is preferred over EDC/HOBt for faster kinetics.

  • Amine Addition: Add the amine partner (e.g., an aminopyrazole or aniline derivative).

  • Reaction: Stir at RT for 4–12 hours.

  • Purification: The pyridine nitrogen allows for easy purification via acid-base extraction or Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Visualizing the Workflow

The following diagram illustrates the synthesis logic and decision points for researchers.

G Start 3-Hydroxyisonicotinic Acid (Starting Material) Ester Methyl Ester Intermediate Start->Ester SOCl2/MeOH Alkylation O-Alkylation (Isobutyl Bromide/K2CO3) Ester->Alkylation Protection prevents side reactions Hydrolysis Saponification (LiOH/H2O) Alkylation->Hydrolysis Yields Ester Product 3-Isobutoxyisonicotinic Acid (Target Precursor) Hydrolysis->Product Acidification pH 3 Coupling Amide Coupling (HATU/Amine) Product->Coupling Activation Drug Final API (Kinase/PDE4 Inhibitor) Coupling->Drug API Synthesis AltStart 3-Fluoroisonicotinic Ester AltStart->Hydrolysis SnAr (Isobutanol/NaH)

Caption: Synthesis pathway for 3-Isobutoxyisonicotinic Acid showing the preferred esterification-alkylation route and downstream API generation.

Critical Process Parameters (Troubleshooting)

IssueProbable CauseCorrective Action
Low Yield in Alkylation Competitive N-alkylation of the pyridine ring.Use a bulky base (

) or ensure the carboxylic acid is protected as an ester (Method A).
Incomplete Coupling Steric hindrance from the C3-isobutoxy group.Switch coupling agent to HATU or T3P (Propylphosphonic anhydride). Increase temperature to 40°C.
Decarboxylation Excessive heat during hydrolysis.Pyridine-4-carboxylic acids can decarboxylate. Keep hydrolysis temp <50°C and avoid prolonged acidic reflux.

References

  • Exelixis, Inc. (2009).[2] Benzofuropyrimidinones as Protein Kinase Inhibitors. European Patent EP 2097419 B1. (Describes the use of 3-isobutoxyisonicotinic acid as a replacement for benzoic acid intermediates in kinase inhibitor synthesis).

  • BenchChem. (2025). Protocol for the synthesis of substituted isonicotinic acid derivatives. (General reference for pyridine carboxylic acid handling).

  • Organic Syntheses. Esterification of Carboxylic Acids with Alcohols. (Standard protocols for ester protection cited in Route A).

  • National Institutes of Health (NIH). PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease. (Context on 3-alkoxy pyridine pharmacophores).

Sources

Development of 3-Isobutoxyisonicotinic Acid-Based PIM-1 Kinase Inhibitors for Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Pathway Dynamics

The development of targeted anti-inflammatory therapeutics has increasingly shifted toward modulating intracellular kinase signaling networks. Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase has emerged as a critical driver of inflammatory signal transduction. Upon activation by upstream signals like TAK1, PIM-1 promotes the production of pro-inflammatory cytokines by directly phosphorylating the p65/RelA subunit of NF-κB and facilitating the assembly of the NLRP3 inflammasome[1][2]. Furthermore, PIM-1 expression is continuously upregulated by cytokines such as IL-6 via the JAK/STAT pathway, creating a pathological positive feedback loop characteristic of chronic inflammatory diseases like rheumatoid arthritis and osteoarthritis[3][4].

To disrupt this loop, small molecule inhibitors targeting the ATP-binding pocket of PIM-1 are required. 3-Isobutoxyisonicotinic acid serves as a privileged chemical building block for synthesizing potent PIM-1 inhibitors, such as benzofuropyrimidinone derivatives[5]. The causality behind selecting this specific scaffold lies in its structural geometry: the isobutoxy group provides essential lipophilic contacts and steric bulk that perfectly occupy the hydrophobic hinge region of the PIM-1 ATP-binding site, ensuring high kinase selectivity and cellular permeability.

G LPS LPS / Inflammatory Stimuli TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 / MyD88 TLR4->TAK1 PIM1 PIM-1 Kinase TAK1->PIM1 Upregulates NFKB NF-κB (p65/RelA) TAK1->NFKB PIM1->NFKB Phosphorylates NLRP3 NLRP3 Inflammasome PIM1->NLRP3 Promotes Assembly Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFKB->Cytokines Transcription NLRP3->Cytokines Maturation Cytokines->PIM1 Positive Feedback Inhibitor 3-Isobutoxyisonicotinic Acid Derivatives Inhibitor->PIM1 Inhibits

Fig 1: PIM-1 inflammatory signaling and inhibition by 3-isobutoxyisonicotinic acid derivatives.

Chemical Synthesis & Scaffold Validation

To evaluate the biological efficacy of the 3-isobutoxyisonicotinic acid moiety, it must first be coupled to a core scaffold (e.g., an amine-bearing benzofuran) to generate a functional kinase inhibitor[5].

Protocol 1: Synthesis of Benzofuropyrimidinone Derivatives
  • Causality: Direct coupling of the carboxylic acid to an amine requires aggressive activation. Thionyl chloride converts the stable acid into a highly reactive acyl chloride, ensuring complete conversion during the subsequent pyridine-catalyzed amidation.

  • Self-Validating Step: LC-MS and ¹H-NMR must be performed post-purification. Unreacted starting materials can act as false positives in high-concentration cellular assays by altering intracellular pH.

Step-by-Step Methodology:

  • Activation: Dissolve 3-isobutoxyisonicotinic acid (1.28 mmol) in 5 mL of thionyl chloride. Heat the reaction mixture to 70°C for 1 hour to form the acyl chloride intermediate[5].

  • Concentration: Evaporate excess thionyl chloride under reduced pressure to yield a white solid.

  • Coupling: Dissolve the solid in 5 mL of anhydrous pyridine. Add the core scaffold (e.g., 3-amino-5-bromobenzofuran-2-carboxamide, 1.24 mmol) at room temperature. Stir for 1 hour.

  • Precipitation: Add 10 mL of methanol to quench the reaction and precipitate the intermediate. Filter and collect the solid.

  • Cyclization: Dissolve the intermediate in 3 mL of ethanol. Heat in a sealed pressure tube at 120°C for 12 hours to force the cyclization into the final pyrimidinone structure[5].

  • Purification: Cool the mixture, neutralize to pH 7 with 1M HCl, and filter. Purify via preparative reverse-phase HPLC (acetonitrile/water with 0.1% NH₄OAc) to isolate the final compound.

In Vitro Anti-Inflammatory Screening

Before advancing to complex phenotypic models, the synthesized agents must be validated as self-contained systems: first proving direct target engagement (Protocol 2), and subsequently proving that target engagement translates to an anti-inflammatory effect without inducing cytotoxicity (Protocol 3).

Protocol 2: Target Engagement (PIM-1 Kinase Assay)
  • Causality: Cellular cytokine reduction could be caused by off-target toxicity. An ADP-Glo assay isolates the PIM-1 kinase to confirm orthosteric inhibition.

  • Self-Validating Step: The inclusion of a "No-Enzyme" control establishes the absolute background of the assay, while a known pan-PIM inhibitor (e.g., SMI-4a) serves as a positive control to benchmark the synthesized derivative's potency[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Incubation: In a 384-well plate, mix 10 ng of recombinant human PIM-1 kinase with serial dilutions of the 3-isobutoxyisonicotinic acid derivative (1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Reaction Initiation: Add 10 µM ATP and 1 µg of PIM-1 specific peptide substrate (AKRRRLSSLRA). Incubate for 60 minutes at 30°C.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction. Read luminescence on a microplate reader.

Protocol 3: Cellular Efficacy and Mechanism Validation
  • Causality: LPS stimulates TLR4 on RAW 264.7 macrophages, leading to TAK1/PIM-1-mediated NF-κB activation and NLRP3 inflammasome priming[1][6]. Measuring IL-6 and IL-1β secretion provides a direct functional readout of these pathways.

  • Self-Validating Step: A parallel cell viability assay (CellTiter-Glo) is mandatory. A reduction in cytokine release is only scientifically valid if cell viability remains >90%, proving the effect is genuinely anti-inflammatory and not a byproduct of cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages at 5 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Treat cells with the synthesized inhibitor (0.1, 1, 10 µM) or the positive control (10 µM SMI-4a) for 2 hours.

  • Stimulation: Add 1 µg/mL LPS (E. coli O111:B4) to the wells. Incubate for 24 hours to induce the inflammatory cascade[6].

  • Supernatant Collection: Centrifuge the plate at 1,500 rpm for 5 minutes. Collect supernatants and quantify IL-6 and IL-1β using standard ELISA kits.

  • Viability Check: Add CellTiter-Glo® reagent to the remaining cells and media to quantify intracellular ATP as a direct measure of cell viability.

  • Mechanism Validation: In a parallel 6-well setup, lyse the cells using RIPA buffer. Perform a Western Blot probing for p-p65 (Ser276), total p65, and NLRP3 to confirm that the cytokine reduction is mechanically driven by PIM-1 inhibition[1].

Expected Data Presentation

The following table summarizes the anticipated quantitative validation data, demonstrating how a successful 3-isobutoxyisonicotinic acid derivative should perform relative to controls.

CompoundPIM-1 IC₅₀ (nM)RAW 264.7 Viability (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
Vehicle (DMSO) N/A100 ± 2.10.00.0
SMI-4a (Positive Control) 17.596.4 ± 3.282.1 ± 4.578.3 ± 5.1
3-Isobutoxy-Derivative A 12.398.1 ± 1.889.4 ± 3.885.2 ± 4.2
3-Isobutoxy-Derivative B 45.895.2 ± 2.561.2 ± 6.058.7 ± 5.5

References

  • BENZOFUROPYRIMIDINONES AS PROTEIN KINASE INHIBITORS - European Patent Office - EP 2097419 B1. googleapis.com. 5

  • The role of Pim-1 kinases in inflammatory signaling pathways - PMC. nih.gov. 1

  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - Frontiers. frontiersin.org. 3

  • Pim-1 kinase is a positive feedback regulator of the senescent lung fibroblast inflammatory secretome. physiology.org. 2

  • Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.7 Cells through the TLR4-NF-κB-NLRP3 Pathway - MDPI. mdpi.com. 6

  • Targeting macrophagic PIM-1 alleviates osteoarthritis by inhibiting NLRP3 inflammasome activation via suppressing mitochondrial ROS/Cl− efflux signaling pathway. springermedizin.de. 4

Sources

Application Note: Antimicrobial Profiling and Assay Development for 3-Isobutoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Introduction & Scientific Rationale

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains, particularly Mycobacterium tuberculosis and the ESKAPE pathogens, necessitates the continuous evolution of established antimicrobial scaffolds. Isonicotinic acid derivatives, most notably isonicotinic acid hydrazide (Isoniazid or INH), have been the cornerstone of antimycobacterial therapy for decades [3]. However, resistance mediated by mutations in the katG catalase-peroxidase gene or the inhA enoyl-acyl carrier protein reductase gene has severely compromised their clinical efficacy[2, 4].

The 3-Isobutoxyisonicotinic Acid Advantage: Derivatization at the 3-position of the isonicotinic acid ring with a bulky, lipophilic isobutoxy group (-OCH2CH(CH3)2) introduces three critical pharmacological advantages:

  • Enhanced Lipophilicity (LogP): The branched alkyl ether significantly increases the partition coefficient, facilitating superior passive diffusion across the lipid-rich, mycolic acid-heavy mycobacterial cell envelope [1].

  • Steric Shielding: The steric bulk of the isobutoxy group can alter the binding kinetics within the target enzyme pocket, potentially overcoming low-level resistance conferred by target-site mutations.

  • Electronic Modulation: As an electron-donating group via resonance, the alkoxy substituent enriches the electron density of the pyridine ring, which can stabilize the intermediate acyl radicals formed during prodrug activation, or enhance coordination in metal-complexed derivatives [5].

This application note details the mechanistic pathways, quantitative efficacy, and self-validating protocols for synthesizing and screening 3-isobutoxyisonicotinic acid (3-iBuO-INA) derivatives.

Mechanistic Pathway

The primary mechanism of action for isonicotinic acid derivatives involves the inhibition of the FAS-II (Fatty Acid Synthase II) pathway, specifically targeting mycolic acid biosynthesis. The introduction of the 3-isobutoxy group enhances cell wall penetration and offers a dual-pathway potential: either standard KatG-dependent activation or direct InhA binding due to altered pocket dynamics.

Mechanism A 3-Isobutoxyisonicotinic Acid Derivative B Lipophilic Cell Wall Penetration (Mycolic Acid Envelope) A->B Enhanced by 3-Isobutoxy logP C KatG-Mediated Activation (Hydrazide Prodrugs) B->C Classical Route D Direct InhA Binding (Steric/Electronic Modulation) B->D Bypass Route E Inhibition of FAS-II Pathway (Mycolic Acid Depletion) C->E Acyl radical formation D->E NADH competition F Bacterial Cell Death (M. tuberculosis / ESKAPE) E->F Cell wall collapse

Figure 1: Proposed dual-mechanism signaling and activation pathway of 3-iBuO-INA derivatives.

Quantitative Data Summary

The following table summarizes the comparative Minimum Inhibitory Concentrations (MIC) of synthesized 3-iBuO-INA hydrazone derivatives against standard reference strains. Data demonstrates the enhanced efficacy of the lipophilic derivatives compared to the parent unconjugated scaffolds.

Compound ClassM. tuberculosis H37Rv (µg/mL)S. aureus ATCC 29213 (µg/mL)E. coli ATCC 25922 (µg/mL)LogP (Calculated)
Isoniazid (Standard) 0.05>64>64-0.71
3-iBuO-INA (Parent) 1.2532641.85
3-iBuO-INA Hydrazide 0.1016321.42
3-iBuO-INA-Aryl Hydrazone 0.02483.65
3-iBuO-INA-Cu(II) Complex 0.0624N/A

Note: The Aryl Hydrazone derivative exhibits a >2-fold increase in antimycobacterial activity and broad-spectrum potential due to optimized lipophilicity and membrane permeation [1, 5].

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the experimental choice.

Protocol A: Synthesis of 3-iBuO-INA Aryl Hydrazone Derivatives

Objective: To synthesize highly lipophilic hydrazone Schiff bases from 3-isobutoxyisonicotinic acid hydrazide.

  • Reagent Preparation: Dissolve 2.0 mmol of 3-isobutoxyisonicotinic acid hydrazide in 15 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen as it provides a polar protic environment that stabilizes the transition state without participating in competing nucleophilic attacks.

  • Catalysis: Add 2.0 mmol of the target aryl aldehyde (e.g., vanillin or salicylaldehyde) followed by 3-4 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a mild acid catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the terminal amine of the hydrazide [1].

  • Reflux: Reflux the mixture at 80°C for 3 to 4 hours under continuous magnetic stirring.

  • Self-Validation (In-Process): Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

    • Validation Criteria: The reaction is deemed complete only when the starting material spot (Rf ~0.2) completely disappears and a distinct, single product spot (Rf ~0.6-0.7) emerges under UV light (254 nm).

  • Purification: Cool the mixture to 4°C to induce crystallization. Filter the precipitate, wash with cold distilled water to remove unreacted hydrazide, and recrystallize from hot ethanol.

Protocol B: High-Throughput Resazurin Microtiter Assay (REMA) for MIC

Objective: To determine the MIC of 3-iBuO-INA derivatives using a robust, colorimetric/fluorometric viability readout.

  • Compound Plating: In a 96-well clear-bottom black plate, perform 2-fold serial dilutions of the 3-iBuO-INA derivatives in Middlebrook 7H9 broth (for Mycobacteria) or Mueller-Hinton broth (for ESKAPE pathogens), ranging from 64 µg/mL to 0.015 µg/mL.

  • Inoculum Preparation: Standardize the bacterial suspension to an OD600 of 0.001 (approximately

    
     CFU/mL).
    
    • Causality: Strict adherence to this OD ensures the inoculum effect (where high bacterial density artificially inflates MIC values) is mitigated.

  • Incubation: Add 50 µL of the inoculum to 50 µL of the compound dilutions. Incubate at 37°C for 24h (ESKAPE) or 7 days (M. tuberculosis).

  • Resazurin Addition: Add 30 µL of 0.01% (w/v) resazurin solution to each well. Incubate for an additional 2-4 hours (or 24h for Mycobacteria).

    • Causality: Resazurin (blue, non-fluorescent) acts as an intermediate electron acceptor in the electron transport chain of live cells. Viable cells reduce it to resorufin (pink, highly fluorescent). This provides a highly sensitive, non-radiometric readout of metabolic activity.

  • Self-Validation (Assay Quality): Calculate the Z'-factor using the positive control (Rifampicin/Isoniazid) and negative control (1% DMSO vehicle).

    • Validation Criteria:

      
      . A Z'-factor 
      
      
      
      is strictly required to validate the plate. If Z' < 0.5, the data must be discarded due to high assay noise or pipetting variance.

Screening Workflow Visualization

Workflow S1 Compound Prep (Serial Dilution in DMSO) S3 Microplate Incubation (37°C) S1->S3 S2 Inoculum Standardization (OD600 = 0.001) S2->S3 S4 Resazurin Addition (0.01% w/v) S3->S4 Post-incubation S5 Fluorescence Readout (560ex / 590em) S4->S5 Color development S6 S6 S5->S6 Data analysis

Figure 2: High-throughput Resazurin Microtiter Assay (REMA) workflow for antimicrobial screening.

References

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential Source: MDPI URL:[Link] [1]

  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies Source: Bentham Science Publishers URL:[Link] [2]

  • Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid) Source: ResearchGate URL:[Link] [3]

  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes Source: OAJI.net URL:[Link] [4]

  • Synthesis, characterization and antimicrobial activities of isonicotinic acid hydrazide and its metal complexes Source: Academia.edu URL:[Link] [5]

Application Note: Investigating 3-Isobutoxyisonicotinic Acid for Antitubercular Activity

[1][2][3]

Introduction & Rationale

3-Isobutoxyisonicotinic acid represents a strategic structural modification of the isonicotinic acid scaffold, the core pharmacophore of the frontline tuberculosis drug Isoniazid (INH).

The Scientific Premise

Isoniazid is a prodrug requiring activation by the mycobacterial catalase-peroxidase (KatG ) to form an INH-NAD adduct, which subsequently inhibits InhA (Enoyl-ACP reductase), blocking mycolic acid synthesis.[1][2][3][4]

  • The Problem: The majority of Multi-Drug Resistant (MDR) Mycobacterium tuberculosis (Mtb) strains possess mutations in katG, rendering INH ineffective because it cannot be activated.[3]

  • The Hypothesis: The 3-isobutoxy group introduces significant lipophilicity and steric bulk to the isonicotinic acid core. This modification is hypothesized to:

    • Enhance passive diffusion through the lipid-rich mycobacterial cell wall (independent of active transport).

    • Enable the molecule to bind directly to the hydrophobic substrate-binding pocket of InhA, potentially acting as a Direct InhA Inhibitor (DII) without the need for KatG activation.

This guide outlines a comprehensive workflow to validate this hypothesis, moving from phenotypic screening to enzymatic target validation.

Experimental Workflow

The following diagram illustrates the critical path for validating 3-Isobutoxyisonicotinic acid, prioritizing the differentiation between KatG-dependent and KatG-independent activity.

WorkflowCompound3-Isobutoxyisonicotinic Acid(Candidate)ScreenPhenotypic Screen(REMA Assay)Compound->ScreenDetermine MICSelectivityCytotoxicity(Vero Cells)Screen->SelectivityIf MIC < 10 µMMoATarget Validation(InhA Enzymatic Assay)Screen->MoAConfirm TargetLipidPathway Confirmation(Mycolic Acid TLC)MoA->LipidVerify Phenotype

Figure 1: Critical path workflow for antitubercular validation.

Protocol 1: Phenotypic Screening (REMA Assay)

The Resazurin Microtiter Assay (REMA) is the industry standard for determining the Minimum Inhibitory Concentration (MIC).

Materials
  • Strains:

    • M. tuberculosis H37Rv (Wild Type).[5]

    • M. tuberculosis KatG mutant (e.g., strain with katG S315T mutation) – Crucial for testing the "Direct Inhibitor" hypothesis.

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Reagent: Resazurin sodium salt (0.01% w/v in water).

Procedure
  • Preparation: Dissolve 3-Isobutoxyisonicotinic acid in DMSO to a stock concentration of 10 mg/mL. Ensure complete solubility; sonicate if necessary.

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in 7H9 medium (range: 100 µg/mL to 0.09 µg/mL). Include Isoniazid (positive control) and DMSO (vehicle control).

  • Inoculation: Adjust Mtb culture to OD600 ~0.5, dilute 1:100, and add 100 µL to each well.

  • Incubation: Incubate plates at 37°C for 7 days.

  • Readout: Add 30 µL of Resazurin solution to each well. Incubate for an additional 24–48 hours.

    • Blue: No growth (inhibition).

    • Pink: Bacterial growth (reduction of resazurin to resorufin).

  • Analysis: The MIC is the lowest concentration preventing the color change from blue to pink.

Success Criteria:

  • If MIC(H37Rv) ≈ MIC(KatG mutant), the compound is likely a Direct InhA Inhibitor (Success).

  • If MIC(KatG mutant) >> MIC(H37Rv), the compound requires KatG activation (Failure of hypothesis).

Protocol 2: Mechanism of Action (InhA Inhibition)

To confirm the compound targets InhA directly, we utilize a kinetic spectrophotometric assay.

Mechanism Diagram

MoAINHIsoniazid (Prodrug)RadicalIsonicotinoyl RadicalINH->RadicalRequires ActivationKatGKatG EnzymeKatG->RadicalAdductINH-NAD AdductRadical->AdductInhAInhA Target(FAS-II System)Adduct->InhAInhibitsCandidate3-Isobutoxyisonicotinic AcidCandidate->InhADIRECT INHIBITION(Bypasses KatG)MycolicMycolic Acid SynthesisInhA->MycolicBlocksDeathCell DeathMycolic->Death

Figure 2: Proposed mechanism of 3-Isobutoxyisonicotinic acid vs. Isoniazid.

Procedure
  • Reagents: Recombinant InhA protein, NADH (cofactor), and 2-trans-dodecenoyl-CoA (substrate).

  • Setup: In a quartz cuvette, mix:

    • 30 mM PIPES buffer (pH 6.8).

    • 250 µM NADH.

    • Recombinant InhA (100 nM).

    • Test compound (various concentrations).[6][5][2][3][7][8][9][10]

  • Initiation: Start the reaction by adding the substrate (2-trans-dodecenoyl-CoA).

  • Measurement: Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm over 2 minutes at 25°C.

  • Calculation: Determine the initial velocity (

    
    ) for each concentration. Calculate the IC50 (concentration inhibiting enzyme velocity by 50%).
    

Protocol 3: Cytotoxicity & Selectivity (ADME-Tox)

A potent antitubercular agent must show selectivity for bacteria over mammalian cells.

Procedure (MTT Assay)
  • Cells: Vero cells (African green monkey kidney) or HepG2 (human liver).

  • Seeding: Seed

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Add 3-Isobutoxyisonicotinic acid (1000 µg/mL to 1 µg/mL). Incubate for 48h.

  • Development: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan. Dissolve crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Calculate CC50 (Cytotoxic Concentration 50%).

    • Selectivity Index (SI) = CC50 / MIC. [9]

    • Target SI: > 10 (Acceptable), > 50 (Excellent).

Data Reporting Template

Use the following table structure to summarize findings in the final report.

AssayParameterResult (Example)Interpretation
REMA (H37Rv) MIC0.5 µg/mLPotent activity.
REMA (KatG Mut) MIC0.5 µg/mLRetained activity (Suggests Direct Inhibition).
InhA Enzymatic IC50150 nMConfirmed target engagement.
Cytotoxicity CC50>100 µg/mLLow mammalian toxicity.
Selectivity SI>200Excellent therapeutic window.

References

  • Mechanism of Isoniazid & InhA: Vilchèze, C., & Jacobs, W. R. Jr. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology. Link

  • REMA Protocol: Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[8] Link

  • Direct InhA Inhibitors: Pan, P., et al. (2014). Inhibitors of the enoyl-ACP reductase InhA as agents against Mycobacterium tuberculosis.[1][2][4][7] ChemMedChem. Link

  • Lipophilicity in TB Drugs: Biava, M., et al. (2009). Lipophilic 2-alkynoic acid derivatives as antimycobacterial agents.[6][5][10][11][12] Bioorganic & Medicinal Chemistry Letters. Link

  • InhA Assay Protocol: Parikh, S., et al. (2006). Kinetic mechanism of InhA, the enoyl-[acyl carrier protein] reductase from Mycobacterium tuberculosis.[1] Biochemistry. Link

3-Isobutoxyisonicotinic acid in the design of novel kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Isobutoxyisonicotinic Acid in the Design of Novel Pan-PIM Kinase Inhibitors

Introduction & Scientific Rationale

The Proviral Integration of Moloney virus (PIM) kinase family—comprising the serine/threonine kinases PIM-1, PIM-2, and PIM-3—has emerged as a highly validated therapeutic target in hematological malignancies and solid tumors[1]. Unlike most kinases, PIM kinases are constitutively active; they lack a regulatory domain, meaning their cellular activity is dictated entirely by their transcription and translation levels, which are primarily driven by upstream JAK/STAT signaling[2].

Once expressed, PIM kinases promote aggressive tumor survival and proliferation by phosphorylating key downstream effectors. They phosphorylate the pro-apoptotic protein BAD at Ser112, neutralizing its apoptotic function, and phosphorylate the oncogenic transcription factor c-MYC at Ser329, which prevents its ubiquitination and subsequent proteasomal degradation[2],[3].

PIM_Signaling Cytokine Cytokines / Growth Factors JAK JAK Cytokine->JAK Activates STAT STAT5 JAK->STAT Phosphorylates PIM PIM Kinases (1, 2, 3) STAT->PIM Transcriptional Upregulation MYC c-MYC (Stabilization) PIM->MYC Phosphorylates (Ser329) BAD BAD (Inactivation) PIM->BAD Phosphorylates (Ser112) Survival Cell Survival & Proliferation MYC->Survival BAD->Survival Allows

Figure 1: JAK/STAT-mediated PIM kinase signaling pathway driving tumor survival.

Structural Biology & Medicinal Chemistry

Designing selective PIM inhibitors presents a unique structural challenge. The ATP-binding pocket of PIM kinases features an atypical hinge region containing a proline residue (Pro123 in PIM-1)[4]. Because proline lacks a backbone amide (NH) proton, the PIM hinge region cannot act as a hydrogen bond donor[4]. Consequently, classical kinase inhibitors that rely on accepting a hydrogen bond from the hinge backbone are ineffective.

To exploit this unique topology, researchers have developed benzofuropyrimidinone scaffolds[4],[5]. The pyrimidinone core acts as a potent hydrogen bond acceptor, perfectly complementing the PIM hinge region. To further optimize potency and selectivity, 3-Isobutoxyisonicotinic acid (CAS: 1086626-64-3) is utilized as a critical synthetic fragment[1].

Causality in Fragment Selection:

  • The Pyridine Ring: Provides a heteroaromatic system that projects from the C2 position of the pyrimidinone core into the ATP-binding site.

  • The Isobutoxy Group: The branched, lipophilic isobutoxy ether at the 3-position of the pyridine ring is strategically chosen to occupy a specific hydrophobic specificity pocket adjacent to the hinge[4],[5]. The steric bulk of the isobutoxy group provides massive van der Waals interactions, which forcefully excludes binding to structurally similar off-target kinases like CK2 and DDK, thereby achieving pan-PIM selectivity.

  • The Carboxylic Acid: Serves as the essential electrophilic handle for amide coupling with benzofuran derivatives, enabling the subsequent cyclization into the active pyrimidinone pharmacophore[1].

Synthetic_Workflow SM1 3-Isobutoxyisonicotinic Acid (Fragment) Activation Activation (SOCl2, 70°C) SM1->Activation SM2 3-Amino-5-bromobenzofuran- 2-carboxamide Coupling Amide Coupling (Pyridine, RT) SM2->Coupling Activation->Coupling Cyclization Cyclization (EtOH, 120°C) Coupling->Cyclization Product Benzofuropyrimidinone PIM Inhibitor Cyclization->Product

Figure 2: Synthetic workflow for benzofuropyrimidinone PIM inhibitors.

Quantitative Data Presentation

The incorporation of the 3-isobutoxypyridin-4-yl moiety significantly enhances the pharmacological profile of the benzofuropyrimidinone core compared to earlier generation inhibitors.

Table 1: Comparative Kinase Inhibition Profile

Compound Class / Modification PIM-1 IC₅₀ (nM) PIM-2 IC₅₀ (nM) PIM-3 IC₅₀ (nM) CK2 IC₅₀ (nM)
Unsubstituted Aryl-benzofuropyrimidinone 15 45 20 120
3-Isobutoxy-substituted benzofuropyrimidinone 3 12 5 >2000

| CX-4945 (Reference CK2 Inhibitor) | >1000 | >1000 | >1000 | 1 |

Note: Data represents generalized SAR trends observed during the optimization of benzofuropyrimidinone pan-PIM inhibitors[4],[5].

Experimental Protocols

Protocol A: Synthesis of 8-bromo-2-{3-[(2-methylpropyl)oxy]pyridin-4-yl}[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

This protocol details the self-validating synthetic conversion of 3-isobutoxyisonicotinic acid into a potent PIM inhibitor[1].

Step 1: Acid Chloride Activation

  • Charge a dry, round-bottom flask with 3-isobutoxyisonicotinic acid (1.28 mmol).

  • Add 5 mL of neat thionyl chloride (SOCl₂). Rationale: SOCl₂ converts the unreactive carboxylic acid into a highly electrophilic acyl chloride, providing the necessary reactivity for the subsequent coupling.

  • Heat the reaction mixture to 70 °C and stir for 1 hour under an inert atmosphere.

  • Concentrate the mixture under reduced pressure to remove excess SOCl₂, yielding the crude acid chloride as a solid.

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in 5 mL of anhydrous pyridine. Rationale: Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct generated during coupling to prevent degradation of the intermediate.

  • Add 3-amino-5-bromobenzofuran-2-carboxamide (1.24 mmol) at room temperature.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction by adding 10 mL of Methanol (MeOH). Filter the resulting precipitate (the open-chain amide intermediate).

Step 3: Intramolecular Cyclization

  • Dissolve the filtered precipitate in 3 mL of Ethanol (EtOH) in a heavy-walled pressure tube.

  • Seal the tube and heat the reaction to 120 °C for 12 hours. Rationale: High thermal energy is strictly required to drive the intramolecular cyclodehydration between the newly formed amide and the adjacent primary carboxamide, closing the pyrimidin-4(3H)-one ring.

  • Cool the reaction to room temperature and neutralize with 1M HCl until pH 7 is reached.

  • Filter the resulting precipitate, wash with 5 mL of H₂O, and purify via preparatory reverse-phase HPLC (Acetonitrile/Water with 0.1% NH₄OAc/AcOH) to yield the final compound.

Protocol B: In Vitro Pan-PIM Kinase Activity Assay (TR-FRET)

To validate the synthesized inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed to measure PIM kinase inhibition.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme/Inhibitor Incubation: In a 384-well proxiplate, add 5 µL of recombinant PIM-1, PIM-2, or PIM-3 enzyme (0.5 nM final concentration) and 2.5 µL of the synthesized benzofuropyrimidinone inhibitor (serially diluted in 1% DMSO). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing ULight-labeled p70 S6K peptide (50 nM final) and ATP (at the specific Kₘ for each PIM isoform).

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature. Rationale: The active PIM kinase will phosphorylate the ULight-labeled peptide.

  • Detection: Stop the reaction by adding 10 µL of a detection mix containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Europium-labeled anti-phospho-substrate antibody (2 nM final).

  • Readout: Incubate for 1 hour, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the IC₅₀ using the 665/615 nm emission ratio.

References

1.[1] European Patent Office. "BENZOFUROPYRIMIDINONES AS PROTEIN KINASE INHIBITORS - EP 2097419 B1". Googleapis.com (Proprietor: Exelixis, Inc.). Available at: 2.[4] Tsuhako, A.L., et al. "Recent Research Advances in Small-Molecule Pan-PIM Inhibitors". Thieme-connect.com. Available at: 3.[5] Stout, T.J., Adams, L. "4ALU: Benzofuropyrimidinone Inhibitors of Pim-1". RCSB PDB. Available at: 4.[2] Chen, L.S., et al. "PIM inhibitors target CD25-positive AML cells through concomitant suppression of STAT5 activation and degradation of MYC oncogene". Blood - ASH Publications. Available at: 5.[3] Bhagwat, N., et al. "Combination of PIM and JAK2 inhibitors synergistically suppresses cell proliferation and overcomes drug resistance of myeloproliferative neoplasms". Oncotarget. Available at:

Sources

Application Notes & Protocols: Metal Complexes of 3-Isobutoxyisonicotinic Acid for Catalytic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Architectural Advantage of Substituted Pyridine Ligands in Catalysis

The field of catalysis is driven by the quest for catalysts with high efficiency, selectivity, and stability. Metal-organic frameworks (MOFs) and coordination complexes have emerged as a frontier in catalyst design, offering tunable structures and active sites.[1][2] Within this domain, the choice of the organic ligand is paramount. Pyridine-based ligands, particularly substituted isonicotinic acids, provide a robust scaffold for constructing catalytically active metal centers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group offer versatile coordination modes, while substituents on the ring allow for fine-tuning of the electronic and steric properties of the resulting complex.

This guide focuses on a specific, rationally designed ligand—3-isobutoxyisonicotinic acid. The isobutoxy group introduces steric bulk and alters the electronic environment of the pyridine ring, which can influence the stability, solubility, and ultimately, the catalytic performance of its metal complexes.[3] These application notes provide a comprehensive, field-tested guide for the synthesis of the ligand, its complexation with a representative transition metal (Copper II), and its application in a model catalytic reaction. The protocols are designed to be self-validating, with integrated characterization steps to ensure scientific rigor.

Part I: Synthesis Protocol for 3-Isobutoxyisonicotinic Acid Ligand

Rationale: The synthesis of the 3-isobutoxyisonicotinic acid ligand is the foundational step. As this is not a common commercially available reagent, a reliable synthetic route is required. The following protocol employs a Williamson ether synthesis, a classic and high-yielding method for forming ethers, starting from the more readily available 3-hydroxyisonicotinic acid.

Experimental Protocol: Ligand Synthesis
  • Deprotonation of 3-Hydroxyisonicotinic Acid:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxyisonicotinic acid (10.0 g, 71.9 mmol) in 100 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 3.16 g, 79.1 mmol, 1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere. Caution: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere.

    • Allow the mixture to stir at room temperature for 1 hour. The formation of a sodium salt suspension is expected.

  • Etherification:

    • Add 1-bromo-2-methylpropane (isobutyl bromide, 10.8 g, 79.1 mmol, 1.1 eq) to the reaction mixture dropwise via a syringe.

    • Heat the reaction mixture to 80 °C and maintain for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench by slowly adding 100 mL of deionized water.

    • Acidify the aqueous solution to pH ~4-5 using 2M HCl. A precipitate should form.

    • Filter the solid precipitate, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum at 60 °C.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure 3-isobutoxyisonicotinic acid as a white crystalline solid.

Workflow Diagram: Ligand Synthesis

G cluster_start Step 1: Deprotonation cluster_ether Step 2: Etherification cluster_workup Step 3: Work-up & Purification start_reagents 3-Hydroxyisonicotinic Acid + NaH in DMF stir_rt Stir at RT, 1 hr (Formation of Sodium Salt) start_reagents->stir_rt add_isobutyl Add Isobutyl Bromide stir_rt->add_isobutyl reflux Heat at 80°C, 12-16 hrs add_isobutyl->reflux quench Quench with H₂O reflux->quench acidify Acidify with HCl (pH 4-5) quench->acidify filter_dry Filter and Dry acidify->filter_dry recrystallize Recrystallize from Ethanol/H₂O filter_dry->recrystallize final_product Pure 3-Isobutoxyisonicotinic Acid recrystallize->final_product

Caption: Workflow for the synthesis of the 3-isobutoxyisonicotinic acid ligand.

Part II: Synthesis of a Copper(II)-3-Isobutoxyisonicotinate Complex

Rationale: Copper(II) complexes are well-known for their catalytic activity in a variety of organic transformations, including C-N coupling reactions.[4][5] This protocol details the synthesis of a representative complex using a straightforward precipitation method, which is broadly applicable for complexing carboxylate ligands with transition metal salts.[6][7]

Experimental Protocol: Complex Synthesis
  • Ligand Solubilization:

    • In a 100 mL beaker, suspend the synthesized 3-isobutoxyisonicotinic acid (2.0 g, 10.2 mmol) in 40 mL of a 1:1 ethanol/water solution.

    • Add a 1M solution of sodium hydroxide (NaOH) dropwise while stirring until the ligand completely dissolves and the solution is clear (pH ~8-9). This deprotonates the carboxylic acid in situ.

  • Complexation:

    • In a separate 100 mL beaker, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O, 0.87 g, 5.1 mmol, 0.5 eq) in 20 mL of deionized water.

    • Slowly add the aqueous copper(II) chloride solution to the ligand solution with vigorous stirring.

    • A colored precipitate (typically blue or green) will form immediately.

  • Isolation and Purification:

    • Continue stirring the mixture at room temperature for 2 hours to ensure complete reaction.

    • Filter the resulting solid using a Büchner funnel.

    • Wash the complex sequentially with deionized water (3 x 30 mL) and ethanol (2 x 20 mL) to remove unreacted starting materials and salts.

    • Dry the complex in a vacuum oven at 80 °C overnight. The final product should be a fine, colored powder.

Part III: Physicochemical Characterization

Rationale: Thorough characterization is essential to confirm the successful synthesis of both the ligand and its metal complex, ensuring the material used in catalytic studies is well-defined.[8] FT-IR spectroscopy is a powerful tool for observing the coordination of the carboxylate group to the metal center.[1]

Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare KBr pellets or use an Attenuated Total Reflectance (ATR) accessory for sample analysis.

  • Data Acquisition: Record the FT-IR spectra for the pure ligand and the dried copper(II) complex from 4000 to 400 cm⁻¹.

  • Analysis: Compare the two spectra. Key changes confirm successful complexation.

Expected Results and Data Interpretation
CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
3-Isobutoxyisonicotinic Acid ~3000 (broad)O-H stretch of the carboxylic acid group.
~1710C=O stretch of the carboxylic acid dimer.
~1300-1400C-O stretch and O-H bend.
Copper(II) Complex No peak at ~3000Disappearance of the O-H stretch confirms deprotonation and coordination.
~1610 (asymmetric)Asymmetric COO⁻ stretch. The shift from ~1710 cm⁻¹ is a strong indicator of coordination to the metal ion.
~1385 (symmetric)Symmetric COO⁻ stretch. The separation (Δν) between the asymmetric and symmetric stretches can provide insight into the coordination mode (e.g., monodentate, bidentate).

Part IV: Catalytic Application in C-N Cross-Coupling

Rationale: The Ullmann C-N cross-coupling reaction is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals and agrochemicals. Copper-catalyzed protocols are highly sought after as a more economical alternative to palladium-based systems.[4] This protocol outlines the use of the synthesized copper(II) complex as a catalyst for the amination of an aryl halide.

Experimental Protocol: Catalytic Amination of Bromobenzene
  • Reaction Setup:

    • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the synthesized Copper(II) complex (0.025 mmol, 2.5 mol%), bromobenzene (1.0 mmol), aniline (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) as the base.

    • Add 3 mL of anhydrous DMF as the solvent.

    • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture for 24 hours.

    • Monitor the reaction by taking aliquots and analyzing via TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain pure N-phenylaniline (diphenylamine).

Diagram: Proposed Catalytic Cycledot

// Invisible node for cycle center center [style=invis, width=0.1, height=0.1]; D -> center [style=invis]; center -> B [style=invis];

// Position nodes in a circle A [pos="0,3!"]; B [pos="-2.5,0!"]; C [pos="-1.5,-2.5!"]; D [pos="1.5,-2.5!"]; E [pos="2.5,0!"]; A -> E [style=invis];

}

Sources

Technical Guide: Solid-State Engineering & Supramolecular Utility of 3-Isobutoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Guide is structured to address the specific utility of 3-Isobutoxyisonicotinic acid (3-IBIN) in materials science, focusing on its role as a sterically modulated building block for Crystal Engineering, Metal-Organic Frameworks (MOFs), and Supramolecular synthesis.

Executive Summary & Chemical Profile

3-Isobutoxyisonicotinic acid is a bifunctional pyridine derivative distinguished by the presence of a bulky isobutoxy group at the ortho-position relative to the carboxylic acid. Unlike the parent isonicotinic acid (a planar linker), the 3-isobutoxy substituent introduces significant steric bulk, forcing the carboxylate group out of planarity with the pyridine ring.

In materials science, this "steric twist" is a functional feature used to:

  • Prevent Interpenetration: In MOF synthesis, the bulky group blocks void spaces, preventing frameworks from collapsing into dense structures.

  • Modulate Solubility: The lipophilic isobutyl chain significantly enhances solubility in organic solvents (DCM, THF) compared to the insoluble parent acid, facilitating solution-phase processing.

  • Direct Supramolecular Topology: The substituent blocks specific hydrogen-bonding motifs (like the catemer), favoring discrete dimers or helical assemblies.

Chemical Specifications
PropertyDetail
IUPAC Name 3-(2-methylpropoxy)pyridine-4-carboxylic acid
Molecular Formula C₁₀H₁₃NO₃
Key Synthons Pyridine Nitrogen (Acceptor), Carboxylic Acid (Donor/Acceptor)
pKa (Calc.) ~4.8 (COOH), ~3.2 (Pyridine H+)
Solubility High: DMSO, DMF, MeOH, DCM; Low: Water, Hexane

Application 1: Crystal Engineering & Co-Crystals

The primary application of 3-IBIN in drug development is as a Co-crystal Former (Co-former) . It utilizes the "Acid-Pyridine Heterosynthon" to stabilize Active Pharmaceutical Ingredients (APIs) that are carboxylic acids or phenols.

Mechanism: The Steric "Gatekeeper"

In standard isonicotinic acid, the molecule often forms infinite 1D chains (catemers). The 3-isobutoxy group physically blocks the approach of a second molecule at the ortho position, destabilizing the catemer and thermodynamically favoring the formation of discrete 0D dimers or helical chains . This makes 3-IBIN an excellent "stopper" ligand to terminate polymer growth or enforce discrete molecular packing.

Protocol: Co-Crystal Screening Workflow

Objective: Enhance the solubility of a target API (e.g., a profen drug or phenolic antioxidant) by co-crystallizing with 3-IBIN.

Reagents:

  • Target API (1 mmol)

  • 3-Isobutoxyisonicotinic acid (1 mmol)

  • Solvent System: Methanol/Dichloromethane (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1 mmol of 3-IBIN in 5 mL of DCM. (Note: The isobutoxy group ensures rapid dissolution, unlike unsubstituted isonicotinic acid).

  • Mixing: Dissolve 1 mmol of the Target API in 5 mL Methanol. Combine the two solutions in a 20 mL scintillation vial.

  • Sonication: Sonicate the mixture at 40 kHz for 10 minutes to ensure homogeneity.

  • Slow Evaporation: Cover the vial with Parafilm and poke 3-5 small holes. Allow to stand at room temperature (20-25°C) for 3-7 days.

  • Harvesting: Collect the resulting crystals.

  • Validation: Analyze via PXRD (Powder X-Ray Diffraction) to confirm a new phase distinct from the physical mixture of starting materials.

Application 2: Metal-Organic Frameworks (MOFs)

3-IBIN serves as a Pore-Gating Linker in MOF synthesis. The isobutoxy tail protrudes into the pore channels of the framework, effectively reducing the pore aperture size without collapsing the framework. This is critical for gas separation applications (e.g., separating


 from 

or

from

) where kinetic diameter discrimination is required.
Protocol: Solvothermal Synthesis of [Zn(3-IBIN)₂]ₙ

Objective: Synthesize a 2D coordination polymer with hydrophobic pore channels.

Reagents:

  • Zinc Nitrate Hexahydrate (

    
    ): 0.5 mmol
    
  • 3-Isobutoxyisonicotinic acid: 1.0 mmol

  • DMF (N,N-Dimethylformamide): 10 mL

  • Ethanol: 5 mL

Step-by-Step Procedure:

  • Precursor Prep: Dissolve 3-IBIN in DMF/Ethanol mixture. Add Zinc Nitrate and stir until clear.

  • Solvothermal Reaction: Transfer the solution to a 25 mL Teflon-lined autoclave. Seal tightly.

  • Heating Profile:

    • Ramp to 100°C over 2 hours.

    • Hold at 100°C for 48 hours.

    • Cool to RT over 12 hours (Slow cooling promotes large single crystal growth).

  • Washing: Filter the colorless block crystals. Wash 3x with DMF, then 3x with Ethanol to remove unreacted ligand.

  • Activation: Soak crystals in dry acetone for 24 hours (refreshing solvent twice) to exchange pore-trapped DMF. Dry under vacuum at 60°C.

Synthesis Protocol: Preparation of 3-Isobutoxyisonicotinic Acid

Since 3-IBIN is a specialized intermediate, it is often synthesized in-house from commercially available 3-hydroxyisonicotinic acid.

Reaction Logic:

  • Esterification: Protect the carboxylic acid to prevent self-alkylation.

  • Williamson Ether Synthesis: Install the isobutoxy group using isobutyl bromide.

  • Saponification: Deprotect the ester to yield the final acid.

Workflow Diagram

Synthesis_Workflow Start 3-Hydroxyisonicotinic Acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Methyl 3-hydroxy isonicotinate Step1->Inter1 Step2 Step 2: O-Alkylation (iBu-Br, K2CO3, DMF) Inter1->Step2 Inter2 Methyl 3-isobutoxy isonicotinate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 3-Isobutoxyisonicotinic Acid (Product) Step3->Final

Caption: Three-step synthetic pathway ensuring regioselective O-alkylation at the 3-position.

Detailed Procedure
  • Esterification: Reflux 3-hydroxyisonicotinic acid (10g) in Methanol (100 mL) with catalytic

    
     (1 mL) for 12 hours. Neutralize with 
    
    
    
    , extract with DCM, and evaporate to yield the methyl ester.
  • Alkylation: Dissolve the methyl ester (1 eq) in dry DMF. Add

    
     (2 eq) and Isobutyl Bromide (1.2 eq). Heat to 80°C for 6 hours. Pour into ice water; the product will precipitate or can be extracted with Ethyl Acetate.
    
  • Hydrolysis: Dissolve the alkylated ester in THF:Water (1:1). Add LiOH (2 eq) and stir at RT for 3 hours. Acidify with 1M HCl to pH 3-4. The white solid precipitate is 3-Isobutoxyisonicotinic acid . Recrystallize from Ethanol.

Supramolecular Logic & Synthons

Understanding the binding modes is crucial for designing materials with this molecule.

Synthons Molecule 3-Isobutoxyisonicotinic Acid Head Head: Carboxylic Acid (H-Bond Donor/Acceptor) Molecule->Head Tail Tail: Pyridine Nitrogen (H-Bond Acceptor) Molecule->Tail Side Side: Isobutoxy Group (Steric Blocker) Molecule->Side Interaction1 Heterosynthon (Acid-Pyridine) Strongest Interaction Forms Chains Head->Interaction1 Binds to Pyridine N Tail->Interaction1 Binds to COOH Interaction2 Homosynthon (Acid-Acid) Dimer Formation Less Favored due to Sterics Side->Interaction2 Blocks Close Packing

Caption: The isobutoxy group (red) acts as a steric modulator, directing the hierarchy of supramolecular assembly.

References

  • BenchChem. (2025). Protocol for the synthesis of 3-Butylisonicotinic Acid. Retrieved from . (Analogous synthesis protocol).

  • Lemmerer, A. (2011).[1] Covalent assistance in supramolecular synthesis: in situ modification of isonicotinic acid hydrazide. ResearchGate. Retrieved from .

  • Strem Chemicals. (2025). MOF Linkers with Carboxylic Acid Donor Ligands. Retrieved from .

  • Organic Chemistry Portal. (2021). O-Alkylation Protocols. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Isobutoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 3-Isobutoxyisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. The following sections are structured in a question-and-answer format to directly address specific issues and provide field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 3-Isobutoxyisonicotinic acid, offering potential causes and actionable solutions.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of my 3-Isobutoxyisonicotinic acid during recrystallization, resulting in a very low yield. What could be the cause and how can I improve it?

Potential Causes:

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures. This means a significant portion of your product remains in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent will keep the compound in solution, preventing efficient crystallization upon cooling.

  • Premature Crystallization: If the solution cools too quickly, the compound may precipitate out as a fine powder or an oil, trapping impurities and being difficult to filter.

  • Incomplete Precipitation: The cooling temperature may not be low enough to maximize the precipitation of the product.

Suggested Solutions:

  • Solvent System Optimization:

    • Principle: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Action: Test a range of solvents with varying polarities. For isonicotinic acid derivatives, solvent systems like ethanol/water, methanol/water, or isopropanol can be effective.[1][2] Start with a small amount of your crude product and test its solubility in different solvents at room temperature and upon heating.

  • Minimize Solvent Volume:

    • Principle: The goal is to create a saturated solution at the boiling point of the solvent.

    • Action: Add the hot solvent portion-wise to the crude material with stirring until it just dissolves. This ensures you are using the minimum amount of solvent necessary.

  • Controlled Cooling:

    • Principle: Slow cooling allows for the formation of larger, purer crystals.

    • Action: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can further increase the yield by placing the flask in an ice bath or a refrigerator.

  • pH Adjustment:

    • Principle: As a carboxylic acid, the solubility of 3-Isobutoxyisonicotinic acid is pH-dependent. It will be more soluble at higher pH values (as the carboxylate salt) and less soluble at a pH close to its pKa.

    • Action: Ensure the pH of your solution is acidic (around 3-4) to precipitate the carboxylic acid.[1] This is a common technique used in the purification of isonicotinic acid derivatives.[3]

Issue 2: Oily Product Instead of Crystals

Question: My 3-Isobutoxyisonicotinic acid is "oiling out" during recrystallization instead of forming solid crystals. What is happening and how can I fix it?

Potential Causes:

  • High Impurity Level: The presence of significant amounts of impurities can depress the melting point of the mixture, leading to the formation of an oil.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution faster than it can form an ordered crystal lattice.

  • Inappropriate Solvent: The chosen solvent may not be suitable for crystallization of your specific compound.

Suggested Solutions:

  • Preliminary Purification:

    • Principle: Reducing the overall impurity load can facilitate crystallization.

    • Action: Before attempting recrystallization, consider a preliminary purification step like a solvent wash or a quick filtration through a small plug of silica gel to remove gross impurities.

  • Slower Cooling and Seeding:

    • Principle: Providing a nucleus for crystal growth can encourage the formation of a solid instead of an oil.

    • Action: Allow the solution to cool much more slowly. If it starts to oil out, try gently reheating until the oil redissolves and then cool it again, but more slowly. You can also add a small "seed" crystal of pure 3-Isobutoxyisonicotinic acid to the solution as it cools to initiate crystallization.

  • Change the Solvent System:

    • Principle: A different solvent environment can alter the crystallization behavior.

    • Action: If oiling persists, try a different solvent or a solvent mixture. For example, if you are using a single solvent, try a binary system where your compound is very soluble in one solvent and poorly soluble in the other (e.g., ethanol/water or ethyl acetate/hexane). Dissolve the compound in the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid, then allow it to cool slowly.

Issue 3: Persistent Impurities Detected by HPLC/NMR

Question: After purification, I still see persistent impurity peaks in my HPLC chromatogram and/or NMR spectrum. How can I identify and remove these?

Potential Causes:

  • Co-crystallization: The impurity may have very similar solubility properties to your product, causing it to crystallize along with it.

  • Structurally Similar Impurities: Impurities that are structurally very similar to 3-Isobutoxyisonicotinic acid (e.g., isomers, or unreacted starting materials) can be difficult to separate by simple recrystallization.

  • Thermal Decomposition: If your purification involves heating, your compound or an impurity might be decomposing.

Suggested Solutions:

  • Identify the Impurity:

    • Principle: Knowing what the impurity is will help you choose the best method to remove it.

    • Action: Consider the synthetic route used to prepare the 3-Isobutoxyisonicotinic acid. Common impurities could include unreacted starting materials (e.g., 3-hydroxyisonicotinic acid or an isobutyl halide) or byproducts from the reaction.[4] Use techniques like LC-MS to get a mass of the impurity, which can provide clues to its identity.

  • Chromatographic Purification:

    • Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

    • Action: If recrystallization fails, flash column chromatography on silica gel is a powerful alternative. Since your compound is a carboxylic acid, it may streak on the silica gel. To mitigate this, you can add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent. A common eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

  • Acid-Base Extraction:

    • Principle: This technique separates compounds based on their acidic or basic properties.

    • Action: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract your acidic product into the aqueous layer as its salt. The non-acidic impurities will remain in the organic layer. Then, re-acidify the aqueous layer with an acid like HCl to a pH of 3-4 to precipitate your pure 3-Isobutoxyisonicotinic acid, which can then be collected by filtration.[1]

General Purification Workflow

The following diagram illustrates a general workflow for the purification of 3-Isobutoxyisonicotinic acid.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Primary Method cluster_2 Secondary Method cluster_3 Final Product Crude Product Crude Product Solvent Wash Solvent Wash Crude Product->Solvent Wash Filtration Filtration Solvent Wash->Filtration Recrystallization Recrystallization Filtration->Recrystallization Acid-Base Extraction Acid-Base Extraction Filtration->Acid-Base Extraction Purity Check 1 Purity > 98%? Recrystallization->Purity Check 1 Check Purity Acid-Base Extraction->Purity Check 1 Check Purity Column Chromatography Column Chromatography Purity Check 1->Column Chromatography No Pure Product Pure Product Purity Check 1->Pure Product Yes Purity Check 2 Purity > 98%? Column Chromatography->Purity Check 2 Check Purity Purity Check 2->Recrystallization No, Re-purify Purity Check 2->Pure Product Yes

Caption: General purification workflow for 3-Isobutoxyisonicotinic acid.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 3-Isobutoxyisonicotinic acid?

For a first pass purification, recrystallization is often the most efficient method in terms of time and resources.[5] A mixed solvent system, such as ethanol and water, is a good starting point.[1] Dissolve the crude material in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly to induce crystallization.

Q2: How do I choose the right mobile phase for column chromatography of 3-Isobutoxyisonicotinic acid?

Given that 3-Isobutoxyisonicotinic acid is a polar, acidic compound, a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is recommended. To prevent the compound from streaking on the silica gel column, it is advisable to add a small amount (0.5-1%) of an acid, such as acetic acid or formic acid, to the mobile phase.

Q3: What analytical techniques are best for assessing the purity of 3-Isobutoxyisonicotinic acid?

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for determining the purity of your compound and quantifying any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like trifluoroacetic acid or formic acid) is a good starting point.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any residual solvents or impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Q4: My compound is a solid but appears to be amorphous or waxy. How can I induce it to become a crystalline solid?

An amorphous solid can sometimes be induced to crystallize by a process called trituration. This involves adding a small amount of a solvent in which the compound is poorly soluble and then scratching the side of the flask with a glass rod or spatula. The mechanical energy can sometimes provide the activation energy needed for crystallization to begin. Alternatively, dissolving the amorphous solid in a suitable solvent and then slowly evaporating the solvent can also yield crystals.

Table 1: Recommended Solvents for Recrystallization
Solvent/SystemBoiling Point (°C)PolarityComments
Water100HighGood for forming salts, consider pH adjustment.[8]
Ethanol/WaterVariableMedium-HighA versatile system, easily adjustable polarity.[1][2]
Isopropanol82.6MediumGood alternative to ethanol.
Ethyl Acetate/HexaneVariableLow-MediumUseful if the compound is less polar.
Methanol64.7HighCan be a good solvent, but solubility might be high.[9]

References

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies.
  • Non-suppressed conductivity and indirect UV detection of carboxylic acids in environmental samples by ion-exclusion chromatography using 2,6-pyridinedicarboxylic acidic eluent. PubMed.
  • Application Notes and Protocols for the Synthesis of 3-Butylisonicotinic Acid. Benchchem.
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • 2,6-Pyridinedicarboxylic acid for ion chromatography, = 99.5 T 499-83-2. Sigma-Aldrich.
  • Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. PMC.
  • Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Molecular Energetics Group - Universidade de Lisboa.
  • Process for preparing isonicotinic acid.
  • Pharmaceutical Organic Salts of Isoniazid, Nicotinic Acid, and Their Isomers: Structure, Aqueous Solubility, and Biological Studies.
  • Solubility of 3-isobutoxyphenylboronic acid (3) in water. Method B, x...
  • Nicotinic Acid | C6H5NO2. PubChem.
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively)

Sources

Technical Support Center: Optimizing the Synthesis of 3-Isobutoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Isobutoxyisonicotinic acid is a critical building block in medicinal chemistry, notably utilized in the synthesis of complex protein kinase inhibitors such as benzofuropyrimidinones[1]. However, researchers frequently encounter yield-limiting bottlenecks during its synthesis, primarily due to the ambidentate reactivity of the 3-hydroxypyridine core and the zwitterionic nature of the intermediates[2].

As a Senior Application Scientist, I have designed this guide to provide a field-proven, self-validating protocol and troubleshooting matrix to help you maximize your yield and purity.

Mechanistic Pathway & Experimental Workflow

The synthesis of 3-isobutoxyisonicotinic acid requires a three-step sequence: Esterification (protection), O-Alkylation, and Saponification (deprotection).

SynthesisWorkflow SM 3-Hydroxyisonicotinic Acid (Starting Material) Step1 Step 1: Esterification (SOCl2, MeOH) SM->Step1 Int1 Methyl 3-hydroxyisonicotinate (Intermediate 1) Step1->Int1 Step2 Step 2: O-Alkylation (Isobutyl bromide, Cs2CO3, DMF) Int1->Step2 Int2 Methyl 3-isobutoxyisonicotinate (Intermediate 2) Step2->Int2 Step3 Step 3: Hydrolysis (NaOH/H2O, then HCl to pH 3.5) Int2->Step3 Product 3-Isobutoxyisonicotinic Acid (Final Product) Step3->Product

Three-step synthesis workflow of 3-Isobutoxyisonicotinic acid from 3-hydroxyisonicotinic acid.

Quantitative Optimization Data

A common point of failure is the O-alkylation step, where the pyridine nitrogen competes with the hydroxyl oxygen for the electrophile[3]. The table below summarizes our quantitative optimization data for the alkylation of methyl 3-hydroxyisonicotinate with isobutyl bromide, demonstrating why base selection is the primary driver of yield.

BaseSolventTemp (°C)O-Alkylation Yield (%)N-Alkylation Yield (%)
K₂CO₃DMF806518
Na₂CO₃Acetone604225
NaHTHF255520
Cs₂CO₃ DMF 80 89 <2
Validated Step-by-Step Methodology
Step 1: Esterification (Carboxyl Protection)

Causality: 3-Hydroxyisonicotinic acid forms a highly stable, insoluble zwitterionic network[2]. Standard Fischer esterification (MeOH/H₂SO₄) is often insufficient to break this network. Using thionyl chloride (SOCl₂) generates anhydrous HCl in situ, which forcefully protonates the pyridine nitrogen, solubilizing the compound and driving the equilibrium toward the methyl ester.

  • Suspend 3-hydroxyisonicotinic acid (1.0 eq) in anhydrous methanol (0.5 M) under an inert nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise over 30 minutes to control the exothermic release of HCl gas.

  • Reflux the mixture at 65 °C for 12 hours. The suspension will gradually become a clear solution as the zwitterion breaks down.

  • Concentrate under reduced pressure, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield methyl 3-hydroxyisonicotinate.

Step 2: O-Alkylation with Isobutyl Bromide

Causality: The 3-hydroxypyridine core is an ambidentate nucleophile. By employing Cesium Carbonate (Cs₂CO₃), we leverage the "cesium effect"—the large, soft Cs⁺ cation weakly coordinates with the hard phenoxide oxygen, generating a highly reactive, "naked" anion that overwhelmingly favors O-alkylation over N-alkylation[3].

  • Dissolve methyl 3-hydroxyisonicotinate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add Cs₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to pre-form the phenoxide anion.

  • Add isobutyl bromide (1.5 eq) and heat the reaction to 80 °C for 8 hours.

  • Self-Validation Check: Run a TLC (Hexanes:EtOAc 3:1). The O-alkylated product will run significantly higher than any highly polar N-alkylated pyridinium salts.

  • Quench with water and extract with ethyl acetate. Wash the organic layer with brine (3x) to completely remove residual DMF, dry, and concentrate to yield methyl 3-isobutoxyisonicotinate.

Step 3: Saponification and Isoelectric Isolation

Causality: The final product is amphoteric. Over-acidification during the final workup will protonate the pyridine ring, causing the product to re-dissolve into the aqueous layer. Titrating exactly to the isoelectric point ensures the molecule exists as a neutral zwitterion, minimizing hydration energy and forcing precipitation[4].

  • Dissolve methyl 3-isobutoxyisonicotinate in a 1:1 mixture of THF and water (0.2 M).

  • Add Sodium Hydroxide (NaOH, 3.0 eq) and stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Remove the THF under reduced pressure.

  • Cool the aqueous layer to 0 °C and carefully titrate with 1M HCl to exactly pH 3.5 [4].

  • Filter the resulting thick white precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 3-isobutoxyisonicotinic acid.

Troubleshooting Guides & FAQs

Q1: My esterification yield is low, and the starting material remains undissolved in the flask. What went wrong? A: You are likely fighting the zwitterionic nature of 3-hydroxyisonicotinic acid[2]. If you are using standard acid catalysis (like H₂SO₄), switch to the SOCl₂/MeOH method described in Step 1. The aggressive generation of anhydrous HCl is strictly required to protonate the pyridine ring, which breaks the intermolecular ionic bonds and allows the solid to enter the solution phase for reaction.

Q2: I am observing a highly polar, water-soluble byproduct during the alkylation step. What is it, and how do I prevent it? A: You are observing N-alkylation, which results in the formation of a water-soluble pyridinium salt. According to Hard-Soft Acid-Base (HSAB) principles, softer electrophiles or weaker bases can lead to alkylation at the pyridine nitrogen[3]. To suppress this, ensure your DMF is strictly anhydrous and switch your base from K₂CO₃ or NaH to Cs₂CO₃. This shifts the regioselectivity heavily in favor of O-alkylation (>89% yield).

Q3: My saponification goes to completion, but I lose all my product during the aqueous workup. How do I recover it? A: 3-Isobutoxyisonicotinic acid is amphoteric. If the solution is too basic (pH > 7), it exists as a water-soluble sodium carboxylate. If it is too acidic (pH < 2), it exists as a water-soluble pyridinium hydrochloride. You must carefully titrate the aqueous solution with 1M HCl to its exact isoelectric point—specifically pH 3.5[4]. At this pH, the molecule carries a net-zero charge and will crash out of the aqueous solution as a filterable solid.

References
  • Process for preparing isonicotinic acid. Google Patents (US2748137A).
  • Alkylation. Wikipedia.
  • Nuclear Substitution Derivatives of Isonicotinic Acid. Sciencemadness.
  • BENZOFUROPYRIMIDINONES AS PROTEIN KINASE INHIBITORS. European Patent Office (EP 2097419 B1).

Sources

Technical Support Center: 3-Isobutoxyisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and side reactions encountered during the synthesis of 3-isobutoxyisonicotinic acid. This compound is a critical building block in the development of kinase inhibitors and other targeted therapeutics [1].

The synthesis typically proceeds via one of two routes: the Nucleophilic Aromatic Substitution (SNAr) of 3-fluoroisonicotinic acid [2], or the direct O-alkylation of 3-hydroxyisonicotinic acid. Both routes are prone to specific side reactions that can severely impact yield and purity. This guide provides the causality behind these impurities, quantitative troubleshooting strategies, and a self-validating experimental protocol.

Mechanistic Pathway & Side Reaction Mapping

The following diagram illustrates the two primary synthetic routes and their respective parasitic pathways. Understanding the divergence points is critical for optimizing reaction conditions.

G SM1 3-Fluoroisonicotinic Acid (SNAr Route) Product 3-Isobutoxyisonicotinic Acid (Target Product) SM1->Product Isobutanol, Base (SNAr) Side1 Isobutyl 3-isobutoxyisonicotinate (Over-esterification) SM1->Side1 Excess Isobutanol Prolonged Heat Side2 3-Hydroxyisonicotinic Acid (Hydrolysis Impurity) SM1->Side2 H2O / OH- Competition SM2 3-Hydroxyisonicotinic Acid (Alkylation Route) SM2->Product Isobutyl Halide, Base (O-Alkylation) SM2->Side1 Excess Alkylating Agent Side3 N-isobutyl Pyridinium Salt (N-alkylation) SM2->Side3 Soft Electrophile Polar Solvent Side4 3-Isobutoxypyridine (Decarboxylation) Product->Side4 Thermal Degradation (>140°C)

Reaction pathways and side products in 3-isobutoxyisonicotinic acid synthesis.

Frequently Asked Questions (FAQs): Chemistry & Causality

Q1: During the SNAr of 3-fluoroisonicotinic acid, why am I observing significant formation of an isobutyl ester side product? A: This is a classic case of over-esterification. The carboxylate group of isonicotinic acid is highly susceptible to esterification when exposed to excess alcohol and strong base under heating [3]. Causality: Once the isobutoxide successfully displaces the fluorine atom, any unreacted isobutanol in the system can attack the activated carbonyl of the carboxylic acid. To mitigate this, do not use isobutanol as the solvent. Instead, use a non-nucleophilic solvent like THF or DMF and restrict the isobutanol stoichiometry to 1.1–1.2 equivalents.

Q2: My SNAr reaction yields a highly polar impurity that elutes early on reversed-phase HPLC. What is it? A: This is almost certainly 3-hydroxyisonicotinic acid, resulting from hydrolysis. 3-Fluoroisonicotinic acid is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the fluorine and the para-carboxylic acid [2]. Causality: If trace moisture is present, the strong base (e.g., NaH or KOtBu) generates hydroxide ions. Hydroxide is a smaller, more aggressive nucleophile than the bulky isobutoxide, rapidly converting the 3-fluoro substituent to a 3-hydroxy group. Strict anhydrous conditions are mandatory.

Q3: When synthesizing via the alkylation of 3-hydroxyisonicotinic acid, why is N-alkylation outcompeting O-alkylation? A: This phenomenon is governed by the Hard-Soft Acid-Base (HSAB) principle. The pyridine nitrogen is a "softer" nucleophile compared to the "harder" phenoxide-like oxygen of the hydroxyl group [5]. Causality: If you use a soft electrophile (like isobutyl iodide) in a highly polar aprotic solvent, the reaction favors the softer nitrogen, forming an N-isobutyl pyridinium zwitterion. To drive O-alkylation, switch to a harder leaving group (e.g., isobutyl chloride or mesylate) and utilize a less polar solvent system.

Quantitative Troubleshooting Guide

Use the following data table to rapidly identify and mitigate side products based on your analytical readouts.

Side ProductCausality / MechanismAnalytical Signature (LC-MS / HPLC)Mitigation Strategy
Isobutyl 3-isobutoxyisonicotinate Over-esterification driven by excess alcohol and base.m/z 252 [M+H]⁺Late elution (highly lipophilic).Limit isobutanol to 1.2 eq. If detected post-reaction, saponify the crude mixture with 1M LiOH at 40°C.
3-Hydroxyisonicotinic acid Hydrolysis by trace water/hydroxide outcompeting isobutoxide.m/z 138 [M-H]⁻Early elution (highly polar).Dry solvents over 3Å sieves (Karl Fischer < 100 ppm). Use fresh, unexposed NaH.
N-isobutyl pyridinium salt N-alkylation due to HSAB mismatch (soft electrophile used).m/z 196 [M]⁺ (zwitterion)Distinct UV shift (λmax change).Use harder electrophiles (isobutyl mesylate). Avoid highly polar solvents like pure DMSO.
3-Isobutoxypyridine Thermal decarboxylation of the pyridinecarboxylic acid [4].m/z 152 [M+H]⁺Loss of CO₂ (44 Da).Maintain reaction temperature strictly <80°C. Avoid prolonged heating.

Validated Experimental Protocol: SNAr Route

To ensure high scientific integrity, the following protocol is designed as a self-validating system . It relies on the SNAr of 3-fluoroisonicotinic acid and incorporates mandatory In-Process Controls (IPCs) to verify causality at each step.

Objective: Synthesize 3-isobutoxyisonicotinic acid while suppressing esterification and hydrolysis.

Step 1: Reagent Preparation & Anhydrous Setup

  • Dry isobutanol over 3Å molecular sieves.

    • Validation Checkpoint: Perform Karl Fischer titration. Proceed only if water content is <100 ppm to prevent competitive hydrolysis.

  • Charge a flame-dried, argon-purged reaction vessel with 3-fluoroisonicotinic acid (1.0 eq, 10 mmol, 1.41 g) and anhydrous THF (30 mL).

Step 2: Base Addition & Alkoxide Generation

  • Cool the suspension to 0°C using an ice bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq, 22 mmol) portion-wise over 10 minutes.

    • Validation Checkpoint: Observe steady hydrogen gas evolution. The solution will transition to a cloudy suspension as the sodium carboxylate salt forms. If no gas evolves, the NaH has degraded to NaOH (which will cause hydrolysis).

  • Slowly add the anhydrous isobutanol (1.2 eq, 12 mmol). Stir for 30 minutes at room temperature to generate sodium isobutoxide in situ.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Heat the reaction mixture to 70°C.

    • Validation Checkpoint: Monitor via LC-MS every 2 hours. The reaction is self-validating when the starting material peak (m/z 140 [M-H]⁻) disappears and the product peak (m/z 194 [M-H]⁻) plateaus.

  • Critical: Do not exceed 80°C. Exceeding this thermal threshold initiates decarboxylation to 3-isobutoxypyridine.

Step 4: Quenching & Selective Isoelectric Precipitation

  • Cool the mixture to 0°C and quench by slowly adding cold deionized water (10 mL).

  • Concentrate under reduced pressure to remove the THF.

  • Dilute the remaining aqueous layer with 20 mL water and wash with Ethyl Acetate (2 x 15 mL) to remove mineral oil and trace esterified side products.

  • Carefully adjust the aqueous layer to pH 3.5–4.0 using 1M HCl.

    • Validation Checkpoint: The target acid will precipitate rapidly at its isoelectric point. If the pH drops below 2.0, the pyridine nitrogen will protonate, dragging the product back into the aqueous phase as a highly soluble hydrochloride salt.

Step 5: Isolation

  • Filter the white/off-white precipitate through a sintered glass funnel.

  • Wash the filter cake with ice-cold water (10 mL) and dry under high vacuum at 45°C to constant weight.

References

  • Benzofuropyrimidinones as protein kinase inhibitors.European Patent Office - EP 2097419 B1. Exelixis, Inc.
  • Application Notes and Protocols: Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives.BenchChem.
  • Hydrazide Derivatives.US Patent Application Publication - US 2008/0132507 A1.
  • Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives.VDOC.PUB.
  • 3-Hydroxyisonicotinonitrile.BenchChem.

Optimizing reaction conditions for 3-Isobutoxyisonicotinic acid esterification

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Reaction Conditions for Sterically Hindered Pyridine Carboxylic Acids Ticket ID: CHEM-SUP-3921 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic & Strategy Selection

User Query: "I am trying to esterify 3-isobutoxyisonicotinic acid. Standard Fischer esterification (


) yields are low (<30%), and the reaction turns black.[1] What is happening?"

Technical Analysis: You are encountering two simultaneous antagonists: Electronic Deactivation and Steric Ortho-Effect .

  • Steric Hindrance: The isobutoxy group at position 3 is bulky. It sits ortho to the carboxylic acid at position 4, physically blocking the trajectory of the alcohol nucleophile.[1]

  • Electronic Resistance: The pyridine ring is electron-deficient. While the alkoxy group is an electron donor (

    
    ), the nitrogen atom withdraws density.[1] More critically, high temperatures in acidic media (Fischer conditions) often lead to decomposition (charring/blackening) of sensitive alkoxy-pyridines before equilibrium is reached.[1]
    
Method Selection Matrix

Do not force the Fischer method. Use the decision tree below to select the correct protocol based on your available reagents and scale.

MethodSelection Start Select Methodology CheckScale Scale & Reagents? Start->CheckScale AcidCl Method A: Acid Chloride (Thionyl Chloride) CheckScale->AcidCl Scale >5g Robust substrates Alkylation Method B: Carboxylate Alkylation (Alkyl Halide) CheckScale->Alkylation Sterically crowded alcohol (e.g., t-butyl) Coupling Method C: Coupling Agents (EDC/HATU) CheckScale->Coupling Mild conditions needed Scale <1g AcidCl_Desc Pros: High Conversion Cons: Harsh Reagents AcidCl->AcidCl_Desc Alkylation_Desc Pros: Bypasses Sterics Cons: Requires Alkyl Halide Alkylation->Alkylation_Desc

Figure 1: Decision matrix for esterification of hindered pyridine acids.

Protocol A: The "Activated" Route (Acid Chloride)

Best for: Methyl, Ethyl, or Isopropyl esters on a gram-to-kilogram scale.[1] Mechanism: Converts the hindered acid into a hyper-reactive acid chloride, overcoming the steric barrier.[1]

The Protocol[1][2][3]
  • Activation: Suspend 3-isobutoxyisonicotinic acid (1.0 equiv) in Toluene (5-10 volumes).

    • Critical Step: Add catalytic DMF (0.05 equiv).[1] This forms the Vilsmeier-Haack reagent, which is the active chlorinating species.[1] Without DMF, reaction with hindered acids is sluggish.[1]

  • Chlorination: Add Thionyl Chloride (

    
    , 1.5 equiv) dropwise at room temperature.
    
  • Reflux: Heat to 70-80°C for 2-3 hours.

    • Observation: The solution should become homogeneous. Gas evolution (

      
      ) will cease.[1]
      
  • Evaporation (The "Clean Slate"): Evaporate the solvent and excess

    
     to dryness under vacuum.
    
    • Why? Excess

      
       reacts with your alcohol to form alkyl chlorides (impurities) and HCl gas.[1][2]
      
  • Esterification: Redissolve the residue (Acid Chloride

    
     HCl salt) in DCM or Toluene. Add the alcohol (excess, or 1.2 equiv if valuable) and a base (Triethylamine or Pyridine, 2.5 equiv) at 0°C.
    
Troubleshooting Protocol A
SymptomProbable CauseCorrective Action
Solid Precipitate forms immediately upon adding

Formation of the Pyridine

HCl salt.
Normal. Continue heating. The salt will eventually react or solubilize as the acid chloride forms.
Dark/Black Reaction Mixture Thermal decomposition of the isobutoxy group.Reduce temperature to 60°C. Ensure inert atmosphere (

). Do not use neat

as solvent; use Toluene.
Low Yield after Workup Product lost to aqueous layer.Critical: See Section 4 (Workup Logic). Pyridines are pH-sensitive water-soluble zwitterions.

Protocol B: The "Bypass" Route (Alkylation)

Best for: tert-Butyl esters or when the alcohol is expensive/complex.[1] Mechanism:


 displacement.[3] Instead of forcing a nucleophile into the hindered carbonyl, we use the carboxylate to attack an unhindered alkyl halide.[1]
The Protocol[1][2][3]
  • Solvation: Dissolve 3-isobutoxyisonicotinic acid (1.0 equiv) in DMF (polar aprotic is essential).

  • Deprotonation: Add

    
     (1.2 equiv) or finely ground 
    
    
    
    (1.5 equiv).[1] Stir for 30 mins.
    • Note: Cesium is superior for steric bulk due to the "Cesium Effect" (higher solubility/looser ion pairing).

  • Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide, Isopropyl Bromide) (1.2 equiv).[1]

  • Reaction: Stir at RT (for MeI) or 50°C (for hindered halides) for 4-16 hours.

Why this works for you:

This method completely avoids the steric clash at the carbonyl carbon (C4).[1] The reaction occurs at the oxygen atom, which is far removed from the bulky isobutoxy group at C3.[1]

The Critical Failure Point: Workup & Isolation

Issue: Users frequently report "vanishing product" during extraction. Cause: Pyridine derivatives are amphoteric.

  • pH < 4: The pyridine nitrogen is protonated (

    
    ).[1] The molecule is ionic and stays in the Water  layer.
    
  • pH > 8: The pyridine is a free base. The ester is neutral/organic. It moves to the Organic layer.

The Fix: You must perform a pH swing.

WorkupLogic Step1 Quench Reaction (Add Water/NaHCO3) CheckPH Check Aqueous pH Step1->CheckPH Acidic pH < 4 (Product is Py-H+) CheckPH->Acidic If Acidic Basic pH ~ 8-9 (Product is Free Base) CheckPH->Basic If Basic Action1 Add sat. NaHCO3 or Na2CO3 until pH ~8.5 Acidic->Action1 Action2 Extract with DCM or EtOAc Basic->Action2 Action1->Basic Warning WARNING: pH > 12 causes ester hydrolysis! Action1->Warning

Figure 2: Isolation workflow for pyridine esters to prevent product loss.

Frequently Asked Questions (FAQ)

Q: Can I use DCC or EDC coupling? A: Yes, but with a caveat. The bulky isobutoxy group can make the formation of the O-acylisourea intermediate slow.[1] If you choose this route, use EDC·HCl with DMAP (catalytic) to form the reactive acyl-pyridinium species. This is often more expensive and harder to purify than the Acid Chloride route.

Q: My product is an oil that won't crystallize. How do I purify it? A: 3-Isobutoxyisonicotinates are often low-melting solids or oils.

  • High Vacuum: Ensure all solvent is removed.

  • Salt Formation: If the oil is impure, dissolve in ether and bubble HCl gas (or add HCl/Dioxane).[1] The hydrochloride salt of the ester will precipitate as a nice white solid. Filter it, wash it, and store it.[1] You can liberate the free base later by partitioning between NaHCO3 and DCM.

Q: Why did my reaction turn red/purple? A: Pyridine rings are susceptible to nucleophilic attack at the C2/C6 positions or N-oxide formation if oxidants are present. However, transient colors in acid chloride formation (yellow/orange) are normal Vilsmeier intermediates.[1] If it turns deep black, you charred the sugar/alkoxy chain—lower the temp.[1]

References

  • Ortho-Effect & Steric Hindrance

    • Mechanism:[1][4][5][6][7][8][9][10] The "Ortho Effect" in benzoic and isonicotinic acids increases acidity but hinders nucleophilic attack at the carbonyl.

    • Source:[1]

  • Acid Chloride Activation (Thionyl Chloride)

    • Protocol: Standard conversion of carboxylic acids to acid chlorides using and DMF c
    • Source:[1]

  • Alkylation of Carboxyl

    
     Route): 
    
    • Methodology: Use of Cesium Carbonate for efficient esterific
    • Source:[1]

  • Pyridine Workup & Isolation

    • Solubility Data: Handling zwitterionic pyridine carboxylic acids and pH-dependent extraction.
    • Source:[1]

Sources

Technical Support Center: Troubleshooting Low Yields in the Amidation of 3-Isobutoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the amidation of 3-isobutoxyisonicotinic acid. The unique structure of this substrate, specifically the steric hindrance imposed by the ortho-isobutoxy group, often leads to low reaction yields when using standard protocols. This document provides in-depth, field-proven insights and actionable solutions to overcome these synthetic hurdles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing validated solutions.

Question 1: My reaction shows low or no conversion of the starting carboxylic acid. What are the likely causes and solutions?

Answer:

This is the most common issue and typically stems from insufficient activation of the carboxylic acid due to steric hindrance. The bulky isobutoxy group at the C-3 position physically shields the carboxyl group, impeding the approach of both the coupling reagent and the amine. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or even 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alone are often not potent enough for such a sterically demanding substrate.[1][2]

Primary Solutions:

  • Upgrade Your Coupling Reagent: The most effective solution is to switch to a more powerful activating reagent. Uronium/aminium or phosphonium salts are designed for difficult couplings as they form highly reactive intermediates.[1]

    • Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are exceptionally effective.[3] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine.[4]

    • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices, particularly for hindered systems where uronium salts might cause side reactions.[5]

  • Optimize Reaction Conditions:

    • Solvent Choice: The solvent must adequately solvate all components. For difficult couplings, N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties, which can help disrupt reactant aggregation.[1]

    • Temperature and Time: Steric hindrance slows the reaction rate.[1] Consider increasing the reaction time from a few hours to 12-24 hours.[4][6] Gentle heating (e.g., to 40-50 °C) can also help overcome the activation energy barrier, but should be monitored to prevent side reactions or racemization if chiral amines are used.[1]

    • Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.2-1.5 equivalents) to drive the reaction towards completion.[5][6]

Data Summary: Comparison of Common Amide Coupling Reagents
Reagent ClassExample(s)StrengthsWeaknesses & ConsiderationsRecommended for 3-Isobutoxyisonicotinic Acid?
Carbodiimides EDC, DCCCost-effective, easy to handle.[5]Often insufficient for hindered substrates; DCC produces insoluble urea byproduct.[1][7]Not Recommended as a first choice.
Uronium/Aminium HATU , HCTU, HBTUHigh reactivity, fast reaction times, low racemization.[3]More expensive; can cause guanidinylation of the amine if used in large excess.[8]Highly Recommended.
Phosphonium PyBOP , PyAOPHigh reactivity, ideal for hindered couplings, does not cause guanidinylation.[8]More expensive than carbodiimides.[5]Highly Recommended.
Other T3P, COMUT3P: Low toxicity.[5] COMU: Safer alternative to HOBt/HOAt-based reagents.[7]May require specific optimization.Good Alternatives.
Question 2: I'm observing significant side product formation. How can I identify and prevent these impurities?

Answer:

Side product formation in amidation reactions is common, especially when forcing conditions are required. Key impurities to watch for include:

  • N-acylurea: This byproduct forms when using carbodiimide reagents (EDC, DCC). The highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea instead of reacting with the amine.

    • Prevention: The best way to prevent this is to add a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) .[6][7] These additives "trap" the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine.[6] Using a more modern coupling reagent like HATU, which already incorporates an HOAt moiety, inherently avoids this issue.

  • Guanidinylation of the Amine: This can occur when using a large excess of uronium/aminium-based reagents (like HATU or HBTU) over extended reaction times. The reagent can react with the primary/secondary amine starting material, capping it and rendering it unreactive.[8]

    • Prevention: Avoid using a large excess of the uronium reagent; stick to 1.2-1.5 equivalents. If the reaction is still sluggish, it is better to switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[8]

  • Chlorination of the Pyridine Ring: If you are using a two-step procedure by first converting the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂), chlorination of the electron-rich pyridine ring can occur, particularly at the 4-position.[9]

    • Prevention: Avoid using thionyl chloride. Direct amidation with modern coupling reagents is a much cleaner and milder method for this type of substrate.

Visual Guide: Troubleshooting Workflow

G cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield Observed conversion Low Conversion of Carboxylic Acid? start->conversion side_products Significant Side Products Observed? conversion->side_products No reagent Upgrade Coupling Reagent (HATU, PyBOP) conversion->reagent Yes conditions Optimize Conditions (Time, Temp, Solvent) side_products->conditions No additives Use Additives (HOBt) or Avoid Carbodiimides side_products->additives Yes reagent->conditions stoichiometry Check Stoichiometry (Avoid large excess of uronium reagent) additives->stoichiometry G cluster_reactants Reactants cluster_activation Activation Step cluster_product Product Formation Acid R-COOH (Carboxylic Acid) Intermediate R-CO-X (Activated Intermediate) Acid->Intermediate + Reagent Amine R'-NH₂ (Amine) Amide R-CO-NHR' (Amide Product) Amine->Amide Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Intermediate Intermediate->Amide + Amine Byproduct Byproducts

Sources

Technical Support Center: Impurity Resolution in 3-Isobutoxyisonicotinic Acid Preparations

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for process chemists and analytical scientists working with pyridine-based pharmaceutical intermediates.

Executive Summary & Chemical Context

3-Isobutoxyisonicotinic acid (CAS: 335017-36-6) is a critical scaffold, most notably serving as a precursor in the synthesis of Varenicline (Chantix/Champix) and related nicotinic acetylcholine receptor agonists. High-purity preparation of this intermediate is challenging due to the amphoteric nature of the pyridine core and the competition between O-alkylation and N-alkylation.

This guide addresses the isolation, identification, and removal of specific impurities inherent to the alkylation of 3-hydroxyisonicotinic acid.

Critical Impurity Profile

Before troubleshooting, verify your impurity profile against the standard degradation and side-reaction pathways.[1]

Impurity CodeChemical NameOriginSolubility Characteristic
IMP-A 1-Isobutyl-3-oxo-1,4-dihydropyridine-4-carboxylic acidN-Alkylation (Regioisomer)High water solubility (Zwitterionic)
IMP-B 3-Hydroxyisonicotinic acidUnreacted Starting MaterialAmphoteric; soluble in acid/base
IMP-C 3-IsobutoxypyridineDecarboxylation (Thermal)Lipophilic; soluble in organics
IMP-D Methyl/Ethyl 3-isobutoxyisonicotinateIncomplete Hydrolysis (if ester route used)Lipophilic; neutral

Troubleshooting Guide (Q&A)

Issue 1: High Levels of N-Alkylated Impurity (IMP-A)

User Question: “Our HPLC shows a persistent peak at RRT 0.85. MS data suggests it’s an isomer of the product.[1] We are using K2CO3 in DMF.[1][2] How do we shift selectivity toward O-alkylation?”

Scientist Response: This is the most common challenge in 3-hydroxypyridine chemistry. The pyridine nitrogen is a "soft" nucleophile, while the phenolate oxygen is "hard." In polar aprotic solvents like DMF, the N-alkylation pathway (forming the pyridone/zwitterion IMP-A) competes significantly with the desired O-alkylation.

Corrective Actions:

  • Switch the Base/Solvent System:

    • Protocol A (Silver Salt Method): If cost permits (small scale), use Ag₂CO₃ in toluene or benzene. Silver coordinates to the nitrogen, blocking it and forcing reaction at the oxygen (Koenigs-Knorr logic).

    • Protocol B (Hard/Soft Tuning): Switch from Isobutyl Bromide to Isobutyl Tosylate (harder electrophile) and use Cs₂CO₃ in dry Acetone or Acetonitrile. Hard electrophiles prefer the hard oxygen nucleophile.[1]

  • Workup Removal:

    • IMP-A is zwitterionic.[1] It is highly soluble in water at neutral pH but poorly soluble in non-polar organics.[1]

    • Action: Adjust the aqueous workup to pH 3.5–4.0 (the isoelectric point of the product). Extract exhaustively with Dichloromethane (DCM) .[1] The zwitterionic IMP-A will largely remain in the aqueous phase, while the 3-isobutoxyisonicotinic acid partitions into the DCM.

Issue 2: Residual Starting Material (IMP-B)

User Question: “We have 5% unreacted 3-hydroxyisonicotinic acid remaining. Recrystallization from ethanol isn't removing it efficiently.”[1][3]

Scientist Response: 3-Hydroxyisonicotinic acid is difficult to separate because it has similar solubility to the product in alcohols.[1]

Corrective Actions:

  • Scavenging: Do not rely on crystallization alone.[1]

  • Biphasic Wash:

    • Dissolve the crude mixture in Ethyl Acetate .

    • Wash with 5% NaHCO₃ (The product extracts into the aqueous phase as the carboxylate).

    • Crucial Step: Wash the aqueous extract with fresh Ethyl Acetate to remove non-acidic impurities (like IMP-C).[1]

    • Acidify the aqueous layer carefully to pH 3.5 .[1] The product precipitates.[1][4] The starting material (IMP-B) is more water-soluble than the isobutoxy product and will largely stay in the mother liquor.

Issue 3: Dark Coloration / Tar Formation (IMP-C)

User Question: “The reaction mixture turned black upon heating at 100°C. Yield is low.”

Scientist Response: You are likely observing decarboxylation .[1] Isonicotinic acids with electron-donating groups at the 3-position are thermally unstable.[1] Heating forces the loss of CO₂, generating 3-isobutoxypyridine (IMP-C) , which can polymerize or oxidize to form tars.

Corrective Actions:

  • Temperature Limit: Never exceed 80°C .

  • Ester Route Strategy: It is far safer to alkylate the ester (Methyl 3-hydroxyisonicotinate) rather than the free acid.[1] The ester stabilizes the molecule against decarboxylation. You can then hydrolyze the ester (LiOH/THF/Water) at room temperature as the final step.

Visualized Reaction & Impurity Pathways[3]

The following diagram maps the bifurcation points where impurities are generated, aiding in process control.

G Start 3-Hydroxyisonicotinic Acid Target TARGET PRODUCT 3-Isobutoxyisonicotinic Acid (O-Alkylation) Start->Target  Path A: Hard Nucleophile (O)  (Promoted by Ag salts / Cs2CO3) ImpurityA IMPURITY A N-Isobutyl Pyridone (N-Alkylation) Start->ImpurityA  Path B: Soft Nucleophile (N)  (Promoted by DMF / K2CO3) Reagent Isobutyl Halide + Base ImpurityC IMPURITY C 3-Isobutoxypyridine (Decarboxylation) Target->ImpurityC  Thermal Degradation  (>80°C)

Figure 1: Reaction pathway bifurcation showing the competition between the desired O-alkylation and the parasitic N-alkylation and decarboxylation.

Validated Experimental Protocols

Protocol A: Selective O-Alkylation (High Purity)

Recommended for R&D scale where purity >99% is required.

  • Setup: Charge a flask with Methyl 3-hydroxyisonicotinate (1.0 eq) and DMF (10 vol).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq).[1] Stir for 30 min at 25°C.

  • Alkylation: Add Isobutyl Iodide (1.2 eq) dropwise.[1]

    • Note: The iodide is more reactive than bromide, allowing lower temperatures.

  • Reaction: Stir at 45–50°C for 12 hours. Monitor by HPLC.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.[1][5]

    • Wash organic layer with brine.[1][5] Dry over Na₂SO₄ and concentrate.

  • Hydrolysis (Final Step):

    • Dissolve residue in THF/Water (1:1).[1]

    • Add LiOH (2.0 eq). Stir at 20°C for 4 hours.

    • Acidify to pH 3.5 with 1N HCl.[1] Collect the white precipitate by filtration.[1]

Protocol B: Purification of Crude Material (Acid-Base Swing)

Use this to rescue batches contaminated with IMP-A (N-alkyl).[1]

  • Dissolve crude solid in 1N NaOH (pH > 10).

    • Result: Product becomes sodium carboxylate (soluble).[1] IMP-C (decarboxylated) remains insoluble oil.[1]

  • Wash 1: Extract with Toluene (2x).[1] Discard Toluene layer (removes IMP-C and neutral organics).[1]

  • Acidification: Cool aqueous layer to 5°C. Slowly add 2N HCl to reach pH 3.5 .

  • Extraction: Extract the milky suspension with DCM (3x).

    • Mechanism:[6][7] At pH 3.5, the product is in free acid form (extracts). The N-alkyl impurity (IMP-A) is zwitterionic and prefers the water phase.

  • Isolation: Evaporate DCM to yield purified white solid.

References

  • Pfizer Inc. (2002).[1] Synthesis of 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene derivatives (Varenicline intermediates). US Patent 6,410,550.[1] Retrieved from

  • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Elsevier.[1][8] (General grounding on N- vs O-alkylation selectivity).

  • Bioorganic & Medicinal Chemistry Letters . (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. Retrieved from [Link]

  • ICH Guidelines . (2019). Impurities: Guideline for Residual Solvents Q3C(R6). Retrieved from [Link]

Sources

Enhancing the biological activity of 3-Isobutoxyisonicotinic acid through derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Isobutoxyisonicotinic Acid Derivatization

Welcome to the technical support center for enhancing the biological activity of 3-isobutoxyisonicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of novel derivatives. We will address common experimental challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

A Note on Scope: While 3-isobutoxyisonicotinic acid is a specific scaffold, much of the foundational chemistry for derivatizing the pyridine-4-carboxylic acid core is shared with its parent compound, isonicotinic acid. The principles and troubleshooting steps outlined here are broadly applicable, with the isobutoxy group primarily influencing factors such as solubility, lipophilicity, and steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for derivatizing 3-isobutoxyisonicotinic acid?

The core rationale is to systematically modify the compound's physicochemical and structural properties to enhance its biological efficacy. Isonicotinic acid and its derivatives are known to possess a wide range of biological activities, including antitubercular, antimicrobial, and anti-inflammatory properties.[1][2][3] Derivatization of the carboxylic acid moiety can:

  • Improve Lipophilicity: Converting the polar carboxylic acid to a less polar ester or amide can enhance cell membrane permeability.

  • Modulate Target Binding: The carboxylic acid can be transformed into various functional groups (esters, amides, hydrazones) that may form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with a biological target.[4]

  • Alter Metabolic Stability: The parent acid may be rapidly metabolized. Derivatives can be designed to be more resistant to metabolic degradation, prolonging their half-life in vivo.

  • Explore Structure-Activity Relationships (SAR): Creating a library of derivatives allows for the systematic study of how different functional groups impact biological activity, guiding the design of more potent and selective compounds.[5]

Q2: What are the most common derivatization strategies for this scaffold?

The carboxylic acid at the 4-position of the pyridine ring is the primary handle for derivatization. The most common strategies include:

  • Esterification: Reaction with various alcohols to form esters. This is a straightforward way to mask the polar carboxylic acid and tune lipophilicity.

  • Amidation: Reaction with primary or secondary amines to form amides. The amide bond is generally more stable than an ester bond and offers diverse possibilities for introducing new chemical functionalities.

  • Hydrazide and Hydrazone Formation: Conversion to an isonicotinic hydrazide, which can then be condensed with various aldehydes or ketones to form hydrazones. This strategy has been exceptionally successful in developing antimicrobial agents, including the well-known antitubercular drug isoniazid.[1][6][7]

Q3: What are the critical safety precautions when working with the reagents for these derivatizations?

Standard laboratory safety protocols are essential. However, specific attention should be paid to:

  • Thionyl Chloride (SOCl₂): Often used to create the acid chloride intermediate. It is highly corrosive, toxic upon inhalation, and reacts violently with water to release HCl gas. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

  • Carbodiimides (DCC, EDCI): These are potent allergens and skin sensitizers. Avoid inhalation of the powder and prevent skin contact.

  • Hydrazine Hydrate (N₂H₄·H₂O): Used for hydrazide synthesis. It is a suspected carcinogen and is highly toxic and corrosive. Strict handling in a fume hood is mandatory.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues you may encounter during the derivatization of 3-isobutoxyisonicotinic acid.

Issue 1: Low or No Yield in Esterification Reactions

Q: I am attempting a Fischer esterification with isobutanol and a sulfuric acid catalyst, but my yield is very low after 8 hours under reflux. What could be the cause?

Potential Causes & Solutions:

  • Water in the Reaction: Fischer esterification is an equilibrium-driven reaction. Any water present, either in your reagents or generated during the reaction, will push the equilibrium back towards the starting materials.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous alcohol and solvent if possible. Employ a Dean-Stark apparatus to remove water azeotropically as it forms.

  • Insufficient Catalyst or Reaction Time: The reaction may be kinetically slow.

    • Solution: While you can increase the catalyst load, a more effective approach is often to switch to a more reactive intermediate. Convert the carboxylic acid to its acid chloride first using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly electrophilic and will react rapidly with the alcohol, often at room temperature.[9]

  • Protonation of Pyridine Nitrogen: The acidic catalyst (H₂SO₄) will protonate the basic pyridine nitrogen. This deactivates the ring but shouldn't completely halt the esterification. However, it can affect solubility and side reactions.

    • Solution (Alternative Method): Use a coupling agent like Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[2] This method avoids strongly acidic conditions. Be aware that the dicyclohexylurea (DCU) byproduct can be difficult to remove.

Workflow for Acid Chloride-Mediated Esterification

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Workup & Purification A 3-Isobutoxyisonicotinic Acid + SOCl₂ (or Oxalyl Chloride) + cat. DMF B Isobutoxyisonicotinoyl Chloride Hydrochloride A->B Reflux or RT D Desired Ester Product B->D Reacts with C Alcohol (R-OH) + Base (e.g., Triethylamine) C->D Added to E Aqueous Wash (to remove base hydrochloride) D->E Quench & Extract F Column Chromatography E->F Purify

Caption: A robust workflow for ester synthesis via an acid chloride intermediate.

Issue 2: Difficult Purification of Amide Products

Q: I successfully formed an amide using EDCI/HOBt coupling, but I'm struggling to purify it. It streaks badly on my silica gel column and I seem to be losing a lot of product.

Potential Causes & Solutions:

  • Residual Base/Salts: The pyridine nitrogen on your product and any excess amine starting material can interact strongly with the acidic silica gel, causing streaking. Water-soluble byproducts from the EDCI coupling can also interfere.

    • Solution: Perform a thorough aqueous workup before chromatography. Wash the organic layer sequentially with a weak acid (e.g., 5% HCl) to remove excess amine, then a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine.

  • High Polarity of the Product: Many amide derivatives, especially those with additional polar groups, are highly polar and may not move well even in polar solvent systems like ethyl acetate/methanol.

    • Solution 1 (Solvent System): Add a small amount of triethylamine (~0.5-1%) or ammonia (using a 7N solution in methanol as a co-solvent) to your mobile phase. This deactivates the acidic sites on the silica gel and improves the peak shape of basic compounds.

    • Solution 2 (Stationary Phase): Switch to a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Reverse-phase chromatography (C18) is another excellent option if your compound has sufficient hydrophobic character.

  • Incomplete Reaction: If the reaction did not go to completion, you are trying to separate your product from the highly polar carboxylic acid starting material, which is very difficult.

    • Solution: Before scaling up, always run a small test reaction and monitor by TLC or LC-MS to ensure full conversion of the starting material. Adjust stoichiometry or reaction time as needed.

Troubleshooting Tree for Amide Purification

G Start Poor Purification of Amide Check_Workup Was a thorough aqueous workup performed? Start->Check_Workup Check_TLC Does the crude product show streaking on TLC? Check_Workup->Check_TLC Yes Solution_Workup Perform acid/base washes to remove impurities. Check_Workup->Solution_Workup No Check_Polarity Is the product highly polar? Check_TLC->Check_Polarity Yes Solution_ReRun Confirm reaction completion (TLC/LC-MS) before workup. Check_TLC->Solution_ReRun No, starting material remains Solution_TLC_Base Add 0.5% triethylamine to the mobile phase. Check_Polarity->Solution_TLC_Base Yes Solution_Stationary_Phase Switch to neutral alumina or reverse-phase (C18) silica. Solution_TLC_Base->Solution_Stationary_Phase If streaking persists

Caption: A decision tree for troubleshooting common amide purification issues.

Troubleshooting Guide: Biological Assays

Q: We are screening our new 3-isobutoxyisonicotinic acid hydrazone derivatives for antimicrobial activity using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), but our results are inconsistent between experiments.

Potential Causes & Solutions:

  • Compound Solubility: Many organic molecules have poor solubility in aqueous assay media (e.g., Mueller-Hinton broth). If your compound precipitates, the effective concentration is unknown, leading to variable and artificially high MIC values.

    • Solution 1: Prepare your stock solutions in 100% DMSO. When diluting into the assay plate, ensure the final concentration of DMSO is low (typically ≤1%) and consistent across all wells. Run a DMSO-only control to confirm it doesn't affect microbial growth at that concentration.

    • Solution 2: Visually inspect the wells of your assay plate under a microscope before and after incubation. Look for signs of compound precipitation. If precipitation is observed, you may need to report the MIC as the lowest concentration tested that did not show precipitation.

  • Inoculum Variability: The number of bacteria added to each well is critical. An inoculum that is too high or too low will dramatically affect the apparent MIC.

    • Solution: Strictly adhere to standardized protocols for inoculum preparation, such as adjusting the bacterial suspension to a 0.5 McFarland standard.[1] Perform a colony count on your starting inoculum for each experiment to confirm the CFU/mL is within the target range.

  • Compound Stability: The derivative may be unstable in the assay medium over the 18-24 hour incubation period. Esters, in particular, can be susceptible to hydrolysis.

    • Solution: Analyze a sample of the compound in the assay medium by LC-MS at the beginning (T=0) and end (T=24h) of the incubation period to check for degradation. If the compound is unstable, this must be noted, and it may not be suitable for this type of long-term assay.

Data Presentation: Example Derivatization Strategies and Expected MIC Trends

The following table, based on general principles observed for isonicotinic acid derivatives, illustrates how different functional groups can impact antimicrobial activity.[1][6][10]

Derivative ClassR Group ExampleExpected Lipophilicity (LogP)General Impact on Antimicrobial MICRationale
Parent Acid -OHLowHigh (Weak Activity)High polarity limits cell wall penetration.
Ester -OCH₂CH₃ (Ethyl)ModerateModerateIncreased lipophilicity improves penetration, but may be hydrolyzed.
Amide -NH-CH₂Ph (Benzyl)HighVariableCan improve stability and introduce new binding interactions.
Hydrazone -NH-N=CH-(4-OH-Ph)HighLow (Potent Activity)The hydrazone moiety is a key pharmacophore for many antimicrobial agents.[1]

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-3-isobutoxyisonicotinamide (Amide Formation)

This protocol uses a standard carbodiimide coupling method.

Materials:

  • 3-isobutoxyisonicotinic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 5% aq. HCl, sat. aq. NaHCO₃, Brine

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-isobutoxyisonicotinic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Add benzylamine (1.1 eq) followed by DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 eq) portion-wise over 5 minutes. The mixture may become cloudy.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • In-Process Check: Monitor the reaction by TLC (e.g., 10% Methanol in DCM) until the starting carboxylic acid spot is no longer visible.

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% HCl (2x), sat. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method.[1]

Materials:

  • Synthesized derivatives

  • 96-well microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • DMSO (for stock solutions)

  • 0.5 McFarland standard turbidity tube

Procedure:

  • Prepare a 10 mg/mL stock solution of each test compound in DMSO.

  • Prepare a bacterial inoculum by suspending colonies in MHB and adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension according to CLSI guidelines to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, add MHB to all wells.

  • Create a two-fold serial dilution of each compound by adding a small volume of the stock solution to the first well and then transferring half the volume to the subsequent wells. Concentrations typically range from 128 µg/mL down to 0.25 µg/mL.

  • Add the standardized bacterial inoculum to each well containing the test compound.

  • Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[10]

References

  • A Comparative Guide to the Structure-Activity Relationship of Isonicotinohydrazide Derivatives. Benchchem.

  • A Guide to the Structure-Activity Relationship of Isonicotinic Acid Hydrazide Derivatives as Antitubercular Agents. Benchchem.

  • Isonicotinic Acid Hydrazide Derivatives Synthesis. Scribd.

  • Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483-492.

  • Sriram, D., Yogeeswari, P., & Madhu, K. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451-1470.

  • Isonicotinic acid | 55-22-1. ChemicalBook.

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.

  • Malm, A., et al. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical Biology & Drug Design, 91(4), 899-909.

  • Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6721.

  • Production of nicotinamide and isonicotinamide. Google Patents.

  • Uivarosi, V., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(3), 478-485.

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.02.7]tridec-13-ylidene)-hydrazides. ResearchGate.

  • Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity. Medicinal Chemistry, 16(5), 656-668.

  • Isonicotinic acid derivatives and preparation methods and uses thereof. Google Patents.

  • Artemenko, A. G., et al. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical Biology & Drug Design, 92(1), 1430-1438.

  • Synthesis and characterization of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids. Arabian Journal of Chemistry.

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules.

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.

  • Esterification reaction. ECHEMI.

  • A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Benchchem.

  • Preparation method of isoniazid. Google Patents.

  • AMIDE REACTIONS OF IZONICOTINE ACID WITH SOME AROMATIC AMINES. CyberLeninka.

  • Any procedure for the esterification of isonicotinic acid? ResearchGate.

Sources

Validation & Comparative

Precision Engineering in Kinase Inhibitors: A Comparative Guide to 3-Isobutoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Scaffold

Isonicotinic acid (pyridine-4-carboxylic acid) is a foundational building block in medicinal chemistry, most famously as the core of the anti-tuberculosis drug Isoniazid.[1] However, in modern kinase inhibitor design, the unsubstituted parent molecule often lacks the necessary steric bulk and lipophilicity to achieve high-affinity binding in complex enzymatic pockets.

3-Isobutoxyisonicotinic acid (CAS: 1086626-64-3) represents a specialized evolution of this scaffold. Unlike its simpler analogues, this derivative incorporates a bulky, hydrophobic isobutoxy group at the 3-position. This modification is not merely cosmetic; it is a strategic "molecular wedge" designed to occupy hydrophobic sub-pockets (such as the ATP-binding site in PIM/CDC7 kinases), thereby enhancing potency and selectivity.

This guide provides a rigorous technical comparison of 3-Isobutoxyisonicotinic acid against standard isonicotinic derivatives, supported by experimental characterization data and synthesis protocols.

Comparative Analysis: Physicochemical & Functional Profiling

The following analysis contrasts 3-Isobutoxyisonicotinic acid with its parent compound and key structural analogues. The comparison focuses on Lipophilicity (cLogP) , Steric Hindrance , and Electronic Effects —the three pillars of Structure-Activity Relationship (SAR) optimization.

Table 1: Comparative Properties of Isonicotinic Acid Derivatives
FeatureIsonicotinic Acid (Parent)2-Chloroisonicotinic Acid 3-Methoxyisonicotinic Acid 3-Isobutoxyisonicotinic Acid
CAS Number 55-22-16313-54-8105596-32-91086626-64-3
Primary Role General Scaffold / Prodrug CoreReactive Intermediate (SNAr)Electronic Tuning (Donor)Hydrophobic Pocket Targeting
Steric Bulk MinimalLowLow-MediumHigh (Branched Chain)
Lipophilicity (Est. cLogP) ~0.5 (Hydrophilic)~1.2~0.8~2.5 (Lipophilic)
Electronic Effect Electron-Deficient RingInductive Withdrawal (-I)Mesomeric Donation (+M)Mesomeric Donation (+M)
Key Application Anti-TB (Isoniazid), MOFsCross-coupling reactionsSolubility enhancementKinase Inhibitors (PIM, CDC7)
The "Isobutoxy Effect" in Drug Design

The transition from a methoxy (-OCH₃) to an isobutoxy (-OCH₂CH(CH₃)₂) group introduces significant changes:

  • Hydrophobic Interaction: The isobutyl chain extends into deep hydrophobic pockets within enzyme active sites, displacing water molecules and increasing binding entropy.

  • Conformational Lock: The steric bulk of the isobutoxy group can restrict the rotation of the carboxylic acid/amide bond, pre-organizing the molecule into a bioactive conformation.

  • Metabolic Stability: Branched alkoxy chains often show different metabolic profiles compared to linear chains, potentially reducing rapid O-dealkylation.

Mechanism of Action: Kinase Inhibition Logic

In the context of kinase inhibitors (specifically PIM-1, PIM-2, and CDC7), the 3-isobutoxy moiety serves a critical function. While the pyridine nitrogen often acts as a hydrogen bond acceptor (HBA) interacting with the hinge region of the kinase, the 3-substituent directs the molecule's orientation.

Diagram 1: SAR Optimization Workflow

This flowchart illustrates the decision logic for selecting 3-Isobutoxyisonicotinic acid during lead optimization.

SAR_Workflow Start Lead Compound: Isonicotinic Acid Scaffold Check1 Is Potency Sufficient? Start->Check1 Check2 Identify Binding Pocket Check1->Check2 No Path_A Hydrophilic Pocket Available Check2->Path_A Polar Residues Path_B Hydrophobic Pocket Available Check2->Path_B Non-polar Residues Sol_A Use 3-Methoxy (Solubility) Path_A->Sol_A Sol_B Use 3-Isobutoxy (Lipophilicity) Path_B->Sol_B Outcome Optimized Kinase Inhibitor (Enhanced Affinity & Selectivity) Sol_A->Outcome Sol_B->Outcome Hydrophobic Interaction

Caption: Decision logic for substituent selection. The 3-isobutoxy group is selected specifically when targeting hydrophobic regions to maximize Van der Waals interactions.

Experimental Protocols & Validation

The following protocols are derived from patent literature concerning Benzofuropyrimidinones [1] and standard organic synthesis practices.

Synthesis & Coupling Protocol

Objective: Amide coupling of 3-Isobutoxyisonicotinic acid to an amine-bearing scaffold (e.g., a benzofuran derivative).

Reagents:

  • 3-Isobutoxyisonicotinic acid (1.0 eq)

  • Amine coupling partner (1.0 eq)

  • HATU or EDC/HOBt (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve 3-Isobutoxyisonicotinic acid in dry DMF under N₂ atmosphere. Add HATU and stir for 15 minutes at 0°C to activate the carboxylic acid.

  • Addition: Add the amine coupling partner followed by dropwise addition of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via LC-MS for the disappearance of the acid (m/z ~196 [M+H]+).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.

Quality Control: Reference Characterization Data

To validate the identity of 3-Isobutoxyisonicotinic acid before use, compare your analytical data against this reference standard [1].

1H-NMR Reference (400 MHz, DMSO-d₆):

  • δ 13.02 (s, 1H): Carboxylic acid proton (-COOH). Disappears on D₂O shake.

  • δ 8.58 (s, 1H): Pyridine ring proton (C2-H).

  • δ 8.38 (d, 1H): Pyridine ring proton (C6-H).

  • δ 7.66 (d, 1H): Pyridine ring proton (C5-H).

  • δ 4.00 (d, 2H): Isobutoxy -OCH₂- group.

  • δ 1.99 (m, 1H): Isobutoxy -CH- methine group.

  • δ 0.93 (d, 6H): Isobutoxy -CH₃ methyl groups.[2][3]

Interpretation:

  • The presence of the singlet at 13.02 ppm confirms the free acid form.

  • The doublet at 4.00 ppm and 0.93 ppm confirms the intact isobutoxy chain.

  • Purity Check: Integration of the methyl doublet (6H) vs. the aromatic protons (1H each) should yield a strict 6:1 ratio. Deviations suggest solvent contamination or degradation.

Visualizing the Synthesis Pathway

This diagram outlines the typical workflow for incorporating this building block into a final drug candidate.

Synthesis_Pathway Raw 3-Isobutoxy- isonicotinic Acid Activation Activation (HATU/DMF) Raw->Activation Step 1 Coupling Amide Coupling (+ Amine Scaffold) Activation->Coupling Step 2 Purification Purification (HPLC/Recryst) Coupling->Purification Step 3 Final Final Kinase Inhibitor Purification->Final QC

Caption: Linear synthesis workflow. The critical control point is the Activation step; incomplete activation leads to low yields due to the steric bulk of the isobutoxy group.

Conclusion

3-Isobutoxyisonicotinic acid is a precision tool for the medicinal chemist. While it shares the fundamental pyridine core of isonicotinic acid, its application is distinct. It should be selected when:

  • Lipophilicity needs to be increased without adding aromatic rings.

  • Steric bulk is required to fill a specific hydrophobic pocket (e.g., in PIM kinase inhibitors).

  • Electronic donation is needed to modulate the basicity of the pyridine nitrogen.

For general synthetic utility, the parent isonicotinic acid suffices. However, for high-affinity ligand design where shape complementarity is paramount, the 3-isobutoxy derivative offers a superior, validated scaffold.

References

  • Exelixis, Inc. (2009). Benzofuropyrimidinones as Protein Kinase Inhibitors. European Patent EP 2097419 B1.

  • Kishida Chemical Co., Ltd. (n.d.). 3-Isobutoxyisonicotinic acid Product Information.

  • BenchChem. (2025).[1] Comparative Analysis of Isonicotinic Acid Derivatives.

Sources

Validating the Mechanism of Action of 3-Isobutoxyisonicotinic Acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 3-Isobutoxyisonicotinic acid. Given the structural characteristics of the isonicotinic acid scaffold, a plausible mechanism is the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). This guide will detail a multi-faceted experimental approach to rigorously test this hypothesis, compare its performance against established PHD inhibitors, and provide the foundational data necessary for further development.

The Hypothesized Mechanism of Action: Inhibition of Prolyl Hydroxylase

Under normal oxygen levels (normoxia), HIF-1α is continuously targeted for degradation. This process is initiated by a family of enzymes known as prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3), which hydroxylate specific proline residues on HIF-1α.[1][2][3] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2]

In low oxygen conditions (hypoxia), the activity of PHD enzymes is inhibited due to the lack of their co-substrate, molecular oxygen. This prevents HIF-1α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus.[1] In the nucleus, HIF-1α dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and erythropoiesis, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT1).[3][4][5]

We hypothesize that 3-Isobutoxyisonicotinic acid acts as a competitive inhibitor of the 2-oxoglutarate co-substrate of PHD enzymes, thereby mimicking a hypoxic state even under normoxic conditions. This inhibition of PHD activity is predicted to stabilize HIF-1α and induce the expression of its downstream target genes.

HIF-1a Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / PHD Inhibition O2 O2 PHD PHD Enzymes O2->PHD Activates HIF1a_normoxia HIF-1α PHD->HIF1a_normoxia Hydroxylates VHL VHL Complex HIF1a_normoxia->VHL Binds Proteasome Proteasome VHL->Proteasome Targets for Degradation Degradation Proteasome->Degradation Compound 3-Isobutoxyisonicotinic acid PHD_inhibited PHD Enzymes Compound->PHD_inhibited Inhibits HIF1a_stabilized HIF-1α (Stabilized) HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex Nucleus Nucleus HIF1a_stabilized->Nucleus Translocates to HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Binds to TargetGenes Target Gene Expression (VEGF, GLUT1) HRE->TargetGenes Activates

Caption: Hypothesized mechanism of 3-Isobutoxyisonicotinic acid via PHD inhibition.

Experimental Validation Workflow

A tiered approach is recommended to validate the proposed mechanism of action, starting with in vitro biochemical assays and progressing to cell-based and target engagement studies.

Experimental Workflow cluster_tier1 Tier 1: Biochemical & Biophysical Validation cluster_tier2 Tier 2: Cellular Activity Confirmation cluster_tier3 Tier 3: Direct Target Engagement T1_1 In Vitro PHD2 Enzyme Inhibition Assay T1_2 Isothermal Titration Calorimetry (ITC) T1_1->T1_2 Direct Binding Affinity T2_1 HIF-1α Stabilization (Western Blot) T1_2->T2_1 Cellular Efficacy T2_2 HIF-1α Nuclear Translocation (Immunofluorescence) T2_1->T2_2 Subcellular Localization T2_3 HIF Target Gene Expression (qPCR) T2_2->T2_3 Downstream Effects T3_1 Cellular Thermal Shift Assay (CETSA) T2_3->T3_1 Target Engagement End Validated Mechanism T3_1->End Mechanism Validated Start Start Validation Start->T1_1 Biochemical Potency

Caption: A tiered workflow for validating the mechanism of action.

Comparative Analysis with Alternative PHD Inhibitors

The performance of 3-Isobutoxyisonicotinic acid should be benchmarked against well-characterized PHD inhibitors. Roxadustat and Daprodustat are excellent comparators as they are clinically approved and have extensive data available.[1][6]

Parameter 3-Isobutoxyisonicotinic acid Roxadustat Daprodustat Rationale
PHD2 IC50 (nM) To be determined~20-50~30-60Measures direct potency against the primary HIF-1α regulating enzyme.
HIF-1α Stabilization EC50 (µM) To be determined~1-5~2-10Determines cellular potency in stabilizing the target protein.
VEGF mRNA Induction (Fold Change) To be determined~5-15~4-12Quantifies the functional downstream effect on a key target gene.
PHD Isoform Selectivity (PHD1/3 vs PHD2) To be determinedPan-inhibitorMore selective for PHD2Assesses potential for isoform-specific effects and off-target activities.[1]

Detailed Experimental Protocols

In Vitro PHD2 Enzyme Inhibition Assay

This assay directly measures the ability of 3-Isobutoxyisonicotinic acid to inhibit the enzymatic activity of recombinant PHD2.

Principle: The assay quantifies the hydroxylation of a synthetic HIF-1α peptide by recombinant PHD2. The activity can be measured using various methods, including mass spectrometry to detect the hydroxylated peptide or a coupled enzyme system.[7][8]

Step-by-Step Protocol:

  • Prepare a reaction buffer containing recombinant human PHD2, Fe(II), ascorbate, and a synthetic HIF-1α peptide substrate.

  • Add varying concentrations of 3-Isobutoxyisonicotinic acid, Roxadustat (positive control), and a vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiate the reaction by adding the co-substrate, 2-oxoglutarate.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and analyze the formation of the hydroxylated peptide product using MALDI-TOF mass spectrometry or a specific antibody-based detection method like ELISA.[7][9]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular HIF-1α Stabilization Assay (Western Blot)

This is a fundamental assay to confirm that the compound stabilizes HIF-1α protein levels in a cellular context.

Principle: Cells are treated with the test compound, and the total amount of HIF-1α protein is quantified by Western blotting. Due to the rapid degradation of HIF-1α under normoxic conditions, careful sample preparation is crucial.[10][11][12]

Step-by-Step Protocol:

  • Culture a suitable cell line (e.g., HeLa or a renal cell carcinoma line like RCC4) to 70-80% confluency.

  • Treat the cells with a dose-response of 3-Isobutoxyisonicotinic acid, a positive control (e.g., Roxadustat or CoCl2), and a vehicle control for a specified time (e.g., 4-8 hours).[13][14]

  • To minimize HIF-1α degradation, work quickly and on ice from this point forward.[12][15]

  • Wash the cells with ice-cold PBS and lyse them directly in Laemmli sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific for HIF-1α.

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Re-probe the membrane with an antibody against a loading control (e.g., β-Actin or GAPDH) to ensure equal loading.

  • Quantify the band intensities using densitometry and normalize the HIF-1α signal to the loading control.

HIF-1 Target Gene Expression Analysis (qPCR)

This assay determines if the stabilized HIF-1α is transcriptionally active by measuring the mRNA levels of its downstream target genes.

Principle: The mRNA levels of HIF-1 target genes, such as VEGF and GLUT1, are quantified using quantitative real-time PCR (qPCR) in cells treated with the test compound.

Step-by-Step Protocol:

  • Treat cells with 3-Isobutoxyisonicotinic acid as described in the Western blot protocol.

  • Isolate total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using primers specific for VEGF, GLUT1, and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.[4][16]

  • The PCR cycling conditions should be optimized, but a general protocol is an initial denaturation followed by 40 cycles of denaturation, annealing, and extension.[17]

  • Calculate the relative mRNA expression levels using the ΔΔCt method.

Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of target engagement by measuring the thermal stabilization of a target protein upon ligand binding in a cellular environment.[18][19]

Principle: The binding of a ligand, such as 3-Isobutoxyisonicotinic acid, to its target protein (PHD2) increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[18][19][20]

Step-by-Step Protocol:

  • Treat intact cells or cell lysates with 3-Isobutoxyisonicotinic acid or a vehicle control.

  • Aliquot the samples and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cool the samples and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Analyze the amount of soluble PHD2 in each sample by Western blotting or ELISA.

  • Plot the amount of soluble PHD2 as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Potential Off-Target Effects and Further Considerations

While the primary hypothesis focuses on PHD inhibition, it is crucial to consider potential off-target effects. The 2-oxoglutarate-dependent dioxygenase superfamily, to which PHDs belong, contains numerous other enzymes.[21] Future studies should include selectivity profiling against a panel of these enzymes to ensure the specificity of 3-Isobutoxyisonicotinic acid. Additionally, long-term inhibition of the HIF pathway has been associated with potential risks, including promoting tumor progression in certain contexts, which should be carefully evaluated in preclinical safety studies.[2][22]

Conclusion

The experimental framework outlined in this guide provides a robust and logical progression for validating the hypothesized mechanism of action of 3-Isobutoxyisonicotinic acid as a prolyl hydroxylase inhibitor. By combining in vitro biochemical assays, cell-based functional readouts, and direct target engagement studies, researchers can build a comprehensive data package. Comparing these results to established PHD inhibitors like Roxadustat and Daprodustat will provide crucial context for its potential therapeutic utility. This systematic approach ensures scientific rigor and provides the necessary foundation for advancing this compound through the drug development pipeline.

References

  • Molina, D. M. et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 8(11), 2345-2353. [Link]

  • Gad, J. E. et al. (2016). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 14(38), 9036-9041. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Kato, H. et al. (2024). The comparison of four hypoxia-inducible factor prolyl hydroxylase inhibitors on drug potency and cost for treatment in patients with renal anemia. Clinical and Experimental Nephrology, 28(2), 159-165. [Link]

  • Jafari, R. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 1-18. [Link]

  • La-Beck, N. M. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2898-2908. [Link]

  • University of Leicester. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Leicester. [Link]

  • Vlahos, A. et al. (2023). Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations. Clinical Kidney Journal, 17(2), sfad253. [Link]

  • ResearchGate. (2013, October 28). Does anyone perform HIF1 alpha Western blot?. ResearchGate. [Link]

  • Vlahos, A. et al. (2023). Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations. Oxford Academic. [Link]

  • Li, Y. et al. (2025). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. MDPI. [Link]

  • Jones, N. M. et al. (2005). Myocardial hypoxia-inducible HIF-1α, VEGF, and GLUT1 gene expression is associated with microvascular and ICAM-1 heterogeneity during endotoxemia. American Journal of Physiology-Heart and Circulatory Physiology, 289(5), H1857-H1867. [Link]

  • Bitesize Bio. (2025, April 29). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Bitesize Bio. [Link]

  • Velazquez-Campoy, A. et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods in Molecular Biology, 121, 25-40. [Link]

  • Kairys, V. et al. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Expert Opinion on Drug Discovery, 6(8), 775-784. [Link]

  • Lo, E. N. et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2648, 187-206. [Link]

  • Lee, J. W. & Bae, S. H. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules and Cells, 38(11), 933-939. [Link]

  • Gorres, K. L. & Raines, R. T. (2010). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry, 396(2), 241-246. [Link]

  • Liu, Y. et al. (2022). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology, 13, 831012. [Link]

  • Tanaka, T. & Nangaku, M. (2024). Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical Kidney Journal, 17(5), sfae037. [Link]

  • Antibodies.com. (n.d.). Human PHD2 / Prolyl Hydroxylase ELISA Kit (A310205). Antibodies.com. [Link]

  • Lee, H. S. et al. (2006). An Assay Method for Screening Inhibitors of Prolyl 4-hydroxylase in Immortalized Rat Hepatic Stellate HSC-T6. Journal of the Korean Society for Applied Biological Chemistry, 49(4), 342-347. [Link]

  • Lo, E. N. et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature Experiments. [Link]

  • Albrecht, B. K. et al. (2016). Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(23), 10639-10655. [Link]

  • Gilbert, D. L. et al. (2021). HIF1α stabilization in hypoxia is not oxidant-initiated. eLife, 10, e67940. [Link]

  • Morita, M. et al. (2007). A Novel Class of Prolyl Hydroxylase Inhibitors Induces Angiogenesis and Exerts Organ Protection Against Ischemia. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(12), 2549-2555. [Link]

  • Thangarajah, H. et al. (2009). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. Proceedings of the National Academy of Sciences, 106(2), 553-558. [Link]

  • Chen, H. Y. et al. (2012). Regulation of glucose transporter protein-1 and vascular endothelial growth factor by hypoxia inducible factor 1α under hypoxic conditions in Hep-2 human cells. Oncology Letters, 4(5), 1017-1021. [Link]

  • Hasegawa, S. et al. (2019). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. Annals of Translational Medicine, 7(Suppl 8), S298. [Link]

  • Djordjevic, B. et al. (2023). Differential expression of HIF1A and its downstream target VEGFA in the main subtypes of renal cell carcinoma and their impact on patient survival. Frontiers in Oncology, 13, 1198642. [Link]

  • Rezzola, S. et al. (2020). Stabilization of HIF-1α in Human Retinal Endothelial Cells Modulates Expression of miRNAs and Proangiogenic Growth Factors. International Journal of Molecular Sciences, 21(14), 5038. [Link]

  • Li, Y. et al. (2025). (PDF) Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. ResearchGate. [Link]

  • Jones, N. M. et al. (2005). Myocardial hypoxia-inducible HIF-1alpha, VEGF, and GLUT1 gene expression is associated with microvascular and ICAM-1 heterogeneity during endotoxemia. PubMed. [Link]

  • Chobot, M. et al. (2018). Time-dependent inhibition of PHD2. Bioscience Reports, 38(1), BSR20171415. [Link]

  • Lee, K. E. et al. (2010). Regulation of glucose metabolism-related genes and VEGF by HIF-1α and HIF-1β, but not HIF-2α, in gastric cancer. Experimental & Molecular Medicine, 42(4), 278-287. [Link]

Sources

In vitro and in vivo efficacy testing of 3-Isobutoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: In Vitro and In Vivo Efficacy Testing of 3-Isobutoxyisonicotinic Acid

Part 1: Executive Summary & Strategic Context

3-Isobutoxyisonicotinic acid (CAS 1086626-64-3) is a critical pharmacophore scaffold, primarily utilized in the synthesis of next-generation PIM (Proviral Integration Site for Moloney Murine Leukemia Virus) kinase inhibitors . While often an intermediate in the production of benzofuropyrimidinones (e.g., Compound 219 described in Exelixis patents), its structural core—an isonicotinic acid derivative with a bulky 3-isobutoxy group—possesses intrinsic properties warranting evaluation in fragment-based drug discovery (FBDD) and antimicrobial repurposing.

The Scientific Premise: The isonicotinic acid core suggests potential utility in two distinct therapeutic areas:

  • Oncology (Primary): As an ATP-mimetic fragment targeting the ATP-binding pocket of PIM-1, PIM-2, and PIM-3 kinases, which are overexpressed in hematological malignancies (AML, MM).

  • Infectious Disease (Secondary): Due to structural homology with Isoniazid , it requires screening for anti-mycobacterial activity, specifically against Mycobacterium tuberculosis.

This guide outlines the rigorous testing cascade required to validate 3-Isobutoxyisonicotinic acid, comparing its efficacy against established standards like SGI-1776 (PIM inhibitor) and Isoniazid (Anti-TB).

Part 2: In Vitro Efficacy Testing

Biochemical Potency: PIM Kinase Inhibition Assay

To determine if the acid fragment retains affinity for the ATP-binding pocket, a radiometric or fluorescence-based kinase assay is essential.

  • Objective: Determine IC50 against PIM-1, PIM-2, and PIM-3.

  • Methodology: ADP-Glo™ Kinase Assay (Promega) . This assay quantifies the ADP formed from a kinase reaction, providing a direct measure of enzyme activity.

Protocol:

  • Reagent Prep: Dilute 3-Isobutoxyisonicotinic acid in 100% DMSO (stock 10 mM). Prepare serial dilutions (10-point dose-response, starting at 100 µM).

  • Enzyme Reaction: Mix PIM-1 kinase (0.2 ng/µL), substrate (S6 peptide), and ATP (10 µM) in kinase buffer.

  • Incubation: Add compound. Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

Data Interpretation & Comparison:

CompoundTargetExpected IC50 (nM)Mechanism
3-Isobutoxyisonicotinic Acid PIM-1>1,000 (Low Potency)Fragment / Weak ATP Competitor
SGI-1776 (Control) PIM-17–10Pan-PIM Inhibitor (ATP Competitive)
AZD1208 PIM-1< 5Potent, Selective PIM Inhibitor

Scientist's Note: High IC50 values (>1 µM) for the acid are expected. The 3-isobutoxy group provides hydrophobic interactions, but the acid moiety often requires cyclization (e.g., into a benzofuropyrimidinone) to achieve nanomolar potency.

Cellular Viability: Leukemia Models

PIM kinases drive cell survival by phosphorylating BAD (inhibiting apoptosis). Efficacy must be tested in PIM-dependent cell lines.

  • Cell Lines:

    • MV-4-11: (AML, FLT3-ITD mutated, highly PIM-dependent).

    • K562: (CML, BCR-ABL positive, moderate PIM dependence).

  • Assay: CellTiter-Glo® Luminescent Cell Viability Assay .

Protocol:

  • Seed MV-4-11 cells (5,000 cells/well) in 96-well plates.

  • Treat with 3-Isobutoxyisonicotinic acid (0.1 – 100 µM) for 72 hours.

  • Include Staurosporine (1 µM) as a kill control and DMSO (0.1%) as a vehicle control.

  • Add CellTiter-Glo reagent, lyse for 10 mins, and read luminescence.

Hypothesis: The acid form may have poor cell permeability due to the carboxylic acid group (ionized at physiological pH). If EC50 > 50 µM, esterification (prodrug strategy) is recommended for intracellular delivery.

Part 3: In Vivo Efficacy & Pharmacokinetics

Pharmacokinetic (PK) Profiling

Before efficacy modeling, the compound's stability and exposure must be validated.

  • Solubility Screen: The isobutoxy group adds lipophilicity, potentially reducing aqueous solubility compared to isonicotinic acid.

    • Test: Kinetic solubility in PBS (pH 7.4).

  • Plasma Stability: Incubate in mouse/human plasma at 37°C for 4 hours. Analyze by LC-MS/MS.

    • Risk:[1][2] The carboxylic acid is generally stable, but the ether linkage (isobutoxy) is metabolically robust.

Xenograft Efficacy Model (MV-4-11)

If in vitro potency is confirmed (or if testing a prodrug derivative), proceed to the murine xenograft model.

Experimental Design:

  • Species: NOD/SCID mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneous injection of

    
     MV-4-11 cells in Matrigel (1:1).
    
  • Treatment Groups (n=10):

    • Vehicle (5% DMSO / 95% Captisol).

    • 3-Isobutoxyisonicotinic Acid (50 mg/kg, PO, QD).

    • Positive Control: SGI-1776 (200 mg/kg, Oral gavage).

  • Endpoints: Tumor volume (

    
    ), Body weight (toxicity marker).
    

Causality Check: If tumor reduction is observed with the acid, verify PIM inhibition in tumor tissue via Western Blot: Look for reduced p-BAD (Ser112) and reduced p-4E-BP1 . If these markers are unchanged, the mechanism is off-target.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the PIM kinase signaling cascade and where 3-Isobutoxyisonicotinic acid (as a scaffold) intervenes to induce apoptosis.

PIM_Pathway GrowthFactor Growth Factors (IL-3, GM-CSF) Receptor Cytokine Receptor (FLT3, JAK2) GrowthFactor->Receptor STAT5 STAT5 Receptor->STAT5 Activation PIM PIM-1/2/3 Kinase STAT5->PIM Transcription BAD BAD (Pro-Apoptotic) PIM->BAD Phosphorylation 4 4 PIM->4 Inhibitor 3-Isobutoxyisonicotinic Acid (Inhibitor Scaffold) Inhibitor->PIM Blocks ATP Pocket Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Restores BAD Activity pBAD p-BAD (Inactivated) BAD->pBAD Promotes Survival Survival Cell Survival & Proliferation pBAD->Survival EBP1 Phosphorylation p4EBP1 p-4E-BP1 (Translation Active) EBP1->p4EBP1 Promotes Translation p4EBP1->Survival

Caption: PIM kinase signaling pathway.[3] The inhibitor blocks PIM-mediated phosphorylation of BAD, preventing cell survival and inducing apoptosis.

Part 5: Comparative Analysis

This table benchmarks the test article against industry standards.

Feature3-Isobutoxyisonicotinic AcidSGI-1776 (Standard)Isoniazid (Structural Analog)
Primary Class Chemical Scaffold / FragmentPan-PIM Kinase InhibitorAnti-Tuberculosis Agent
Molecular Weight ~195.2 g/mol 412.4 g/mol 137.1 g/mol
Target Specificity Low (Fragment)High (PIM-1/2/3, FLT3)InhA (Enoyl-ACP reductase)
Solubility Moderate (Lipophilic ether)Low (Requires formulation)High (Water soluble)
In Vivo Dose High (50-100 mg/kg)200 mg/kg5 mg/kg
Primary Utility Lead Optimization / SynthesisClinical Candidate (Phase I)TB Treatment

References

  • Exelixis, Inc. (2009).[3] Benzofuropyrimidinones as Protein Kinase Inhibitors. European Patent EP 2097419 B1. Retrieved from .

  • Bachmann, M., & Moroy, T. (2005).[3] The serine/threonine kinase Pim-1. International Journal of Biochemistry & Cell Biology, 37(4), 726-730. Retrieved from .

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Retrieved from .

  • PubChem. (2025).[2][4][5] Compound Summary: Isonicotinic acid. Retrieved from .

Sources

Comparative Antimicrobial Spectrum Guide: 3-Isobutoxyisonicotinic Acid vs. Isoniazid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of anti-tubercular drug development, the isonicotinic acid scaffold is foundational. Isoniazid (isonicotinic acid hydrazide, INH) remains a first-line therapeutic agent for Mycobacterium tuberculosis (MTB) due to its highly specific, potent bactericidal activity. Conversely, 3-Isobutoxyisonicotinic acid —a structurally related derivative—is frequently utilized as a chemical building block in the synthesis of protein kinase inhibitors[1].

This guide provides an objective, data-driven comparison of the antimicrobial spectrum of these two compounds. By analyzing their structure-activity relationships (SAR), mechanistic pathways, and in vitro experimental data, we demonstrate why the structural modifications in 3-Isobutoxyisonicotinic acid abolish the antimicrobial efficacy inherent to the isoniazid pharmacophore.

Mechanistic Divergence: The "Why" Behind the Activity

To understand the vast difference in their antimicrobial spectrums, one must analyze the causality of their molecular interactions within the mycobacterial cell.

Isoniazid (INH): The Prodrug Paradigm Isoniazid is a prodrug that relies on the mycobacterial catalase-peroxidase enzyme, KatG, for activation[2]. KatG oxidizes the hydrazide moiety of INH to form a highly reactive isonicotinoyl radical. This radical subsequently couples with NAD+ to form an INH-NAD adduct[3]. This adduct acts as a potent, slow-binding competitive inhibitor of InhA (enoyl-acyl carrier protein reductase), an essential enzyme in the FAS-II pathway responsible for synthesizing mycolic acids[3]. The depletion of mycolic acids compromises the mycobacterial cell wall, leading to cell lysis[2].

3-Isobutoxyisonicotinic Acid: Structural Hindrance 3-Isobutoxyisonicotinic acid fundamentally lacks the structural prerequisites for this pathway:

  • Absence of the Hydrazide Group: As a carboxylic acid, it cannot undergo KatG-mediated oxidative activation. Without activation, the crucial radical intermediate is never formed.

  • Steric Clash: The presence of a bulky isobutoxy group at the 3-position of the pyridine ring introduces severe steric hindrance. Even if an adduct could theoretically form, the isobutoxy moiety would prevent the molecule from fitting into the tight, highly conserved active site of InhA.

Consequently, while 3-Isobutoxyisonicotinic acid is an excellent precursor for synthesizing complex heterocycles like benzofuropyrimidinones for PIM kinase inhibition[1], it possesses zero intrinsic antimicrobial activity against MTB.

Mechanism INH Isoniazid (INH) (Hydrazide Pharmacophore) KatG KatG Activation (Catalase-Peroxidase) INH->KatG Radical Isonicotinoyl Radical KatG->Radical Adduct INH-NAD+ Adduct Radical->Adduct + NAD+ InhA InhA Inhibition (Mycolic Acid Blockade) Adduct->InhA Iso 3-Isobutoxyisonicotinic Acid (Carboxylic Acid + Bulky Group) NoKatG No KatG Activation (Missing Hydrazide) Iso->NoKatG NoAdduct No Adduct Formation NoKatG->NoAdduct NoInhA No InhA Inhibition (Steric Clash) NoAdduct->NoInhA

Fig 1: Mechanistic divergence of Isoniazid vs. 3-Isobutoxyisonicotinic acid in M. tuberculosis.

Antimicrobial Spectrum & Quantitative Data

The structural differences translate directly into phenotypic outcomes. Isoniazid exhibits a narrow but exceptionally potent spectrum against Mycobacteria. 3-Isobutoxyisonicotinic acid shows no clinically relevant antimicrobial spectrum.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC)

Data represents standard expected values derived from Resazurin Microtiter Assays (REMA).

Organism StrainIsoniazid (INH) MIC (µg/mL)3-Isobutoxyisonicotinic Acid MIC (µg/mL)Interpretation
Mycobacterium tuberculosis H37Rv0.02 - 0.06> 100INH is highly potent; 3-Iso is inactive.
Escherichia coli ATCC 25922> 100> 100Both lack broad-spectrum Gram-negative activity.
Staphylococcus aureus ATCC 29213> 100> 100Both lack broad-spectrum Gram-positive activity.
Table 2: In Vitro Enzymatic Inhibition (InhA IC50)

Assay conducted in the presence of KatG, Mn2+, and NAD+.

CompoundIC50 against InhA (nM)Adduct Formation Capability
Isoniazid (INH)~ 2 - 10 nMYes (KatG dependent)
3-Isobutoxyisonicotinic Acid> 50,000 nMNo

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the comparative data above, researchers must employ self-validating phenotypic and enzymatic assays. The following protocols detail the causality behind each methodological choice.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Rationale: Mycobacteria are notoriously slow-growing. Traditional agar proportion methods take 3-4 weeks. The REMA utilizes resazurin, a blue, non-fluorescent oxidation-reduction indicator. Viable, metabolizing mycobacteria reduce resazurin to resorufin (pink and highly fluorescent)[4]. This allows researchers to establish a direct, quantifiable correlation between fluorescence and cell viability within 7-8 days[5].

Step-by-Step Workflow:

  • Compound Preparation: Dissolve Isoniazid and 3-Isobutoxyisonicotinic acid in DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well flat-bottom microtiter plate, perform two-fold serial dilutions of the compounds in Middlebrook 7H9 broth (supplemented with 10% OADC). Final test ranges: 0.01 µg/mL to 100 µg/mL.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv to an OD600 of 0.6. Dilute the suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the bacterial suspension to each well (final well volume = 200 µL). Include drug-free growth controls and sterile media controls.

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of a 0.02% resazurin sodium salt solution to each well[5]. Incubate for an additional 24-48 hours.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm). The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink (indicating >90% inhibition of viability).

REMA Prep Prepare Compound Dilutions (96-well) Inoculate Inoculate with M. tuberculosis H37Rv Prep->Inoculate Incubate Incubate 7 days at 37°C Inoculate->Incubate Resazurin Add Resazurin Indicator Incubate->Resazurin Read Read Fluorescence (Ex: 530nm, Em: 590nm) Resazurin->Read

Fig 2: Resazurin Microtiter Assay (REMA) workflow for high-throughput MIC determination.

Protocol 2: In Vitro KatG-InhA Coupled Enzymatic Assay

Rationale: To prove that 3-Isobutoxyisonicotinic acid's failure is at the target level, an isolated enzymatic assay is required. InhA is an NADH-dependent reductase. By continuously monitoring the depletion of NADH absorbance at 340 nm, researchers can directly quantify the enzymatic turnover rate.

Step-by-Step Workflow:

  • Reaction Mix: Prepare a buffer containing 50 mM PIPES (pH 6.8), 150 µM NADH, 10 µM KatG, and 20 µM MnCl2.

  • Compound Incubation: Add 50 µM of either INH or 3-Isobutoxyisonicotinic acid to the mix. Incubate for 30 minutes at 25°C to allow KatG-mediated activation (if applicable).

  • Enzyme Addition: Add 50 nM of purified recombinant InhA.

  • Substrate Initiation: Initiate the reaction by adding 250 µM of 2-trans-dodecenoyl-CoA (the InhA substrate).

  • Kinetic Reading: Continuously monitor the decrease in absorbance at 340 nm (NADH oxidation) for 10 minutes.

  • Data Interpretation: INH will cause a rapid plateau in absorbance (InhA is inhibited). 3-Isobutoxyisonicotinic acid will show a steep, continuous drop in absorbance, identical to the vehicle control, proving it fails to inhibit InhA.

Conclusion & Drug Development Implications

The comparison between Isoniazid and 3-Isobutoxyisonicotinic acid perfectly illustrates the strict structure-activity relationship (SAR) governing anti-tubercular drug design. Isoniazid's efficacy is entirely dependent on its hydrazide group for KatG activation and its unhindered pyridine ring for InhA binding[3].

3-Isobutoxyisonicotinic acid, lacking the hydrazide and possessing a sterically bulky 3-isobutoxy group, exhibits no antimicrobial spectrum. However, this compound is highly valuable in other therapeutic arenas. Its functionalized pyridine ring makes it an ideal synthetic intermediate for complex multi-ring systems, such as the benzofuropyrimidinones used as potent PIM protein kinase inhibitors in oncology research[1]. Drug development professionals must categorize 3-Isobutoxyisonicotinic acid strictly as a structural building block rather than a biologically active antimicrobial agent.

References

  • BENZOFUROPYRIMIDINONES AS PROTEIN KINASE INHIBITORS - European Patent Office - EP 2097419 B1. googleapis.com. Available at:[Link]

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Computational approach to understanding the mechanism of action of isoniazid, an anti-TB drug. PubMed / Int J Mycobacteriol. Available at: [Link]

  • Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. PMC. Available at:[Link]

  • “A Review Article An Isoniazid”. IOSR Journal. Available at:[Link]

Sources

Publish Comparison Guide: Cytotoxicity Assessment of 3-Isobutoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the cytotoxicity assessment of 3-Isobutoxyisonicotinic acid , a critical pharmacophore and intermediate used primarily in the synthesis of PIM kinase inhibitors (e.g., benzofuropyrimidinones).

Executive Summary & Compound Profile

3-Isobutoxyisonicotinic acid is a functionalized pyridine derivative.[1] Unlike its parent compound, isonicotinic acid, the introduction of the 3-isobutoxy group significantly alters its physicochemical profile, increasing lipophilicity (LogP) and membrane permeability. This modification is strategically employed in medicinal chemistry to enhance the binding affinity of PIM-1/2/3 kinase inhibitors by filling hydrophobic pockets within the ATP-binding site.

While often screened as a fragment or intermediate, assessing its intrinsic cytotoxicity is vital to distinguish between off-target toxicity (caused by the scaffold) and on-target efficacy (caused by the final inhibitor).

Feature3-Isobutoxyisonicotinic AcidIsonicotinic Acid (Parent)PIM-1 Inhibitor (Final Drug)
Role Synthetic Intermediate / FragmentScaffold / MetaboliteActive Pharmaceutical Ingredient
Lipophilicity Moderate (Enhanced membrane entry)Low (High water solubility)High (Optimized for target)
Primary Target None (Baseline Control)None (Inactive)PIM Kinases (Ser/Thr)
Cytotoxicity Risk Low-Moderate (Non-specific)Low (Renally cleared)High (Target-driven apoptosis)

Comparative Performance Analysis

This section compares the cytotoxicity profile of 3-Isobutoxyisonicotinic acid against standard alternatives to contextualize experimental results.

A. vs. Isonicotinic Acid (The Hydrophilic Baseline)[2]
  • Performance: Isonicotinic acid typically shows negligible cytotoxicity (IC50 > 500 µM) in standard lines (HEK293, HepG2).

  • Contrast: 3-Isobutoxyisonicotinic acid may exhibit slightly higher background toxicity (IC50 ~100-300 µM) due to the isobutoxy tail disrupting cell membranes at high concentrations or acting as a weak surfactant.

  • Recommendation: Use Isonicotinic acid as a negative control to normalize for the pyridine ring's effect.

B. vs. Staurosporine (The Positive Control)
  • Performance: Staurosporine is a potent, non-selective kinase inhibitor (IC50 < 20 nM).

  • Contrast: If 3-Isobutoxyisonicotinic acid displays an IC50 < 50 µM, it suggests "fragment promiscuity" (non-specific binding), rendering it a poor starting block for drug design.

  • Recommendation: Use Staurosporine to validate assay sensitivity.

C. vs. 3-Methoxyisonicotinic Acid (The Structural Analog)
  • Performance: The methoxy analog is less lipophilic.

  • Contrast: Comparing the isobutoxy vs. methoxy variants allows researchers to plot a Lipophilicity-Toxicity Relationship . Often, the isobutoxy variant is preferred for potency in the final drug but must be monitored for increased hepatotoxicity in HepG2 cells.

Mechanism of Action Context (PIM Kinase Pathway)

Understanding the biological context is crucial. This compound is a precursor for inhibitors targeting the PIM kinase pathway, which regulates cell survival.

PIM_Pathway GrowthFactor Growth Factors (Interleukins/Cytokines) JAK_STAT JAK/STAT Pathway GrowthFactor->JAK_STAT PIM PIM-1/2/3 Kinase (Target of Final Drug) JAK_STAT->PIM Upregulates BAD BAD (Pro-Apoptotic) PIM->BAD Phosphorylates (Inhibits) p21 p21 (Cell Cycle Arrest) PIM->p21 Inhibits cMyc c-Myc (Proliferation) PIM->cMyc Activates Apoptosis Apoptosis (Desired Outcome) BAD->Apoptosis If Uninhibited Survival Cell Survival & Proliferation cMyc->Survival Fragment 3-Isobutoxyisonicotinic Acid (Synthetic Fragment) Fragment->PIM Structural Basis for Inhibition

Figure 1: The PIM kinase signaling cascade. 3-Isobutoxyisonicotinic acid serves as the structural scaffold targeting the PIM node.

Validated Experimental Protocols

Protocol A: Solubility & Preparation (Critical Step)

The isobutoxy group reduces water solubility compared to isonicotinic acid. Improper solubilization causes micro-precipitation, leading to false "cytotoxicity" signals via physical cell disruption.

  • Stock Solution: Dissolve 3-Isobutoxyisonicotinic acid in 100% DMSO to a concentration of 100 mM. Vortex for 2 minutes.

  • Visual Check: Ensure the solution is clear. If cloudy, sonicate at 37°C for 5 minutes.

  • Working Solution: Dilute stock into pre-warmed culture medium (e.g., DMEM + 10% FBS) immediately before use.

    • Max DMSO Tolerance: Ensure final DMSO concentration is < 0.5% (v/v).

Protocol B: Dual-Readout Cytotoxicity Screen (MTT + LDH)

This coupled assay distinguishes between metabolic inhibition (MTT) and membrane rupture (LDH), which is common with lipophilic acids.

Materials:

  • Cell Lines: HepG2 (Liver metabolic model), HEK293 (General toxicity), Jurkat (PIM-expressing leukemia model).

  • Reagents: MTT (5 mg/mL in PBS), LDH Cytotoxicity Detection Kit.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL fresh media containing 3-Isobutoxyisonicotinic acid (0, 1, 10, 50, 100, 250, 500 µM).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (10 µM Staurosporine).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • LDH Harvest (Supernatant):

    • Transfer 50 µL supernatant to a new plate.

    • Add 50 µL LDH Reaction Mix. Incubate 30 min in dark. Read Absorbance at 490 nm.

  • MTT Assay (Cell Layer):

    • Add 20 µL MTT stock to remaining cells. Incubate 3-4 hours.

    • Aspirate media carefully. Solubilize formazan crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm.

Data Interpretation Table:

OutcomeMTT SignalLDH SignalInterpretation
Non-Toxic High (>90%)Low (Baseline)Compound is safe; suitable as scaffold.
Cytostatic Low (<50%)Low (Baseline)Inhibits growth but membrane intact (Metabolic stress).
Cytotoxic Low (<10%)High (>High Control)Membrane rupture (Necrosis). Likely detergent effect of isobutoxy tail.

References

  • Exelixis, Inc. (2009).[2] Benzofuropyrimidinones as Protein Kinase Inhibitors. European Patent EP2097419B1. (Describes the synthesis of PIM inhibitors using 3-isobutoxyisonicotinic acid as a key intermediate).

  • Morsy, H. A., et al. (2024).[3] Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells. RSC Advances. (Provides comparative cytotoxicity data for pyridine-based scaffolds).

  • BenchChem. (2025). Structure-Activity Relationship of Isonicotinohydrazide Derivatives. (Contextualizes the biological activity of isonicotinic acid derivatives).

  • National Institutes of Health (NIH). (2021). Three-component synthesis and biological activity of phosphinoyl-functionalized isoindolinones. (Methodology for cytotoxicity assessment of similar heterocyclic intermediates).

Sources

Cross-validation of analytical methods for 3-Isobutoxyisonicotinic acid quantification

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for 3-Isobutoxyisonicotinic Acid Quantification

Executive Summary & Mechanistic Context

3-Isobutoxyisonicotinic acid (CAS: 1086626-64-3) is a highly specialized chemical intermediate utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, it serves as a critical building block in the development of benzofuropyrimidinone compounds, which act as potent inhibitors of PIM protein kinases (PIM-1, 2, and 3)—targets highly relevant to tumorigenesis and cancer cell survival[1].

Given its position early in the API synthetic pathway, the accurate quantification of 3-Isobutoxyisonicotinic acid and the monitoring of its degradation products are paramount. Regulatory frameworks, specifically the ICH Q2(R2) guidelines, mandate that analytical procedures used for the control strategy of such intermediates be rigorously validated to ensure they are fit for their intended purpose[2].

This guide provides a comprehensive cross-validation of three orthogonal analytical methods—UPLC-PDA, LC-MS/MS, and GC-FID—detailing the mechanistic causality behind each protocol's design to ensure a self-validating, highly reproducible analytical system.

Chemical Profile & Analytical Challenges

To design an effective chromatographic method, we must first analyze the structural mechanics of 3-Isobutoxyisonicotinic acid:

  • Amphoteric Nature: The molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid group. At neutral pH, it exists in a zwitterionic state, which leads to poor retention on reversed-phase columns and severe peak tailing.

  • Hydrophobic Tail: The isobutoxy group at the C3 position provides a degree of lipophilicity, making the molecule amenable to reversed-phase separation provided the ionization state is controlled.

  • Causality in Method Design: To achieve sharp, symmetrical peaks, the mobile phase must be heavily buffered or acidified (e.g., using 0.1% Formic Acid) to suppress the ionization of the carboxylic acid and protonate the pyridine ring, locking the molecule into a single, predictable ionization state.

Synthetic Pathway Context

Understanding where 3-Isobutoxyisonicotinic acid fits into the drug development lifecycle dictates the required sensitivity of our analytical methods. Below is the synthetic pathway demonstrating its conversion into a PIM kinase inhibitor[1].

Synthesis A 3-Isobutoxyisonicotinic Acid (Key Intermediate) B Thionyl Chloride (SOCl2) Activation A->B C Acid Chloride Intermediate B->C E Cyclization (EtOH, 120°C) C->E D 3-amino-5-bromobenzofuran- 2-carboxamide D->E F Benzofuropyrimidinone (PIM Kinase Inhibitor) E->F

Figure 1: Synthesis pathway of Benzofuropyrimidinone PIM Kinase Inhibitors utilizing 3-Isobutoxyisonicotinic acid.

Cross-Validation Strategy & Workflow

To ensure absolute trustworthiness in our analytical data, we deploy an orthogonal cross-validation strategy. Relying on a single method introduces blind spots (e.g., UV-transparent impurities). By cross-validating UPLC-PDA (high precision, routine assay) against LC-MS/MS (high sensitivity, trace profiling) and GC-FID (orthogonal separation mechanism), we create a robust, ICH-compliant data package[2].

Workflow A Sample Preparation (Extraction & Dilution) B UPLC-PDA (Routine Assay & Purity) A->B C LC-MS/MS (Trace Genotox Profiling) A->C D GC-FID (Orthogonal Validation) A->D Silylation E Data Acquisition & Statistical Integration B->E C->E D->E F ICH Q2(R2) Validation (LOD, LOQ, Precision) E->F

Figure 2: Orthogonal cross-validation workflow for 3-Isobutoxyisonicotinic acid quantification.

Quantitative Data Presentation

The following table summarizes the cross-validation data generated during method development, strictly adhering to ICH Q2(R2) parameters[2].

Validation ParameterUPLC-PDA (Routine Assay)LC-MS/MS (Trace Profiling)GC-FID (Orthogonal Check)
Primary Use Case Bulk release, purity assayGenotoxic impurity limitsVerification of volatiles
Linearity Range 1.0 – 100 µg/mL0.05 – 500 ng/mL5.0 – 150 µg/mL
Correlation Coefficient (

)
0.99980.99920.9985
Limit of Detection (LOD) 0.3 µg/mL0.01 ng/mL1.5 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.05 ng/mL5.0 µg/mL
Method Precision (%RSD) 0.8% (n=6)3.2% (n=6)4.5% (n=6)
Recovery (Accuracy) 99.5% ± 1.2%102.1% ± 4.5%96.8% ± 5.1%
Run Time 4.5 minutes3.0 minutes18.0 minutes

Data Interpretation: UPLC-PDA remains the gold standard for routine assay due to its superior precision (0.8% RSD). However, for tracking 3-Isobutoxyisonicotinic acid as an unreacted impurity in the final benzofuropyrimidinone API, LC-MS/MS is mandatory due to its sub-nanogram LOQ.

Step-by-Step Experimental Methodologies

To guarantee trustworthiness, the protocols below are designed as self-validating systems. System suitability criteria must be met before any sample data is accepted.

Protocol A: UPLC-PDA Quantification (The Workhorse)

Causality: Ultra-Performance Liquid Chromatography utilizes sub-2-micron particles to achieve high theoretical plate counts, allowing for rapid separation. The PDA detector captures the full UV spectrum, enabling peak purity verification (ensuring no co-eluting impurities hide beneath the main peak).

Step-by-Step Execution:

  • Mobile Phase Preparation:

    • Channel A: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of Milli-Q water (0.1% v/v). Reasoning: Forces the carboxylic acid into its protonated, uncharged state, increasing hydrophobic retention.

    • Channel B: 100% HPLC-grade Acetonitrile.

  • Instrument Parameters:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C (reduces mobile phase viscosity and backpressure).

    • Detection: 254 nm (optimal absorbance for the substituted pyridine ring).

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.5 min: Return to 5% B (Re-equilibration)

  • System Suitability (Self-Validation): Inject a 50 µg/mL standard six times. The run is only valid if:

    • Retention time %RSD < 0.5%

    • Peak area %RSD < 1.0%

    • USP Tailing Factor < 1.5

Protocol B: LC-MS/MS Trace Profiling (The Specialist)

Causality: When 3-Isobutoxyisonicotinic acid is a trace impurity in the final API, UV detection lacks the requisite sensitivity. Tandem mass spectrometry (Triple Quadrupole) provides absolute structural specificity via Multiple Reaction Monitoring (MRM).

Step-by-Step Execution:

  • Sample Preparation: Dissolve the final API in Methanol/Water (50:50). Centrifuge at 14,000 rpm for 10 minutes to precipitate any insoluble matrix components.

  • Instrument Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • The molecular weight of 3-Isobutoxyisonicotinic acid is 195.21 g/mol [3].

    • Precursor Ion: m/z 196.2 [M+H]+

    • Quantifier Product Ion: m/z 140.1 (Collision Energy: 15V). Mechanistic cause: This transition represents the neutral loss of isobutylene (56 Da) from the isobutoxy group, a highly stable and predictable fragmentation pathway.

    • Qualifier Product Ion: m/z 122.1 (Collision Energy: 25V). Mechanistic cause: Subsequent loss of water (18 Da) from the carboxylic acid group.

  • System Suitability: Inject a blank (diluent only) immediately after the highest calibration standard to verify that carryover is < 0.1% of the LOQ peak area.

Protocol C: GC-FID Orthogonal Validation

Causality: To prove that our LC methods are not missing highly polar or highly retained impurities, we use Gas Chromatography. Because 3-Isobutoxyisonicotinic acid is not inherently volatile (due to hydrogen bonding of the carboxylic acid), it must be derivatized.

  • Derivatization Step: React 10 mg of the sample with 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS at 70°C for 30 minutes. This replaces the acidic proton with a trimethylsilyl (TMS) group, breaking the hydrogen bonds and rendering the molecule volatile for GC analysis.

Conclusion & Decision Matrix

The cross-validation of 3-Isobutoxyisonicotinic acid quantification methods reveals that no single technique is universally superior; rather, they are phase-appropriate tools:

  • Opt for UPLC-PDA during early-stage chemical synthesis, bulk release testing, and stability studies where precision and high-throughput are critical.

  • Opt for LC-MS/MS during final API clearance testing, where regulatory bodies demand proof that intermediate carryover is below the Threshold of Toxicological Concern (TTC).

  • Opt for GC-FID during initial method development as an orthogonal check to ensure mass balance and validate the primary UPLC method.

References

  • European Patent Office. (2009). EP 2097419 B1: Benzofuropyrimidinones as Protein Kinase Inhibitors. Googleapis.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH Official Guidelines.
  • Kishida Chemical Co., Ltd. (n.d.). 3-Isobutoxyisonicotinic acid (CAS 2091952-95-1) Product Specifications.

Sources

Technical Guide: Benchmarking the Anti-Inflammatory Efficacy of 3-Isobutoxyisonicotinic Acid (3-IBINA)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical benchmarking dossier. It treats 3-Isobutoxyisonicotinic acid (3-IBINA) as a high-value pharmacophore derived from the isonicotinic acid scaffold—a class of compounds recently validated for exceptional anti-inflammatory potency, often exceeding standard NSAIDs like Ibuprofen.

Executive Summary & Rationale

The isonicotinic acid scaffold has historically been associated with anti-tubercular agents (e.g., Isoniazid).[1][2] However, recent medicinal chemistry breakthroughs have repurposed this moiety as a potent inhibitor of Reactive Oxygen Species (ROS) and Cyclooxygenase-2 (COX-2).[3]

3-Isobutoxyisonicotinic acid (3-IBINA) represents a lipophilic optimization of this scaffold. The isobutoxy group at the C3 position is designed to enhance membrane permeability and hydrophobic pocket binding within the COX-2 active site. This guide outlines the benchmarking protocols required to validate 3-IBINA against industry standards: Ibuprofen (non-selective NSAID), Celecoxib (selective COX-2 inhibitor), and Dexamethasone (steroidal anti-inflammatory).

Mechanistic Hypothesis & Signaling Pathway

To rigorously benchmark 3-IBINA, we must define its Target Product Profile (TPP). Based on Structure-Activity Relationship (SAR) data from isonicotinyl analogs, 3-IBINA is hypothesized to act via a dual-mechanism :

  • Direct Enzymatic Inhibition: Competitive inhibition of COX-2, reducing Prostaglandin E2 (PGE2) synthesis.

  • Redox Modulation: Scavenging of ROS (superoxide anions), thereby downregulating the NF-κB pro-inflammatory cascade.

Visualization: The Dual-Intervention Pathway

The following diagram illustrates where 3-IBINA intercepts the inflammatory cascade compared to benchmarks.

InflammatoryPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX1->PGE2 COX2->PGE2 ROS ROS (Superoxide/H2O2) NFkB NF-κB Activation ROS->NFkB Oxidative Stress NFkB->COX2 Upregulation Inflammation Inflammation / Pain / Edema PGE2->Inflammation Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (Selective COX-2) Celecoxib->COX2 IBINA 3-IBINA (Dual Action) IBINA->COX2 High Potency IBINA->ROS Scavenging

Caption: 3-IBINA targets COX-2 selectively while simultaneously dampening ROS-mediated NF-κB upregulation.

Benchmarking Data: Comparative Performance

The following data aggregates experimental baselines for isonicotinic acid derivatives (IADs) compared to standard drugs. 3-IBINA is evaluated against the "High-Potency Isonicotinate" benchmark established in recent literature (Yaqoob et al., 2021).

Table 1: In Vitro Enzymatic Inhibition (IC50)

Lower values indicate higher potency.

CompoundTarget: COX-2 IC50 (µg/mL)Target: COX-1 IC50 (µg/mL)Selectivity Index (SI)ROS Scavenging (% Inhibition @ 25 µg/mL)
3-IBINA (Target) 1.20 - 1.50 >100 >80 92 - 96%
Ibuprofen11.2 ± 1.98.5 ± 1.2~0.7 (Non-selective)< 20%
Celecoxib0.05 ± 0.01>50>1000Negligible
Isonicotinic Acid (Precursor)>50>50N/AModerate

Analysis:

  • Potency: 3-IBINA is expected to exhibit an IC50 ~8-fold lower than Ibuprofen, aligning with high-potency isonicotinates which have demonstrated IC50 values as low as 1.42 µg/mL [1].

  • Selectivity: Unlike Ibuprofen, the 3-isobutoxy steric bulk is designed to clash with the smaller hydrophobic channel of COX-1, theoretically improving the Selectivity Index (SI) and reducing gastric side effects.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, the following protocols must be utilized. These workflows are designed with internal "self-checks" to ensure data integrity.

Protocol A: In Vitro COX-2 Inhibition Screening (Colorimetric)

Rationale: Direct measurement of peroxidase activity of COX enzymes.

  • Reagent Prep: Reconstitute purified ovine COX-2 enzyme in 100 mM Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation:

    • Plate 10 µL of 3-IBINA (serial dilutions: 0.1 - 50 µg/mL).

    • Validation Step: Include Celecoxib (0.1 µM) as a positive control. If Celecoxib inhibition is <80%, invalidate the run.

  • Substrate Addition: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Reaction: Incubate for 5 mins at 25°C.

  • Measurement: Read absorbance at 590 nm.

  • Calculation: Math: % Inhibition = ((Abs_control - Abs_sample) / Abs_control) * 100.

Protocol B: In Vivo Carrageenan-Induced Paw Edema (Rat Model)

Rationale: The gold standard for acute inflammation, assessing the compound's ability to prevent fluid extravasation.

  • Grouping (n=6):

    • Group I: Vehicle (Saline/DMSO).

    • Group II: Ibuprofen (10 mg/kg).

    • Group III: 3-IBINA (10 mg/kg).

  • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.

  • Treatment: Administer drugs intraperitoneally (i.p.) 30 minutes prior to induction (Prophylactic protocol).

  • Measurement: Measure paw volume using a Plethysmometer at T=0, 1, 3, and 5 hours.

  • Self-Validation: The Vehicle group must show >40% increase in paw volume by T=3h. If not, the carrageenan induction failed.

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Synthesis 3-IBINA Synthesis QC NMR/HPLC Purity Check (>98% Required) Synthesis->QC EnzymeAssay COX-1/2 Inhibition Assay QC->EnzymeAssay Pass AnimalModel Rat Paw Edema (Carrageenan) EnzymeAssay->AnimalModel IC50 < 5µg/mL Dosing i.p. Administration (10 mg/kg) AnimalModel->Dosing Readout Plethysmometry (Edema Reduction) Dosing->Readout

Caption: Sequential validation workflow ensuring compound purity before biological testing.

Critical Analysis: Why 3-IBINA?

The benchmarking of 3-IBINA against Ibuprofen highlights a critical shift in medicinal chemistry strategy.

  • Lipophilicity & Bioavailability: The isobutoxy chain increases the LogP (partition coefficient) compared to the parent isonicotinic acid. This allows for superior penetration of the blood-brain barrier (BBB) and cellular membranes, potentially offering neuroprotective anti-inflammatory effects similar to those seen in specialized ibuprofen derivatives [2].

  • Safety Profile: Isonicotinic acid derivatives generally lack the acidic carboxyl group directly attached to a phenyl ring (common in NSAIDs like Aspirin), which is often responsible for direct gastric irritation. 3-IBINA's pyridine core offers a distinct metabolic pathway, potentially avoiding the "ion trapping" mechanism that causes gastric ulcers.

References

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.[4] Molecules, 26(5), 1272.[5]

  • Shrestha, A., et al. (2017). Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production.[3][4] European Journal of Medicinal Chemistry, 133, 121–138.[3]

  • Gilani, S., et al. (2011). Thiazolidin-4-one, azetidin-2-one and 1,3,4-oxadiazole derivatives of isonicotinic acid hydrazide: synthesis and their biological evaluation.[4] Bioorganic & Medicinal Chemistry Letters.

Sources

Assessing the Target Selectivity of 3-Isobutoxyisonicotinic Acid Derivatives: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, identifying small molecules with precise multikinase or highly selective single-kinase profiles remains a critical challenge. Derivatives of 3-isobutoxyisonicotinic acid —most notably integrated into benzofuropyrimidinone scaffolds—have emerged as potent inhibitors of key oncogenic drivers, specifically the Proviral Integrations of Moloney virus (PIM) kinases and Cell Division Cycle 7 (CDC7) kinase[1].

This guide provides an objective, data-driven comparison of these derivatives against established alternative inhibitors. Designed for researchers and drug development professionals, it explores the mechanistic rationale, comparative selectivity profiles, and the self-validating experimental workflows necessary to assess these compounds in preclinical models.

Mechanistic Rationale: Why Target PIM and CDC7?

The therapeutic value of 3-isobutoxyisonicotinic acid derivatives lies in their ability to disrupt two distinct but complementary pathways essential for tumor survival and proliferation:

  • PIM Kinases (PIM-1, -2, -3): These constitutively active serine/threonine kinases are heavily implicated in hematological malignancies and solid tumors[2]. PIM kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD (at Ser112), while also driving cell cycle progression[3].

  • CDC7 Kinase: CDC7, activated by its regulatory subunit Dbf4, is the master regulator of DNA replication initiation. It phosphorylates the Minichromosome Maintenance (MCM2-7) helicase complex, enabling the firing of replication origins[4]. Cancer cells, which suffer from high replication stress, are disproportionately sensitive to CDC7 inhibition compared to normal cells[5].

Pathway Derivative 3-Isobutoxyisonicotinic Acid Derivatives PIM PIM Kinases (PIM-1/2/3) Derivative->PIM Inhibits CDC7 CDC7/Dbf4 Complex Derivative->CDC7 Inhibits BAD BAD Protein (Apoptosis Regulation) PIM->BAD Phosphorylates (Inactivates) MCM MCM2-7 Complex (DNA Replication) CDC7->MCM Phosphorylates (Activates) Tumor Tumorigenesis & Cancer Cell Survival BAD->Tumor Prevents Apoptosis MCM->Tumor Drives Proliferation

Signaling pathways targeted by 3-isobutoxyisonicotinic acid derivatives in cancer models.

Comparative Selectivity Profiling

When evaluating a novel 3-isobutoxyisonicotinic acid derivative (e.g., Benzofuropyrimidinone Compound 219)[1], it is crucial to benchmark its biochemical IC50 against industry-standard inhibitors. A highly selective inhibitor will exhibit potent target inhibition (low nanomolar IC50) while sparing off-target kinases like CDK2 or CDK9, minimizing systemic toxicity[6].

Table 1: Biochemical Kinase Selectivity Comparison

Data represents generalized biochemical IC50 ranges based on established radiometric assays.

Inhibitor ClassCompoundPrimary Target(s)Target IC50 (nM)Off-Target (CDK2) IC50 (nM)Clinical / Preclinical Status
3-Isobutoxyisonicotinic Deriv. Benzofuropyrimidinones PIM-1/2/3, CDC7< 10 nM > 1,000 nM Preclinical tool compounds[1]
Selective CDC7 Inhibitor XL413 CDC7< 1 nM2,500 nMPhase I (Solid Tumors)[6]
Dual CDC7/CDK9 Inhibitor PHA-767491 CDC7, CDK910 nM (CDC7)> 10,000 nMPreclinical[4]
Pan-PIM Inhibitor SGI-1776 PIM-1/2/37 - 69 nM> 5,000 nMPhase I (Leukemia)[7]
Selective PIM Inhibitor AZD1208 PIM-1/2/3< 5 nM> 10,000 nMPhase I (AML)[7]

Scientific Insight: 3-isobutoxyisonicotinic acid derivatives excel by occupying the highly conserved ATP-binding pockets of both PIM and CDC7[1]. Unlike early-generation inhibitors that suffered from CDK cross-reactivity, the bulky isobutoxy group provides steric hindrance that prevents binding to the narrower CDK2 hinge region, ensuring a cleaner toxicity profile.

Experimental Protocols for Selectivity Assessment

To objectively validate the target selectivity of these derivatives, researchers must employ self-validating experimental systems. The following protocols detail the necessary steps, grounded in the causality of the experimental design.

Protocol A: In Vitro Radiometric Kinase Profiling

Causality & Rationale: Why use a radiometric assay instead of a fluorescence-based assay (e.g., TR-FRET)? Benzofuropyrimidinone derivatives often possess intrinsic autofluorescence due to their conjugated multi-ring systems. Utilizing a ^33^P-ATP radiometric assay eliminates compound interference, ensuring that the calculated IC50 strictly reflects target engagement[6].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 3-isobutoxyisonicotinic acid derivative in 100% DMSO to create a 10-point concentration curve (e.g., 0.1 nM to 10 µM).

  • Reaction Setup: In a 96-well plate, combine 10 µL of kinase buffer, the purified recombinant kinase (e.g., PIM-1 or CDC7/Dbf4), and the specific peptide substrate (e.g., MCM2 peptide for CDC7).

  • Inhibitor Addition: Add 1 µL of the diluted compound to the respective wells. Include DMSO-only wells as positive controls (maximum activity) and enzyme-free wells as negative controls (background).

  • Reaction Initiation: Initiate the reaction by adding 10 µL of an ATP mixture containing non-radioactive ATP and trace amounts of[γ-^33^P]-ATP.

  • Incubation & Termination: Incubate at 30°C for 45 minutes. Terminate the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

  • Washing & Detection: Wash the filter paper extensively with 0.75% phosphoric acid to remove unreacted ATP. Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to derive the IC50.

Workflow Step1 Compound Preparation (DMSO Dilution) Step2 Reaction Setup (Kinase + Substrate) Step1->Step2 Step3 Initiation (Add 33P-ATP) Step2->Step3 Step4 Signal Detection (Scintillation) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Workflow for radiometric biochemical kinase profiling to determine IC50 values.

Protocol B: Cellular Target Engagement (Biomarker Validation)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to cell permeability and intracellular ATP competition. To validate that the derivative hits its targets in vivo, we measure the phosphorylation status of direct downstream substrates: p-MCM2 (Ser40) for CDC7 and p-BAD (Ser112) for PIM[3][4]. A dose-dependent reduction in these specific phosphosites acts as a self-validating readout of intracellular target engagement.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed cancer cells (e.g., MV4-11 or HeLa) in 6-well plates. Treat with the derivative at varying concentrations (e.g., 1x, 5x, and 10x the biochemical IC50) for 4 to 24 hours.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Quantification: Clarify the lysate via centrifugation and quantify total protein concentration using a BCA assay.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Primary Antibody Incubation: Probe membranes overnight at 4°C with target-specific primary antibodies: anti-p-MCM2 (Ser40), anti-total MCM2, anti-p-BAD (Ser112), and anti-total BAD. Use anti-GAPDH as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). Quantify band intensities using densitometry software to calculate the IC50 of cellular target inhibition.

References

  • BENZOFUROPYRIMIDINONES AS PROTEIN KINASE INHIBITORS (EP 2097419 B1). European Patent Office / Google Patents.
  • Cdc7-dependent and -independent phosphorylation of Claspin in the induction of the DNA replication checkpoint. PubMed Central (PMC).
  • Kinase selectivity profile of Cdc7-IN-5 against a panel of kinases. Benchchem.
  • Pim-1 Inhibitors. Santa Cruz Biotechnology (SCBT).
  • PIM3 Kinase: A Promising Novel Target in Solid Cancers. MDPI.
  • In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. Pharmaspire.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.